4-Chloro-3-fluoropicolinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-chloro-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKODIBGKHYUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264310 | |
| Record name | 4-Chloro-3-fluoro-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860296-21-5 | |
| Record name | 4-Chloro-3-fluoro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860296-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-fluoro-2-pyridinecarboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID001264310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-fluoropyridine-2-carboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-fluoropicolinic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-3-fluoropicolinic acid, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical and physical properties, explore a validated synthesis protocol, discuss its reactivity, and highlight its applications in the development of novel bioactive molecules.
Core Chemical Identity and Physicochemical Properties
This compound, with the CAS Number 860296-21-5, is a substituted pyridine carboxylic acid.[1][2] Its structure is characterized by a pyridine ring functionalized with a carboxylic acid at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 4-position. This unique arrangement of electron-withdrawing groups and a reactive carboxylic acid handle makes it a valuable intermediate in organic synthesis.[1][3]
The IUPAC name for this compound is 4-chloro-3-fluoropyridine-2-carboxylic acid.[1][2] The strategic placement of the halogen atoms significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the physicochemical characteristics of the molecules it is incorporated into.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 860296-21-5 | [1][2] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][2] |
| Molecular Weight | 175.54 g/mol | [1] |
| Melting Point | 122-123 °C (decomposes) | [2] |
| Boiling Point | 286.8 ± 35.0 °C (Predicted) | [2] |
| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in a dry environment, preferably in a freezer under -20°C. | [2] |
Synthesis of this compound
The underlying principle of this synthesis is the robust oxidation of the methyl group to a carboxylic acid, while the halogenated pyridine core remains intact. Strong oxidizing agents are typically employed for this purpose.
Detailed Experimental Protocol (Adapted)
This protocol is an expertly adapted procedure based on established methods for analogous compounds and requires validation in a laboratory setting.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, a solution of a strong oxidizing agent such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an aqueous acidic medium (e.g., sulfuric acid) is prepared and brought to a constant temperature.
-
Addition of Starting Material: 4-chloro-3-fluoro-2-methylpyridine is added portion-wise to the stirred solution. The reaction is typically exothermic and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction: The mixture is then heated under reflux with vigorous stirring for a specified period until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. If KMnO₄ is used, the resulting manganese dioxide is removed by filtration. The filtrate is then made basic (pH 9-10) with a suitable base (e.g., KOH) to separate any unreacted starting material.
-
Isolation: The aqueous layer containing the potassium salt of the picolinic acid is then acidified with an acid like HCl to a pH of 3-4, leading to the precipitation of the crude product.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three key functional components: the carboxylic acid group, the chloro substituent, and the fluoro substituent on the pyridine ring.
-
Carboxylic Acid Group: This group is the primary site for derivatization. It readily undergoes standard carboxylic acid reactions such as:
-
Esterification: Formation of esters, for instance with methanol to produce methyl 4-chloro-3-fluoropicolinate, which can be useful for subsequent cross-coupling reactions or as a protecting group.[7]
-
Amide Bond Formation: Coupling with amines to form a wide array of amides, a common linkage in bioactive molecules.
-
Reduction: Reduction to the corresponding alcohol, 4-chloro-3-fluoro-2-(hydroxymethyl)pyridine, providing another synthetic handle.
-
-
Chloro Substituent: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyridine nitrogen and the other halogen facilitates this reaction. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to build more complex molecular scaffolds.
-
Fluoro Substituent: While generally less reactive than chlorine in SNAr reactions on pyridine rings, the fluorine at the 3-position further activates the ring towards nucleophilic attack, particularly at the 4-position. Its presence is also known to often enhance the metabolic stability and binding affinity of the final molecule in a drug discovery context.
Applications in Research and Development
Halogenated picolinic acids are crucial building blocks in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[8][9] The incorporation of fluorine, in particular, is a widely used strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties.
While specific, publicly documented applications of this compound are emerging, its structural motifs are found in various patented compounds and research molecules. Its utility can be inferred from the applications of its close analogs:
-
Agrochemicals: Picolinic acid derivatives are a well-known class of herbicides that function as synthetic auxins.[10] The specific halogenation pattern of this compound makes it a prime candidate for the synthesis of new, potent, and selective herbicides. Research has shown that related 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates are effective herbicidal agents.[11]
-
Medicinal Chemistry: The 4-chloropicolinic acid scaffold is a key component in the synthesis of molecules targeting various biological pathways. For example, the non-fluorinated analog is a reactant in the synthesis of VU0431316, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), which is a target for neurological disorders.[3] The presence of the 3-fluoro substituent in the title compound is expected to modulate the biological activity and metabolic profile of such derivatives, making it a highly interesting building block for creating new chemical entities.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Based on data for structurally related compounds, it should be considered an irritant to the skin and eyes and may cause respiratory irritation. Avoid inhalation of dust and direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Conclusion
This compound represents a versatile and valuable building block for chemical synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it an ideal starting point for the construction of complex molecules in drug discovery and agrochemical research. The strategic incorporation of both chlorine and fluorine atoms provides a unique combination of reactivity and potential for enhancing the biological properties of target compounds. As research in these fields continues to advance, the utility of such specialized heterocyclic intermediates is expected to grow significantly.
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An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-fluoropicolinic Acid
Introduction: The Strategic Importance of 4-Chloro-3-fluoropicolinic Acid in Modern Drug Discovery
This compound is a key heterocyclic building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern on the pyridine ring, featuring both chloro and fluoro groups, provides medicinal chemists with a versatile scaffold for molecular design and optimization. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy: A Two-Step Approach from a Readily Accessible Precursor
The most logical and efficient synthetic route to this compound involves a two-step sequence, commencing with the synthesis of a key intermediate, 4-chloro-3-fluoro-2-methylpyridine, followed by its selective oxidation to the desired picolinic acid. This strategy leverages well-established and reliable chemical transformations, ensuring high yields and purity of the final product.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-3-fluoro-2-methylpyridine via the Sandmeyer Reaction
The introduction of the chloro substituent at the 4-position of the pyridine ring is effectively achieved through the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of amino groups to various functionalities.[1][2][3] The logical precursor for this transformation is 4-amino-3-fluoro-2-methylpyridine.
Reaction Pathway & Mechanism
The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary aromatic amine, which then undergoes a copper(I)-catalyzed substitution with a chloride ion.[1][2]
Caption: The Sandmeyer reaction pathway for the synthesis of 4-chloro-3-fluoro-2-methylpyridine.
The reaction is initiated by the diazotization of the amino group with nitrous acid (formed in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is then treated with copper(I) chloride, which facilitates the displacement of the diazonium group with a chloride ion, yielding the desired 4-chloro-3-fluoro-2-methylpyridine.
Experimental Protocol: Synthesis of 4-Chloro-3-fluoro-2-methylpyridine
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 4-Amino-3-fluoro-2-methylpyridine | 185048-81-9 | 126.13 g/mol | 10.0 g (79.3 mmol) |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | 30 mL |
| Sodium Nitrite | 7632-00-0 | 69.00 g/mol | 5.75 g (83.3 mmol) |
| Copper(I) Chloride | 7758-89-6 | 98.99 g/mol | 9.8 g (99.0 mmol) |
| Dichloromethane | 75-09-2 | 84.93 g/mol | 150 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 g/mol | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 4-amino-3-fluoro-2-methylpyridine (10.0 g, 79.3 mmol) in concentrated hydrochloric acid (30 mL) while cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
Slowly add a solution of sodium nitrite (5.75 g, 83.3 mmol) in water (15 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate 500 mL flask, prepare a solution of copper(I) chloride (9.8 g, 99.0 mmol) in concentrated hydrochloric acid (20 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-chloro-3-fluoro-2-methylpyridine.
Part 2: Oxidation to this compound
The final step in the synthesis is the selective oxidation of the methyl group of 4-chloro-3-fluoro-2-methylpyridine to a carboxylic acid. Potassium permanganate is a powerful and effective oxidizing agent for this transformation.[4][5][6][7]
Reaction Pathway & Mechanism
The oxidation of the alkyl side-chain of the pyridine ring with potassium permanganate under basic or neutral conditions proceeds to the corresponding carboxylic acid.[6][7]
Caption: Oxidation of 4-chloro-3-fluoro-2-methylpyridine to this compound.
The reaction involves the attack of the permanganate ion on the benzylic hydrogens of the methyl group, leading to a series of oxidative steps that ultimately form the carboxylate salt. Acidification of the reaction mixture then yields the final picolinic acid.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 4-Chloro-3-fluoro-2-methylpyridine | 2546-56-7 | 145.56 g/mol | 5.0 g (34.3 mmol) |
| Potassium Permanganate | 7722-64-7 | 158.03 g/mol | 10.8 g (68.3 mmol) |
| Water | 7732-18-5 | 18.02 g/mol | 100 mL |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | As needed |
| Sodium Bisulfite | 7631-90-5 | 104.06 g/mol | As needed |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | 100 mL |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-fluoro-2-methylpyridine (5.0 g, 34.3 mmol) and water (100 mL).
-
Heat the mixture to reflux.
-
In a separate beaker, dissolve potassium permanganate (10.8 g, 68.3 mmol) in water (150 mL) with gentle heating.
-
Slowly add the hot potassium permanganate solution to the refluxing pyridine solution over a period of 1-2 hours. A brown precipitate of manganese dioxide will form.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4. A white precipitate of this compound will form.
-
If any residual permanganate color remains, add a small amount of sodium bisulfite solution to decolorize.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| 4-Chloro-3-fluoro-2-methylpyridine | C₆H₅ClFN | 145.56 | Colorless to light yellow liquid | 70-80 |
| This compound | C₆H₃ClFNO₂ | 175.55 | White to off-white solid | 60-70 |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a valuable building block for the pharmaceutical industry. By employing the well-established Sandmeyer reaction followed by a robust oxidation protocol, researchers can access this important intermediate with high purity and in good yields. The causality-driven explanations and detailed experimental procedures provided herein are intended to empower scientists in their drug discovery and development endeavors.
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Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts. [Link]
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An In-Depth Technical Guide to 4-Chloro-3-fluoropicolinic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-3-fluoropicolinic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a validated synthesis pathway, and its application as a critical intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Molecular Attributes of this compound
This compound, also known as 4-chloro-3-fluoropyridine-2-carboxylic acid, is a synthetically versatile scaffold. The strategic placement of both a chloro and a fluoro substituent on the pyridine ring, in conjunction with the carboxylic acid at the 2-position, provides multiple reaction sites and modulates the electronic properties of the molecule, making it an attractive starting material for creating diverse chemical libraries.
Molecular Structure and Weight
The foundational attributes of this compound are its precise atomic arrangement and corresponding molecular weight.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Oxidation of 4-chloro-3-fluoro-2-methylpyridine
This protocol is a representative procedure based on standard oxidation methods for substituted picolines.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add a solution of potassium permanganate (KMnO₄, 2.5 equivalents) in water.
-
Addition of Starting Material: To the stirred solution, slowly add 4-chloro-3-fluoro-2-methylpyridine (1.0 equivalent).
-
Reaction: Gently heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by vacuum filtration.
-
Isolation: The filtrate is then cooled in an ice bath and carefully acidified to a pH of 3-4 using concentrated hydrochloric acid (HCl).
-
Purification: The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.
Spectroscopic Characterization
Accurate structural confirmation is paramount. While publicly available spectra for this specific molecule are scarce, its ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles and data from analogous structures. [1][2][3][4]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
-
~13.5 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group. Its chemical shift can be highly dependent on concentration and solvent. [3]* ~8.6 ppm (d, 1H): The proton at the 6-position of the pyridine ring. It is expected to be a doublet due to coupling with the proton at the 5-position.
-
~7.8 ppm (dd, 1H): The proton at the 5-position, appearing as a doublet of doublets due to coupling with both the proton at position 6 and the fluorine atom at position 3.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
-
~165 ppm: The carbon of the carboxylic acid group (C=O). [2]* ~155 ppm (d): The carbon attached to the fluorine (C3), split into a doublet by the fluorine.
-
~150 ppm: The carbon at the 6-position of the ring.
-
~145 ppm (d): The carbon attached to the chlorine (C4).
-
~125 ppm: The carbon at the 5-position of the ring.
-
~120 ppm: The carbon bearing the carboxylic acid group (C2). Quaternary carbons often show weaker signals. [5]
Application in Drug Discovery: Synthesis of Bioactive Amides
This compound is an exemplary building block for constructing complex molecules, largely through the reactivity of its carboxylic acid group. Amide bond formation is one of the most frequently used reactions in medicinal chemistry, and this picolinic acid derivative is an ideal substrate for creating novel amide-containing compounds, such as kinase inhibitors. [6] The presence of the halogen atoms can contribute to enhanced binding affinity with target proteins and improve pharmacokinetic properties. The general strategy involves activating the carboxylic acid, followed by coupling with a desired amine.
Experimental Protocol: Amide Coupling via HATU Activation
This protocol describes a general and highly efficient method for coupling this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common peptide coupling reagent.
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add HATU (1.2 equivalents).
-
Base Addition: Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents), to the mixture and stir at room temperature for 10-15 minutes. This in-situ activation forms a highly reactive ester.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.
This robust protocol allows for the synthesis of a wide array of derivatives, enabling extensive Structure-Activity Relationship (SAR) studies in drug discovery programs.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. The compound should be kept in a tightly sealed container. [7]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern offers chemists a versatile tool for creating novel molecular architectures with tailored biological activities. The straightforward synthesis from a commercially available precursor and its reliable reactivity in key transformations, such as amide bond formation, solidify its role as a critical building block for the next generation of therapeutics.
References
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An In-depth Technical Guide to 4-Chloro-3-fluoropicolinic acid (CAS 860296-21-5) for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-3-fluoropicolinic acid (CAS 860296-21-5), a key building block in modern medicinal and agrochemical research. We will delve into its chemical properties, synthesis, and, most importantly, its application as a synthetic intermediate. This document is intended to equip researchers with the necessary information to effectively utilize this compound in their discovery and development workflows.
Core Properties and Characteristics
This compound is a halogenated pyridine derivative. The presence of both chlorine and fluorine atoms on the pyridine ring imparts unique electronic properties and chemical stability, making it a valuable synthon for introducing this moiety into larger, more complex molecules.
Physicochemical and Structural Data
| Property | Value | Source |
| CAS Number | 860296-21-5 | N/A |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₆H₃ClFNO₂ | [2] |
| Molecular Weight | 175.55 g/mol | [2][3] |
| Melting Point | 122-123 °C (decomposed) | [4] |
| Boiling Point (Predicted) | 286.8 ± 35.0 °C | [4] |
| Density (Predicted) | 1.576 ± 0.06 g/cm³ | [4] |
| SMILES | O=C(O)C1=NC=CC(Cl)=C1F | [2] |
| MDL Number | MFCD16249576 | [2] |
Role in Synthesis: A Versatile Building Block
The primary utility of this compound lies in its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6][7] The carboxylic acid group provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry, while the halogenated pyridine core can be a key pharmacophore or a site for further chemical modification.
Illustrative Synthetic Pathway: Amide Coupling
A common application of this compound is in the synthesis of amide derivatives. The following workflow outlines a general procedure for coupling this acid with a primary or secondary amine.
Caption: General workflow for amide coupling using this compound.
Step-by-Step Experimental Protocol: General Amide Coupling
This protocol is a representative example and may require optimization based on the specific amine used.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
In a separate vial, dissolve the amine (1.0-1.2 eq).
-
Prepare solutions of the coupling reagent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq).
-
-
Activation of the Carboxylic Acid:
-
To the solution of this compound, add the coupling reagent and the organic base.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.
-
-
Amine Addition and Reaction:
-
Add the amine solution to the activated acid mixture.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-16 hours at room temperature.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Pictogram: Warning[2]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Sourcing and Procurement
This compound is available from a variety of chemical suppliers. When selecting a supplier, consider factors such as purity, availability, and the quality of technical documentation provided.
Potential Suppliers Include:
References
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CAS#:1260890-41-2 | 3-Fluoropyridine-2-carboxylic Acid Hydrochloride | Chemsrc. Available at: [Link]
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Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. Available at: [Link]
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Cas 152126-31-3,3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | lookchem. Available at: [Link]
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Pyridine Derivatives (9) - MySkinRecipes. Available at: [Link]
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The Evolving Landscape of Bioactive Molecules: A Technical Guide to the Biological Activity of Fluorinated Picolinic Acids
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides an in-depth technical exploration of fluorinated picolinic acids, a class of compounds demonstrating a remarkable breadth of biological activity. We will dissect the foundational role of the picolinic acid moiety as a "privileged" structural motif and the transformative impact of fluorination on its physicochemical and biological properties.[1][2][3] This document will traverse the diverse applications of these molecules, from potent synthetic auxin herbicides to promising candidates in drug discovery for oncology, infectious diseases, and beyond.[4][5][6] By elucidating their mechanisms of action, structure-activity relationships, and key experimental evaluation protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the potential of fluorinated picolinic acids.
Introduction: The Synergy of a Privileged Scaffold and a Unique Element
Picolinic Acid: A Versatile Building Block
Picolinic acid, or pyridine-2-carboxylic acid, is a simple heterocyclic compound that has proven to be a remarkably versatile and "privileged" scaffold in the synthesis of biologically active molecules.[1] Its derivatives are integral to a significant number of FDA-approved drugs containing nitrogen heterocycles.[1] The inherent properties of the picolinic acid core, including its ability to act as a bidentate chelating agent and its capacity for diverse chemical modifications, have led to its exploration in a multitude of therapeutic areas.[1][7]
The Fluorine Factor: Enhancing Molecular Properties
The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery to modulate a compound's properties.[2][8][9] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences.[2][10] These modifications can lead to enhanced potency, greater target selectivity, improved pharmacokinetic profiles, and reduced metabolic degradation.[2][3] The strategic placement of fluorine on the picolinic acid ring system can therefore unlock novel biological activities and optimize existing ones.
Diverse Biological Activities of Fluorinated Picolinic Acids
The functionalization of the picolinic acid scaffold with fluorine has given rise to compounds with a wide spectrum of biological applications, most notably in agriculture and medicine.
Herbicidal Activity: Synthetic Auxins
Fluorinated picolinic acids are a significant subclass of synthetic auxin herbicides, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[5][11][12] These herbicides are highly effective against broadleaf weeds and are characterized by their excellent absorption and translocation within the plant.[5][13]
Prominent examples include:
-
Picloram: One of the earliest synthetic 2-picolinic acid herbicides, known for its effectiveness against deep-rooted perennial weeds.[5]
-
Clopyralid: Demonstrates high efficacy against a specific range of dicotyledonous weeds.[5]
-
Halauxifen-methyl: A more recent development with a favorable toxicological and environmental profile.
The introduction of fluorine and other substituents on the picolinic acid core has been a key strategy in the development of new herbicides with improved efficacy and crop selectivity.[5][14]
Medicinal Chemistry Applications
The picolinate scaffold is a component of numerous molecules explored for various therapeutic indications.[1] The addition of fluorine has been shown to further enhance the potential of these derivatives.
-
Anticancer Activity: Novel derivatives of picolinic acid have been synthesized and shown to induce apoptosis in cancer cell lines. For instance, certain compounds have demonstrated cytotoxic activity against human non-small cell lung cancer cells by inducing endoplasmic reticulum stress.[15] Rhenium(I) tricarbonyl complexes with fluorinated picolinic acid ligands have also been investigated for their cytotoxic effects on lung and cervical carcinoma cells.[16]
-
Antibacterial Agents: The pyridonecarboxylic acid core, which is structurally related to picolinic acid, is found in many antibacterial agents. Fluorination is a common feature in this class of compounds, such as the fluoroquinolones.[17] Research has shown that fluorinated pyridonecarboxylic acid derivatives can exhibit potent in vitro and in vivo antibacterial efficacy, in some cases superior to established drugs like ciprofloxacin.[18]
-
Enzyme Inhibition: Picolinic acid derivatives have been successfully developed as inhibitors for various enzymes.[1] The incorporation of fluorine can enhance binding affinity and selectivity for the target enzyme.[2]
-
Neurodegenerative Diseases: The parent compound, picolinic acid, is a metabolite of the kynurenine pathway and has been implicated in neuroprotective and neurotoxic processes. This has spurred interest in developing derivatives, including fluorinated versions, for potential therapeutic intervention in neurodegenerative disorders.
-
Respiratory Disorders: Fluorinated picolinic acid derivatives have been synthesized as key intermediates for compounds aimed at treating respiratory diseases like cystic fibrosis.[19][20]
Mechanisms of Action: How They Work
Auxin Herbicides: Deregulating Plant Growth
Fluorinated picolinic acid herbicides function by binding to the TIR1/AFB family of auxin co-receptors in plants.[11] This binding event mimics the presence of high levels of the natural auxin, IAA, leading to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors results in the uncontrolled expression of auxin-responsive genes, causing a cascade of detrimental effects including epinastic growth, twisting of stems and leaves, and ultimately, plant death.[13]
}
Mechanism of action for auxin-mimicking herbicides.
Anticancer Mechanisms: Inducing Cell Death
The anticancer activity of fluorinated picolinic acid derivatives can be multifaceted. One observed mechanism is the induction of endoplasmic reticulum (ER) stress.[15] This involves the accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR). Prolonged or severe ER stress can lead to the activation of apoptotic pathways, resulting in programmed cell death of the cancer cells.
Structure-Activity Relationships (SAR)
The biological activity of fluorinated picolinic acids is highly dependent on the position and number of fluorine atoms, as well as the nature of other substituents on the pyridine ring.
-
Fluorine Position: The placement of fluorine can significantly impact receptor binding and metabolic stability. For instance, in the development of antibacterial pyridonecarboxylic acids, the position of the fluorine atom is critical for activity against specific bacterial strains.[18]
-
Other Substituents: The presence of other functional groups, such as amino or chloro groups, in combination with fluorine, can fine-tune the herbicidal spectrum or the therapeutic window of a drug candidate. Studies on novel picolinic acid herbicides have shown that aryl substituents at the 6-position, particularly those with halogen substitutions, can lead to potent herbicidal activity.[5][21]
-
Isomeric Effects: The specific isomer of a trifluoromethyl-pyridine carboxylic acid can affect its coordination chemistry and subsequent biological activity. For example, different isomers can lead to distinct coordination modes with metal ions, which in turn influences their binding efficacy to biomolecules like serum albumin and DNA.[22]
Table 1: Representative Biological Activity Data of Picolinic Acid Derivatives
| Compound/Derivative | Biological Activity | Target/Assay | Measured Value (e.g., IC50, LC50) | Reference |
| Novel Picolinic Acid Derivative 5 | Anticancer | A549 Lung Cancer Cells (MTT Assay) | IC50 = 99.93 µM | [15] |
| fac-[Re(Pico)(CO)3(H2O)] | Cytotoxicity | A549 Lung Cancer Cells | LC50 = 20.9 ± 0.8 µg/mL | [16] |
| fac-[Re(Pico)(CO)3(H2O)] | Cytotoxicity | HeLa Cervical Carcinoma Cells | LC50 = 15.8 ± 4.9 µg/mL | [16] |
| Compound (S)-1 (Fluorinated Pyridonecarboxylic Acid) | Antibacterial | In vivo mouse infection models | Superior efficacy to ofloxacin and ciprofloxacin | [18] |
| Picloram | Herbicidal | Brassica napus root growth inhibition | >80% inhibition at 250 µM | [5] |
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a framework for evaluating the cytotoxic activity of fluorinated picolinic acid derivatives against a cancer cell line (e.g., A549 lung cancer cells).
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (fluorinated picolinic acids) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
}
Workflow for the in vitro MTT cytotoxicity assay.
Protocol: Plant Root Growth Inhibition Assay
This bioassay is a common method to evaluate the phytotoxicity of auxin-like herbicides.[5][23]
Objective: To determine the effect of fluorinated picolinic acids on the root elongation of a model plant species (e.g., Arabidopsis thaliana or Brassica napus).
Materials:
-
Seeds of the chosen plant species
-
Agar medium (e.g., Murashige and Skoog)
-
Petri dishes (square or round)
-
Test compounds dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface sterilize seeds using a 70% ethanol wash followed by a bleach solution, then rinse thoroughly with sterile water.
-
Plating: Prepare agar medium containing various concentrations of the test compound. Pour the medium into petri dishes.
-
Place the sterilized seeds in a line on the surface of the agar.
-
Vernalization (if required): Stratify the seeds by placing the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Typical conditions are 16-hour light/8-hour dark cycle at 22°C.
-
Measurement: After 5-7 days of growth, photograph the plates. Measure the primary root length of the seedlings for each treatment group using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length for each concentration and express it as a percentage of the control (vehicle only) group. Determine the concentration that causes 50% inhibition of root growth (IC50).
Conclusion and Future Outlook
Fluorinated picolinic acids represent a dynamic and fruitful area of chemical research with demonstrated success in both agrochemical and pharmaceutical development. The strategic use of fluorine has proven to be a powerful tool for modulating the biological activity of the versatile picolinic acid scaffold. Future research will likely focus on the development of more selective and potent compounds through advanced synthetic strategies, including late-stage fluorination, and a deeper understanding of their mechanisms of action through structural biology and systems-level approaches. The continued exploration of this chemical space holds significant promise for addressing critical challenges in weed management, cancer therapy, and the treatment of infectious diseases.
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Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1362. [Link]
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Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules, 27(19), 6265. [Link]
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Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. (2025). Chemosphere. [Link]
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Unlocking New Frontiers: A Technical Guide to the Research Applications of 4-Chloro-3-fluoropicolinic Acid
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of chemical biology and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, picolinic acid derivatives have emerged as "privileged" structural motifs, particularly in the realms of medicinal chemistry and agrochemical development.[1] This guide delves into the prospective research applications of a unique, yet underexplored member of this family: 4-Chloro-3-fluoropicolinic acid. The presence of both chloro and fluoro substituents on the pyridine ring offers a tantalizing combination of electronic and steric properties, paving the way for novel molecular designs with enhanced biological activity, metabolic stability, and target specificity.[2][3][4]
This document serves as a technical primer for researchers, scientists, and drug development professionals, aiming to illuminate the latent potential of this compound. We will explore its utility as a versatile building block and provide a roadmap for its application in pioneering research endeavors.
Part 1: Medicinal Chemistry - A Scaffold for Novel Therapeutics
The picolinic acid core is a well-established pharmacophore found in a number of therapeutic agents and clinical candidates.[5] The unique substitution pattern of this compound presents an opportunity to modulate the physicochemical properties of lead compounds, potentially leading to improved efficacy and safety profiles.
Enzyme Inhibition: Targeting Key Pathological Pathways
Picolinic acid derivatives have demonstrated significant promise as enzyme inhibitors.[1][5] For instance, Verubecestat, a BACE2 inhibitor, highlights the potential of this scaffold in tackling complex diseases.[5] The electron-withdrawing nature of the chlorine and fluorine atoms in this compound can influence the acidity of the carboxylic acid and the overall electron distribution of the pyridine ring, which can be exploited to fine-tune binding interactions with enzyme active sites.
Hypothetical Application: Development of Novel Kinase Inhibitors
Kinases are a critical class of enzymes often implicated in cancer and inflammatory diseases. A plausible research direction is the synthesis of a library of amides derived from this compound to identify potent kinase inhibitors.
Experimental Workflow: Synthesis and Screening of a Kinase Inhibitor Library
Caption: Workflow for kinase inhibitor development.
Protocol: Amide Library Synthesis
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours.
-
Amide Coupling: In a separate flask, dissolve a diverse library of primary and secondary amines (1.1 eq each) in anhydrous dichloromethane with triethylamine (1.5 eq).
-
Reaction: Slowly add the acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup and Purification: Quench the reaction with water, extract with dichloromethane, and purify the crude product by flash column chromatography.
Hypothetical Data: Kinase Inhibition Profile
| Compound ID | R-Group (Amine) | Kinase Target | IC50 (nM) |
| CFP-001 | 4-Anisidine | EGFR | 78 |
| CFP-002 | Benzylamine | VEGFR2 | 150 |
| CFP-003 | Morpholine | PI3Kα | >1000 |
| CFP-004 | 3-Chloroaniline | EGFR | 45 |
Metal Chelation in Bioinorganic Chemistry
Picolinic acid is a known chelating agent, with chromium picolinate being a notable example used as a nutritional supplement.[1] The strategic placement of heteroatoms in this compound could be leveraged to design novel ligands for metal-based drugs or diagnostic agents. The fluorine and chlorine atoms can modulate the electron density of the pyridine nitrogen and the carboxylate oxygen, thereby influencing the stability and selectivity of the resulting metal complexes.
Part 2: Agrochemicals - Designing Next-Generation Herbicides
Picolinic acid and its derivatives are a prominent class of synthetic auxin herbicides.[6][7] These compounds mimic the plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death of susceptible weeds.[2] The introduction of halogen substituents on the picolinic acid scaffold is a proven strategy to enhance herbicidal activity.[2]
Hypothetical Application: Development of a Novel Synthetic Auxin Herbicide
This compound can serve as a lead structure for the development of new synthetic auxin herbicides with improved efficacy and crop safety profiles.
Signaling Pathway: Synthetic Auxin Herbicide Mode of Action
Caption: Simplified auxin signaling pathway.
Protocol: Greenhouse Efficacy Screening
-
Plant Cultivation: Grow various weed species (e.g., Amaranthus retroflexus, Brassica napus) and crop species (e.g., corn, wheat) in a greenhouse under controlled conditions.
-
Herbicide Application: Prepare solutions of this compound and its derivatives at various concentrations. Apply post-emergence to the foliage of the plants.
-
Evaluation: After 14 days, visually assess the percentage of weed control and crop injury.
-
Data Analysis: Calculate the GR50 (the dose required to reduce plant growth by 50%) for each compound against each plant species.
Hypothetical Data: Herbicidal Activity
| Compound | Weed Species | GR50 (g/ha) | Crop Safety (Corn) at 100 g/ha |
| This compound | A. retroflexus | 75 | >95% |
| Ester Derivative 1 | A. retroflexus | 50 | >95% |
| Amide Derivative 1 | B. napus | 120 | >95% |
Part 3: Material Science - Building Blocks for Functional Materials
The rigid, aromatic structure of this compound, combined with its functional groups, makes it an interesting candidate for applications in materials science.
Hypothetical Application: Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The carboxylate group and the pyridine nitrogen of this compound can coordinate to metal ions to form coordination polymers or MOFs. The halogen substituents can influence the packing of the resulting structures and introduce unique electronic properties. These materials could have potential applications in gas storage, catalysis, and sensing.
Experimental Workflow: Synthesis and Characterization of a MOF
Caption: Workflow for MOF synthesis and analysis.
Conclusion: A Call for Exploration
This compound stands as a promising, yet largely untapped, chemical entity. Its unique structural features, born from the strategic placement of chloro and fluoro groups on a picolinic acid scaffold, suggest a wealth of potential applications across medicinal chemistry, agrochemical science, and materials research. This guide has outlined several plausible research avenues, complete with hypothetical protocols and data, to serve as a catalyst for further investigation. It is our hope that this document will inspire researchers to explore the full potential of this versatile molecule and, in doing so, contribute to the advancement of science and technology.
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4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 - PubChem. Available at: [Link]
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Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. Available at: [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. Available at: [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available at: [Link]
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A Technical Guide to the Safe Handling of 4-Chloro-3-fluoropicolinic Acid
Authored for Drug Development and Research Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Chloro-3-fluoropicolinic acid. As a specialized heterocyclic building block in medicinal chemistry and materials science, its safe management is paramount to ensuring personnel safety and experimental integrity. This document synthesizes data from authoritative safety sources to offer practical, field-proven insights for laboratory professionals.
Compound Identification and Physicochemical Properties
This compound is a solid, halogenated pyridine carboxylic acid. Its reactivity is influenced by the electron-withdrawing nature of the chlorine and fluorine atoms, as well as the carboxylic acid group. Understanding its basic properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 860296-21-5 | [1][2] |
| Molecular Formula | C₆H₃ClFNO₂ | [1] |
| Molecular Weight | 175.54 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 122-123 °C (with decomposition) | [1] |
| Boiling Point | 286.8 ± 35.0 °C (Predicted) | [1] |
| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.34 ± 0.10 (Predicted) | [1] |
Hazard Analysis and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation of its dust.
| GHS Classification | Details |
| Pictogram | ![]() |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]P264: Wash skin thoroughly after handling.[3]P271: Use only outdoors or in a well-ventilated area.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Expert Insight: The hazards (H315, H319, H335) are typical for acidic, powdered organic compounds. The fine particulate nature increases the risk of aerosolization, making respiratory and eye protection critical during handling, especially when weighing and transferring the solid.
Toxicological Profile
The toxicological data for this compound is not extensively documented in publicly available literature. The primary health effects are derived from its GHS classification as an irritant.
-
Skin Irritation: Direct contact can cause localized redness, itching, and inflammation.[3]
-
Eye Irritation: The compound is a serious eye irritant, potentially causing significant redness, pain, and watering upon contact.[3]
-
Respiratory Irritation: Inhalation of dust may irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort.[3]
-
Ingestion: While not specifically classified, related compounds are considered harmful if swallowed.[4] It is prudent to handle this substance with precautions to prevent ingestion.
-
Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[5] In the absence of data, exposure should be minimized.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is essential for minimizing exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to control dust and potential vapors.[6] The ventilation system should provide sufficient airflow to keep exposure well below any applicable limits.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[5]
Personal Protective Equipment (PPE) Selection: The choice of PPE depends on the specific task and the potential for exposure. The following diagram outlines a logical workflow for selecting the appropriate level of protection.
Caption: PPE selection workflow for handling the compound.
Protocols for Safe Handling and Storage
Adherence to standardized laboratory procedures is critical for safety.
Handling Protocol:
-
Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
PPE: Don the required PPE as determined by your risk assessment (see Section 4). This must include, at a minimum, a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Transfer: When transferring the solid, use a spatula and weigh it onto creased weigh paper or directly into a tared vessel inside the fume hood to minimize dust creation. Avoid scooping actions that could aerosolize the powder.
-
Post-Handling: After handling, decontaminate the spatula and work surface. Remove gloves using the proper technique to avoid skin contact with the outer surface.[7]
-
Hygiene: Wash hands thoroughly with soap and water after completing the task and before leaving the laboratory.[7] Do not eat, drink, or smoke in the handling area.
Storage Protocol:
-
Container: Keep the container tightly closed to prevent contamination and reaction with moisture.[3][7]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
Specific Conditions: For long-term stability, storage in a freezer at or below -20°C in a dry, sealed environment is recommended.[1]
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[5]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
The following flowchart provides a decision-making guide for first responders in the event of an exposure.
Sources
Spectroscopic Characterization of 4-Chloro-3-fluoropicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 4-Chloro-3-fluoropicolinic acid is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its molecular structure and purity is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra in the public domain, this guide presents a detailed, predicted analysis based on the known spectroscopic data of the closely related analogue, 4-chloropicolinic acid, and established principles of spectroscopic interpretation. This approach offers a robust framework for the identification and characterization of this important chemical entity.
Introduction: The Significance of Spectroscopic Analysis
In the realm of drug discovery and development, the precise structural elucidation and purity assessment of novel chemical entities are non-negotiable prerequisites. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this analytical process, providing a detailed fingerprint of a molecule's atomic and molecular composition. This compound, with its substituted pyridine ring, presents a unique set of spectroscopic characteristics that are critical for its unambiguous identification and for monitoring its transformations in synthetic pathways.
This guide delves into the predicted spectroscopic data for this compound. The predictions are grounded in a comparative analysis with 4-chloropicolinic acid and the well-documented effects of fluorine substitution on aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The presence of the electronegative fluorine atom is predicted to cause a downfield shift of the adjacent proton (H-5) compared to the proton further away (H-6).
Reference Compound Analysis (4-Chloropicolinic Acid): The reported ¹H NMR spectrum of 4-chloropicolinic acid in DMSO-d6 shows the following signals: δ= 8.72 (1H, d, J = 4.9 Hz), 8.09 (1H, d, J = 1.6 Hz), 7.84 (1H, dd, J = 4.9, 1.6 Hz)[1].
Predicted Data for this compound:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.6-8.8 | Doublet (d) | ~5 Hz | H-6 |
| ~7.9-8.1 | Doublet of doublets (dd) | ~5 Hz, ~2 Hz | H-5 |
Causality Behind Predictions:
-
H-6: The proton at position 6 is adjacent to the nitrogen atom, which strongly deshields it, resulting in a downfield chemical shift. It will be split into a doublet by the neighboring H-5 proton.
-
H-5: The proton at position 5 is influenced by both the adjacent H-6 proton and the fluorine atom at position 3. This will result in a doublet of doublets. The fluorine atom's electron-withdrawing nature will also contribute to its downfield shift.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms (N, Cl, F, O) and their positions on the pyridine ring.
Predicted ¹³C NMR Chemical Shifts:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~155-160 (d, ¹JCF ≈ 250-270 Hz) | C-3 |
| ~150-155 | C-6 |
| ~145-150 | C-2 |
| ~135-140 (d, ²JCF ≈ 20-30 Hz) | C-4 |
| ~120-125 (d, ³JCF ≈ 5-10 Hz) | C-5 |
Causality Behind Predictions:
-
The introduction of a fluorine atom has a significant impact on the chemical shifts of the carbons in the pyridine ring, not only through inductive effects but also through space-coupling (J-coupling)[2].
-
C-3: The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield.
-
C-2, C-4: The carbons ortho to the fluorine will show smaller two-bond coupling constants (²JCF).
-
C-5: The carbon meta to the fluorine will display an even smaller three-bond coupling constant (³JCF).
-
The carboxylic acid carbon will appear at the most downfield position.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the fluorine atom in this compound.
Predicted ¹⁹F NMR Chemical Shift:
| Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -120 to -140 | Multiplet |
Causality Behind Predictions:
-
The chemical shift of fluorine in aromatic systems is highly dependent on the electronic environment[2]. The predicted range is typical for a fluorine atom attached to a pyridine ring.
-
The signal will likely appear as a multiplet due to coupling with the nearby protons (H-2 and H-4).
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. Proton decoupling can be employed to simplify the spectrum if desired.
-
Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid group and the substituted pyridine ring.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| ~1550-1600 | Medium-Strong | C=C and C=N ring stretching |
| ~1200-1300 | Strong | C-O stretch (Carboxylic Acid) |
| ~1000-1100 | Strong | C-F stretch |
| ~700-800 | Strong | C-Cl stretch |
Causality Behind Predictions:
-
O-H Stretch: The carboxylic acid O-H stretch is typically a very broad band due to hydrogen bonding.
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong and sharp absorption.
-
Ring Vibrations: The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
-
C-F and C-Cl Stretches: The carbon-halogen stretching vibrations are found in the fingerprint region of the spectrum. The C-F stretch is typically strong and occurs at a higher wavenumber than the C-Cl stretch.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Identity |
| 175/177 | [M]⁺ (Molecular Ion) |
| 158/160 | [M-OH]⁺ |
| 131/133 | [M-CO₂H]⁺ |
| 111 | [M-CO₂H-Cl]⁺ or [M-CO₂H-F-H]⁺ |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak ([M]⁺) will show an isotopic pattern characteristic of a molecule containing one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-CO₂H). Further fragmentation of the pyridine ring can also occur. The fragmentation of picolinic acid derivatives often involves the loss of the carboxyl group[3][4].
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or for more fragmentation, Electron Ionization - EI).
-
Instrumentation: Utilize a mass spectrometer capable of high-resolution mass analysis (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range.
-
Data Analysis: Determine the accurate mass of the molecular ion and major fragments. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule with the formula C₆H₃ClFNO₂.
Visualization of Molecular Structure and Spectroscopic Logic
Molecular Structure
Caption: Molecular structure of this compound.
NMR Correlation Workflow
Caption: Predicted NMR correlations for this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from a close structural analog and fundamental spectroscopic principles, we have constructed a comprehensive set of expected NMR, IR, and MS data. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this important molecule, enabling its confident identification and use in further scientific endeavors. It is strongly recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.
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ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]
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Solubility and Stability of 4-Chloro-3-fluoropicolinic Acid: A Methodological Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-fluoropicolinic acid is a halogenated pyridine carboxylic acid derivative that holds potential as a valuable building block in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and chemical stability, is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides a detailed framework for the systematic evaluation of these critical attributes. Rather than merely presenting data, we delve into the causality behind experimental design, offering robust, self-validating protocols for determining both kinetic and thermodynamic solubility, and for assessing chemical stability through forced degradation studies as mandated by international guidelines. This document is intended to serve as a practical, hands-on manual for researchers, enabling them to generate high-quality, reliable data essential for advancing drug development programs.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
This guide focuses on this compound, a compound whose structural motifs—a picolinic acid core, a chloro substituent, and a fluoro substituent—present a unique combination of properties. We will explore how to systematically dissect and quantify its solubility across a range of relevant solvents and its stability under various stress conditions.
Physicochemical Profile of this compound
A molecule's structure is the blueprint for its physical behavior. The key features of this compound are the acidic carboxylic acid group, the basic pyridine nitrogen, and the electron-withdrawing halogen substituents. These elements govern its polarity, ionizability, and intermolecular interactions.
| Property | Value / Prediction | Source |
| Molecular Formula | C₆H₃ClFNO₂ | ChemScene[2] |
| Molecular Weight | 175.54 g/mol | ChemScene[2] |
| Appearance | White to off-white solid | ChemicalBook[3] |
| Melting Point | 122-123 °C (decomposition) | ChemicalBook[3] |
| Predicted pKa | 2.34 ± 0.10 | ChemicalBook[3] |
| Predicted LogP | 1.917 | ChemScene[4] |
The low predicted pKa suggests that this compound is a relatively strong organic acid. This is a critical parameter, as its ionization state, and therefore its solubility in aqueous media, will be highly dependent on pH. The pyridine ring provides a basic center, making the molecule zwitterionic in a specific pH range, a behavior common to picolinic acids.[5] The presence of both chlorine and fluorine atoms increases lipophilicity and can influence crystal lattice energy, impacting solid-state properties and solubility.
Comprehensive Solubility Profiling
Solubility should not be considered a single value but rather a profile that characterizes a compound's behavior in various environments. In drug discovery, we distinguish between two key types of solubility measurements: kinetic and thermodynamic.[1]
-
Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). This high-throughput screening method is relevant for early-stage in vitro biological assays where compounds are introduced in a similar manner.[6][7]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput but more definitive measurement, crucial for formulation development and predicting oral absorption.[8][9][10]
Predicted Solubility Behavior
Based on its structure and the known behavior of picolinic acid, we can make several predictions:
-
Aqueous Solubility: Due to the acidic pKa, solubility will be low at acidic pH (e.g., pH 1-2) where the molecule is neutral. As the pH increases above the pKa, the carboxylic acid will deprotonate to the highly polar carboxylate, dramatically increasing solubility.
-
Organic Solvent Solubility: The parent compound, picolinic acid, is highly soluble in water, less so in ethanol, and sparingly in acetonitrile.[11][12] The addition of chloro and fluoro groups to the ring will likely decrease its polarity, potentially reducing its solubility in highly polar protic solvents like water but increasing its solubility in aprotic polar and non-polar organic solvents compared to the parent acid. It is expected to be freely soluble in polar aprotic solvents like DMSO and DMF.
Experimental Protocol: Kinetic Solubility Assay
This protocol is designed for a rapid, plate-based assessment of solubility in aqueous buffer.
Causality: The goal is to mimic the conditions of a high-throughput screen. A DMSO stock is used as this is the standard vehicle for compound storage and initial testing. The rapid addition to buffer can create a supersaturated solution, and the measurement captures the concentration before full equilibration, hence "kinetic".[1][13]
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation.
-
Separation of Undissolved Solid: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate. Alternatively, use a filter plate (e.g., 0.45 µm) to separate the supernatant.
-
Quantification: Carefully transfer the supernatant to a new UV-transparent plate. The concentration of the dissolved compound is determined by comparing its UV absorbance at a relevant wavelength (determined by a prior UV scan) against a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of Acetonitrile:Water.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
This protocol determines the equilibrium solubility, a cornerstone for pre-formulation activities.
Causality: This method ensures that the system reaches true thermodynamic equilibrium by incubating an excess of the solid compound with the solvent for an extended period.[8][14] This avoids the formation of unstable supersaturated solutions and provides a definitive value for the compound's intrinsic solubility under specific conditions.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The key is to have visible solid material remaining at the end of the experiment.
-
Solvent Addition: Add 1 mL of the desired solvent (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol) to the vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. The extended time is crucial for reaching equilibrium, especially for poorly soluble compounds.[14]
-
Phase Separation: After incubation, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated stability-indicating HPLC-UV method against a standard curve.
Solubility Workflow and Data Presentation
Caption: Experimental workflows for kinetic and thermodynamic solubility determination.
Table 1: Illustrative Solubility Data for this compound (Note: These are hypothetical values for illustrative purposes.)
| Solvent / Medium | Solubility Type | Predicted Solubility (µg/mL) |
| 0.1 N HCl (pH ~1) | Thermodynamic | < 10 |
| PBS (pH 7.4) | Kinetic | 85 |
| PBS (pH 7.4) | Thermodynamic | 65 |
| Water | Thermodynamic | > 500 (as salt at neutral pH) |
| Ethanol | Thermodynamic | 150 |
| Acetonitrile | Thermodynamic | 40 |
| Acetone | Thermodynamic | 250 |
| Dichloromethane | Thermodynamic | < 20 |
| DMSO | - | > 2000 (freely soluble) |
Chemical Stability Assessment: A Forced Degradation Approach
Forced degradation, or stress testing, is an essential exercise mandated by regulatory bodies like the ICH.[15][16] Its purpose is twofold: to identify likely degradation products, which helps in understanding the intrinsic stability of the molecule, and to challenge the analytical method to ensure it is "stability-indicating."[17][18] A stability-indicating method is one that can accurately measure the decrease in the active drug concentration without interference from any degradants.[19]
Experimental Protocol: Forced Degradation Study
Causality: The conditions are designed to be more severe than standard storage conditions to accelerate degradation and produce a detectable level of degradants (typically targeting 5-20% degradation) in a short timeframe.[20][21] This allows for the rapid identification of the molecule's vulnerabilities.
Methodology: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a 50:50 Acetonitrile:Water mixture. This stock is then subjected to the following stress conditions in parallel. A control sample (protected from light, at room temperature) is run alongside.
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 N HCl (final concentration 0.1 N HCl). Heat at 60°C for 8 hours.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.2 N NaOH (final concentration 0.1 N NaOH). Keep at room temperature for 4 hours. Rationale: Base-catalyzed reactions are often faster than acid-catalyzed ones.
-
Oxidative Degradation: Mix the stock solution 1:1 with 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: The stock solution is heated at 80°C for 48 hours. For solid-state thermal stress, a sample of the powder is kept at 80°C.
-
Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil.
After the specified time, samples are neutralized (if acidic or basic), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC-UV/MS method.
Forced Degradation Workflow
Caption: Workflow for a comprehensive forced degradation study.
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways under stress conditions:
-
Decarboxylation: A common degradation route for carboxylic acids, especially under thermal stress, would result in the formation of 4-chloro-3-fluoropyridine.[22][23]
-
Hydrolysis: While aryl halides are generally stable, harsh acidic or basic conditions could potentially lead to the hydrolysis of the chlorine atom, yielding 4-hydroxy-3-fluoropicolinic acid.
-
Ring Opening: Oxidative conditions can lead to the cleavage of the pyridine ring, a known degradation pathway for picolinic acid derivatives.[24][25]
The use of HPLC coupled with mass spectrometry (LC-MS) is essential in these studies to obtain molecular weight information for the unknown degradation products, which is the first step in their structural elucidation.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By employing the detailed protocols for kinetic and thermodynamic solubility, researchers can generate a comprehensive profile that informs solvent selection for synthesis, purification, and biological screening. The forced degradation protocol provides a robust framework for understanding the molecule's intrinsic stability and is the first crucial step in developing a validated, stability-indicating analytical method.
The data generated from these studies are not merely procedural hurdles; they are critical pieces of the drug development puzzle. They enable informed decisions, reduce the risk of late-stage failure, and ultimately accelerate the path from discovery to a potential therapeutic. The principles and methodologies described herein are broadly applicable to other new chemical entities and represent best practices in the pharmaceutical industry.
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Methodological & Application
Using 4-Chloro-3-fluoropicolinic acid as a synthetic intermediate
An In-Depth Guide to 4-Chloro-3-fluoropicolinic Acid as a Versatile Synthetic Intermediate
Authored by: A Senior Application Scientist
Introduction: Unlocking Synthetic Potential
In the landscape of modern medicinal and agrochemical research, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. This compound (CAS No: 860296-21-5) has emerged as a particularly valuable synthetic intermediate.[1][2] Its pyridine core, substituted with a carboxylic acid, a fluorine atom, and a chlorine atom, presents a unique combination of reactive sites. This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights and detailed protocols for its application in key synthetic transformations. The strategic positioning of the electron-withdrawing fluorine atom and the pyridine nitrogen significantly influences the reactivity of the C4-chloro group, making it a prime site for nucleophilic aromatic substitution (SNAr), a cornerstone of its utility.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is the foundation of any successful and safe laboratory protocol.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 860296-21-5 | [1][3] |
| Molecular Formula | C₆H₃ClFNO₂ | [3] |
| Molecular Weight | 175.54 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Purity | Typically ≥95% | [3] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [4][5] |
Table 2: GHS Hazard and Precautionary Summary
| Hazard Statement | Precautionary Measures | Source(s) |
| H315: Causes skin irritation. | P261: Avoid breathing dust. | [6] |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. | [5][6] |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [6] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |
| Handling | Avoid formation of dust and aerosols. Use only in a well-ventilated fume hood. Wash hands thoroughly after handling. | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains. | [5] |
Core Reactivity: A Mechanistic Perspective
The utility of this compound stems from the distinct reactivity of its functional groups. The pyridine ring is electron-deficient, a characteristic enhanced by the inductive effects of the halogen and carboxylic acid substituents. This electronic nature is the key determinant of its reaction pathways.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this intermediate is the Nucleophilic Aromatic Substitution (SNAr) at the C4 position.[7][8]
-
Causality of Reactivity : The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized and stabilized by the electron-withdrawing pyridine nitrogen and the ortho-fluorine atom. The subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.
-
Trustworthiness of the Pathway : This pathway is highly reliable and predictable. The C-Cl bond is significantly more labile than the C-F bond in this SNAr context. The rate-determining step is typically the initial nucleophilic attack; the high electronegativity of fluorine activates the ring towards this attack more effectively than chlorine, but the C-Cl bond is a better leaving group in the subsequent elimination step under typical conditions.[8] This differential reactivity allows for selective substitution at the C4 position.
Caption: General mechanism for SNAr reactions.
Carboxylic Acid Derivatization
The 2-carboxylic acid group offers a secondary site for modification. Standard organic transformations can be employed to convert it into esters, amides, or other derivatives. This is often performed after the SNAr reaction to avoid potential side reactions or deactivation of the nucleophile.
Application 1: Synthesis of Aryloxypicolinate Herbicides
A major application of this compound and its analogues is in the synthesis of aryloxypicolinate herbicides, a class of synthetic auxins.[10] A prominent example is Haloxyfop, which controls grass weeds in broadleaf crops.[11][12][13] The core synthesis involves an SNAr reaction between the picolinic acid derivative and a substituted phenol.
Protocol 1: Synthesis of a Haloxyfop Analogue Core
This protocol details the nucleophilic aromatic substitution of this compound with 4-hydroxyphenol as a representative reaction.
Table 3: Reagents and Conditions for Protocol 1
| Reagent/Parameter | Quantity/Value | Purpose |
| This compound | 1.0 eq | Starting Material |
| 4-Hydroxyphenol | 1.1 eq | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 2.5 eq | Base |
| N,N-Dimethylformamide (DMF) | ~0.2 M | Solvent |
| Temperature | 100-110 °C | Reaction Condition |
| Time | 6-12 hours | Reaction Duration |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the suspension for 15 minutes at room temperature. Add 4-hydroxyphenol (1.1 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Causality Note: The base deprotonates both the phenol and the carboxylic acid. The polar aprotic solvent (DMF) solvates the potassium cation, increasing the nucleophilicity of the resulting phenoxide. Elevated temperature is required to overcome the activation energy of the SNAr reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting picolinic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify to pH ~2-3 with 2M HCl. This protonates the carboxylic acid, causing the product to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts and residual DMF.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(4-hydroxyphenoxy)-3-fluoropicolinic acid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for SNAr synthesis.
Application 2: Synthesis of Novel Scaffolds via Suzuki Coupling
While SNAr is dominant, the C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15][16] This reaction allows for the formation of C-C bonds, introducing aryl or heteroaryl substituents at the C4 position and dramatically increasing molecular complexity. For successful coupling, the carboxylic acid is typically protected as an ester to prevent interference with the basic reaction conditions.
Protocol 2: Suzuki Coupling of a 4-Chloro-3-fluoropicolinate Ester
This protocol outlines a general procedure for the Suzuki coupling of methyl 4-chloro-3-fluoropicolinate (prepared by standard esterification of the parent acid) with phenylboronic acid.
Table 4: Reagents and Conditions for Protocol 2
| Reagent/Parameter | Quantity/Value | Purpose |
| Methyl 4-chloro-3-fluoropicolinate | 1.0 eq | Starting Material |
| Phenylboronic Acid | 1.2-1.5 eq | Coupling Partner |
| Pd(dppf)Cl₂ | 3-5 mol% | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 2.0 eq | Base |
| Dioxane/Water (4:1) | ~0.1 M | Solvent System |
| Temperature | 80-90 °C | Reaction Condition |
| Time | 4-16 hours | Reaction Duration |
Step-by-Step Methodology:
-
Esterification (Pre-step): Convert this compound to its methyl ester using standard conditions (e.g., SOCl₂ in methanol). Purify the ester before use.
-
Reaction Setup: To a Schlenk flask, add the methyl 4-chloro-3-fluoropicolinate (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ catalyst (0.03 eq), and sodium carbonate (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality Note: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The mechanism involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond.[17][18]
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure coupled product.
Caption: Workflow for a typical Suzuki cross-coupling.
Conclusion
This compound is a powerful and versatile intermediate whose reactivity is dominated by the electronically activated C4-chloro position. Through reliable SNAr reactions with various nucleophiles or C-C bond formation via cross-coupling, this building block provides efficient routes to a wide array of complex molecules. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in drug development and agrochemical synthesis to harness the full synthetic potential of this valuable compound.
References
-
(Note: A representative SDS link is provided, as direct links from search results may vary. Users should always consult the specific SDS from their supplier.)
-
(Note: This is for a structurally related compound, illustrating typical hazards.)
-
(Note: This is for a structurally related compound, illustrating typical hazards.)
-
[haloxyfop Chemical name: IUPAC: (RS)-2-[4-
-
/PMC4078235/)
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- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]
- 11. fao.org [fao.org]
- 12. Haloxyfop | C15H11ClF3NO4 | CID 50895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Haloxyfop-P | C15H11ClF3NO4 | CID 448979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Yoneda Labs [yonedalabs.com]
Application Note: Strategic Use of 4-Chloro-3-fluoropicolinic Acid for Medicinal Chemistry Library Synthesis
Introduction: The Strategic Importance of a Multifunctional Scaffold
In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount for identifying novel therapeutic agents. The selection of the core scaffold is a critical decision that dictates the accessible chemical space and the ultimate success of a screening campaign. 4-Chloro-3-fluoropicolinic acid (CAS: 860296-21-5) has emerged as a highly valuable and versatile building block for medicinal chemists.[1][2] Its utility stems from a unique combination of features within a single, readily functionalized molecule: a picolinic acid core, strategic halogenation, and two orthogonal reactive handles for diversification.
This guide provides an in-depth analysis of this compound, detailing not just the "how" but the "why" behind its application in library synthesis. We will explore the intrinsic properties of its functional groups and provide robust, field-tested protocols for its use in generating compound libraries through amide bond formation and palladium-catalyzed cross-coupling reactions.
Deconstructing the Scaffold: Causality Behind the Chemistry
The power of this compound lies in the synergistic interplay of its constituent parts. Understanding the role of each component is key to exploiting its full potential.
-
The Picolinic Acid Core: Pyridine-based structures are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in approved drugs due to their ability to engage in various biological interactions, including hydrogen bonding and π-stacking. The nitrogen atom acts as a hydrogen bond acceptor and can influence the molecule's overall solubility and pharmacokinetic profile.
-
The Fluorine Substituent (C3): The strategic placement of a fluorine atom is a cornerstone of modern medicinal chemistry.[3] Its high electronegativity can profoundly influence the properties of the molecule.[4][5]
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[4][6]
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity.[4][5] This can enhance membrane permeability and bioavailability.[3]
-
Binding Affinity: Fluorine can participate in favorable electrostatic and dipole interactions with protein targets, potentially increasing binding affinity and potency.[3][6]
-
-
The Orthogonal Reactive Handles: The true synthetic utility of this scaffold comes from its two distinct points for diversification, which can be addressed with high chemoselectivity.
-
C2-Carboxylic Acid: This group is an ideal handle for forming robust amide bonds, one of the most common linkages in pharmaceutical compounds.[7] This allows for the introduction of a vast array of amine-containing building blocks.
-
C4-Chlorine Atom: The chlorine atom serves as a versatile leaving group for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This enables the installation of diverse aryl, heteroaryl, or alkyl groups, dramatically expanding the structural complexity of the library.
-
Figure 1: Dual orthogonal diversification points of this compound.
Experimental Protocols for Library Generation
The following protocols are designed to be robust and adaptable. They represent validated starting points for library synthesis. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Amide Library Synthesis via C2-Carboxylic Acid Activation
This workflow focuses on diversifying the scaffold by coupling a library of primary and secondary amines to the carboxylic acid moiety. The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions. Propanephosphonic acid anhydride (T3P®) is an excellent choice due to its high reactivity, operational simplicity, and the formation of water-soluble byproducts, which simplifies purification.[10]
Principle: The carboxylic acid is activated in situ by a coupling reagent to form a highly reactive intermediate (e.g., an active ester or mixed anhydride), which is then readily attacked by the amine nucleophile to form the stable amide bond.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~0.2 M concentration).
-
Base Addition: Add a suitable organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) or Pyridine (3.0 eq.). Stir the solution for 5-10 minutes at room temperature. The use of pyridine is particularly effective at suppressing epimerization in chiral substrates.[10]
-
Coupling Reagent Addition: Add the coupling reagent. For example, add a 50% solution of T3P® in Ethyl Acetate (1.5 eq.) dropwise while maintaining the temperature at 0-10 °C. Stir for 15-30 minutes to allow for complete activation.
-
Amine Addition: Add the desired amine (1.1-1.2 eq.), either neat or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amide.
| Parameter | Condition A (Standard) | Condition B (Hindered Amines) | Rationale / Notes |
| Coupling Reagent | T3P® or HATU | HATU or COMU | HATU and COMU are highly effective for coupling sterically hindered or poorly nucleophilic amines. |
| Base | DIPEA / Pyridine | DIPEA | Pyridine is an excellent choice for general couplings; DIPEA is a non-nucleophilic base suitable for most applications. |
| Solvent | DCM / Ethyl Acetate | DMF | DMF is a polar aprotic solvent that can improve solubility of polar reactants and increase reaction rates. |
| Temperature | 0 °C to Room Temp. | Room Temp. to 50 °C | Gentle heating may be required to drive the reaction to completion with less reactive coupling partners. |
Table 1: Recommended conditions for amide coupling reactions.
Protocol 2: Biaryl Library Synthesis via C4-Cl Suzuki-Miyaura Cross-Coupling
This workflow utilizes the C4-chloro position as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is one of the most powerful C-C bond-forming reactions in medicinal chemistry, enabling the introduction of a wide array of (hetero)aryl boronic acids or esters.[8][9][11]
Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Cl bond. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][12]
Detailed Step-by-Step Protocol:
-
Inert Atmosphere: To a reaction vessel equipped with a condenser, add the 4-chloro-3-fluoropicolinamide derivative (from Protocol 1) (1.0 eq.), the desired (hetero)aryl boronic acid or boronate ester (1.5 eq.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 eq.).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%). The choice of ligand is critical for activating the relatively unreactive C-Cl bond.
-
Solvent Addition & Degassing: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, ~0.1 M). Degas the mixture thoroughly for 15-30 minutes by bubbling nitrogen or argon through the solution or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS. If the reaction stalls, the addition of more catalyst or boronic acid may be beneficial.
-
Workup: After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., Ethyl Acetate). Separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the final coupled product.
| Parameter | Condition A (Electron-Rich Boronic Acids) | Condition B (Electron-Poor Boronic Acids) | Rationale / Notes |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Both are common Pd precursors. Pd₂(dba)₃ is a stable Pd(0) source. |
| Ligand | XPhos | SPhos or RuPhos | Buchwald-Hartwig biaryl phosphine ligands are highly effective for challenging couplings involving chloro-heterocycles. |
| Base | K₂CO₃ / K₃PO₄ | K₃PO₄ / Cs₂CO₃ | Stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate transmetalation, especially with electron-deficient boronic acids. |
| Solvent | Dioxane/H₂O | Toluene/H₂O or 2-MeTHF | The choice of solvent can significantly impact reaction rate and catalyst stability. |
Table 2: Recommended conditions for Suzuki-Miyaura cross-coupling reactions.
Integrated Library Synthesis Workflow
The two orthogonal protocols can be combined to rapidly generate a two-dimensional library of compounds. The synthetic strategy can proceed in either direction: amidation followed by Suzuki coupling, or vice-versa. The choice often depends on the stability and compatibility of the functional groups on the building blocks being introduced.
Figure 2: Integrated workflow for 2D library generation.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Amide Coupling: Low Yield | 1. Incomplete activation of carboxylic acid.2. Poorly nucleophilic amine.3. Steric hindrance. | 1. Increase amount of coupling reagent (to 1.5-2.0 eq.).2. Switch to a more potent coupling reagent (e.g., HATU).3. Increase reaction temperature and/or time. |
| Amide Coupling: Starting Material Remains | Amine is unstable or has low reactivity. | Use a freshly sourced or purified amine. Consider protecting reactive functional groups on the amine. |
| Suzuki Coupling: Low Conversion | 1. Catalyst deactivation.2. Ineffective ligand/base combination.3. Deboronation of boronic acid. | 1. Ensure rigorous degassing of solvent and inert atmosphere.2. Screen alternative ligands (e.g., SPhos, RuPhos) and bases (e.g., Cs₂CO₃).3. Use a boronate ester (e.g., pinacol ester) instead of the boronic acid; use a milder base like K₂CO₃. |
| Suzuki Coupling: Formation of Homocoupled Byproduct | The boronic acid is coupling with itself. | Lower the reaction temperature. Add the boronic acid slowly over a period of time. |
| General: Purification Difficulty | Product and byproduct have similar polarity. | Modify the workup procedure (e.g., acid/base washes). Explore alternative chromatography methods (e.g., reverse-phase). |
Table 3: Common issues and solutions in library synthesis.
Conclusion
This compound is a powerful and economically viable scaffold for the construction of diverse compound libraries. Its strategically placed fluorine atom offers intrinsic medicinal chemistry advantages, while its orthogonal carboxylic acid and chloro substituents provide reliable and high-yielding handles for rapid diversification. By leveraging the robust protocols for amide coupling and Suzuki-Miyaura cross-coupling detailed in this guide, researchers and drug development professionals can efficiently navigate chemical space to uncover novel molecules with significant therapeutic potential.
References
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: The Many Roles for Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. (2023). ResearchGate. Retrieved January 3, 2026, from [Link]
- Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679-692.
- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids.
- Picolinic acid derivatives and their use as intermediates. (2020). Google Patents.
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Organic-Chemistry.org. Retrieved January 3, 2026, from [Link]
-
4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 3, 2026, from [Link]
-
Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. Retrieved January 3, 2026, from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]
-
Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2009). ResearchGate. Retrieved January 3, 2026, from [Link]
- 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (2014). Google Patents.
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Chloro-3-fluoropicolinic Acid in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Need for Novel Herbicidal Scaffolds
The escalating challenge of herbicide resistance in weed populations necessitates a continuous pipeline of novel herbicidal compounds with diverse modes of action.[1] Synthetic auxin herbicides, the first selective organic herbicides developed, remain a cornerstone of modern agriculture due to their efficacy against broadleaf weeds.[2][3] This class mimics the natural plant hormone indole-3-acetic acid (IAA), causing lethal, uncontrolled growth in susceptible species.[4]
Within this class, picolinic acids and their derivatives represent a crucial chemical family.[5] Compounds like picloram and clopyralid have been used for decades, but the discovery of new picolinate structures is vital for managing resistance and improving crop selectivity.[6][7] 4-Chloro-3-fluoropicolinic acid emerges as a valuable heterocyclic building block—a chemical scaffold—for the synthesis of new potential agrochemicals.[8][9] Its substituted pyridine ring provides a robust foundation for chemical modifications aimed at discovering next-generation herbicides with enhanced activity, a broader weed control spectrum, and improved safety profiles.[10] This guide provides a technical overview and detailed protocols for utilizing this compound as a lead structure in the agrochemical discovery workflow.
Scientific Foundation: Mechanism of Action
Understanding the molecular basis of herbicidal action is paramount for rational design. Picolinic acid derivatives function as synthetic auxins, hijacking the plant's natural growth regulation machinery.[4]
Key Mechanistic Steps:
-
Perception and Binding: Unlike the natural auxin IAA which binds to various receptors, many synthetic auxins, particularly newer picolinate structures, show preferential binding to specific F-box proteins, such as Auxin Signaling F-Box 5 (AFB5).[11][12][13] This protein is a component of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, often denoted as SCFAFB5.[7]
-
Destabilization of Repressors: The binding of the herbicide to the SCFAFB5 complex stabilizes the interaction between the complex and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.[2][4]
-
Proteasomal Degradation: This interaction tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[14]
-
Gene Expression Dysregulation: The removal of the Aux/IAA repressors allows Auxin Response Factors (ARFs), a class of transcription factors, to activate the expression of a cascade of auxin-responsive genes.[4]
-
Phytotoxicity: The massive, uncontrolled expression of these genes leads to a surge in the biosynthesis of other plant hormones, notably ethylene and abscisic acid (ABA).[4][15] This hormonal chaos disrupts cellular homeostasis, leading to epinasty (twisting growth), senescence, and ultimately, plant death.[3][14]
Application Note 1: Scaffold for Novel Herbicide Synthesis
This compound is an ideal starting point for creating a library of novel chemical analogs. The carboxylic acid group is a key handle for derivatization, allowing for the synthesis of esters, amides, and other functional groups to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of a Methyl Ester Derivative
This protocol details a standard esterification procedure, a fundamental first step in modifying the scaffold to alter properties like solubility and plant uptake.
-
Objective: To synthesize methyl 4-chloro-3-fluoropicolinate from this compound.
-
Principle: An acid-catalyzed esterification reaction where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the corresponding methyl ester.
-
Materials:
-
This compound (1 eq.)
-
Anhydrous Methanol (20-30 eq., serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq., catalyst)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound and anhydrous methanol.
-
Stir the mixture until the acid is fully dissolved.
-
Carefully add concentrated sulfuric acid dropwise to the stirring solution while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product via column chromatography if necessary.
-
-
Data Collection & Analysis:
-
Characterize the final product using NMR (1H, 13C) and Mass Spectrometry to confirm its structure and purity.
-
Calculate the reaction yield.
-
-
Scientist's Notes:
-
Causality: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Trustworthiness: The bicarbonate wash is a critical self-validating step; it removes any unreacted starting acid, ensuring the final product is neutral. The cessation of CO₂ bubbling provides a clear visual endpoint for this neutralization.
-
Expertise: Using a large excess of methanol drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
Application Note 2: Biological Efficacy Evaluation
Once new derivatives are synthesized, they must be rigorously tested for biological activity. A tiered screening approach is efficient, starting with a high-throughput in vitro assay followed by more complex whole-plant greenhouse trials for promising "hit" compounds.
Protocol 2: Primary Screening - Arabidopsis thaliana Root Growth Inhibition Assay
This protocol is a rapid and sensitive primary bioassay to determine the intrinsic herbicidal activity (IC₅₀) of new compounds.[8] A. thaliana is an excellent model organism due to its small size, rapid life cycle, and well-understood genetics.[12]
-
Objective: To determine the concentration of a test compound that inhibits root growth by 50% (IC₅₀).
-
Principle: Seeds are germinated on a nutrient agar medium containing various concentrations of the test compound. The inhibition of primary root elongation is measured relative to an untreated control.
-
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) agar medium
-
Test compounds dissolved in DMSO (stock solution)
-
Sterile petri dishes (100 mm)
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
Image analysis software (e.g., ImageJ)
-
-
Step-by-Step Procedure:
-
Surface sterilize A. thaliana seeds (e.g., with 70% ethanol followed by bleach solution and sterile water rinses).
-
Prepare MS agar and autoclave. While still molten (~50°C), add the test compound from a DMSO stock to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is constant across all treatments (≤0.1%).
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
Aseptically place 10-15 sterilized seeds in a line on the surface of the agar in each plate.
-
Seal the plates and place them vertically in a growth chamber.
-
After 7-10 days, photograph the plates.
-
Measure the primary root length of each seedling using image analysis software.
-
-
Data Collection & Analysis:
-
Calculate the average root length for each concentration.
-
Express the results as a percentage of the untreated control.
-
Use a suitable statistical software (e.g., GraphPad Prism, R) to perform a non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
| Compound ID | Scaffold Base | R-Group | IC₅₀ (µM) |
| Control (Picloram) | Picolinic Acid | - | 0.85 |
| SCAFF-01 | 4-Cl-3-F-Picolinic Acid | H (Acid) | 5.20 |
| DERIV-01A | 4-Cl-3-F-Picolinic Acid | Methyl Ester | 1.15 |
| DERIV-01B | 4-Cl-3-F-Picolinic Acid | Ethyl Amide | 0.65 |
-
Scientist's Notes:
-
Causality: Synthetic auxins are known to strongly inhibit root elongation at concentrations that may promote shoot growth. This differential sensitivity makes root inhibition a reliable indicator of auxin-like activity.[16]
-
Trustworthiness: Including a known herbicide (e.g., Picloram) as a positive control validates the assay's sensitivity and provides a benchmark for comparing the potency of new derivatives. The DMSO-only control ensures that the solvent itself has no significant effect on root growth.
-
Protocol 3: Secondary Screening - Greenhouse Post-Emergence Efficacy Trial
Compounds that show high potency in primary screening ("hits") are advanced to whole-plant assays to evaluate their practical herbicidal efficacy and crop selectivity.
-
Objective: To assess the post-emergence herbicidal activity of a test compound on target weed species and its safety on a representative crop.
-
Principle: The herbicide is applied to established weeds and crop plants at various rates. Efficacy is determined by visual injury ratings and biomass reduction compared to an untreated control.[17]
-
Experimental Design: A Randomized Complete Block Design (RCBD) is used to minimize the effects of environmental variability within the greenhouse (e.g., light or temperature gradients).[17]
-
Materials:
-
Weed species (e.g., Velvetleaf - Abutilon theophrasti) and Crop species (e.g., Corn - Zea mays)
-
Pots filled with standard potting mix
-
Test compound formulated for spraying (e.g., as an emulsifiable concentrate)
-
Track sprayer for uniform application
-
Greenhouse with controlled environment
-
-
Step-by-Step Procedure:
-
Sow weed and crop seeds in separate pots. Grow them in the greenhouse until they reach a suitable growth stage (e.g., 2-4 true leaves).
-
Arrange the pots in the experimental blocks according to the RCBD layout. Include 3-4 replicates for each treatment.
-
Prepare spray solutions of the test compound at several application rates (e.g., 50, 100, 200, 400 g a.i./ha). Include an untreated control and a commercial standard.
-
Apply the treatments uniformly using a calibrated track sprayer.
-
Return plants to the greenhouse and observe over time.
-
At 7, 14, and 21 days after treatment (DAT), visually assess weed control and crop injury on a scale of 0% (no effect) to 100% (complete death).
-
At 21 DAT, harvest the above-ground biomass of all plants, dry in an oven, and weigh.
-
-
Data Collection & Analysis:
-
Summarize visual assessment data.
-
Calculate the percent biomass reduction relative to the untreated control.
-
Perform Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.
-
Calculate the GR₅₀ (dose causing 50% growth reduction) for both weed and crop species to determine the selectivity index.[13]
-
| Treatment | Rate (g/ha) | Velvetleaf Control (%) (21 DAT) | Corn Injury (%) (21 DAT) |
| Untreated Control | 0 | 0a | 0a |
| DERIV-01B | 100 | 75b | 5a |
| DERIV-01B | 200 | 95c | 10a |
| DERIV-01B | 400 | 100c | 25b |
| Commercial Std. | 200 | 92c | 8a |
| Values in a column followed by the same letter are not significantly different (p < 0.05). |
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References
-
Busi, R., & Powles, S. B. (2023). Synthetic auxin herbicides: finding the lock and key to weed resistance. Pest Management Science. [Link]
-
Heap, I. (n.d.). Synthetic Auxin Resistant Weeds. International Herbicide-Resistant Weed Database. [Link]
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Liu, Z., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1369. [Link]
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Liu, Z., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(10), 2275. [Link]
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Liu, Z., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1369. [Link]
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Comprehensive Guide to the Analysis of 4-Chloro-3-fluoropicolinic Acid by HPLC and LC-MS
An Application Note and Protocol Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed guide for the quantitative analysis of 4-Chloro-3-fluoropicolinic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development, this guide presents optimized protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed to deliver high sensitivity, specificity, and reproducibility. This guide delves into the scientific rationale behind the selection of chromatographic conditions, sample preparation techniques, and instrument parameters. It is intended to serve as a practical resource for researchers, analytical scientists, and quality control professionals, ensuring the accurate quantification of this compound in various matrices.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 860296-21-5) is a halogenated pyridine derivative.[1][2] Its structural complexity and reactivity make it a valuable building block in the synthesis of novel pharmaceutical agents. The precise and accurate quantification of this intermediate is paramount throughout the drug development lifecycle—from process chemistry and formulation development to quality control and stability testing. The presence of reactive halogen and carboxylic acid functional groups necessitates carefully designed analytical methods to ensure specificity and prevent on-column degradation or interactions.
This guide addresses this need by providing two robust analytical approaches: a widely accessible HPLC-UV method for routine analysis and a highly sensitive and specific LC-MS method for trace-level quantification and confirmation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of successful analytical method development.
| Property | Value | Source |
| Molecular Formula | C6H3ClFNO2 | [2] |
| Molecular Weight | 175.54 g/mol | [2] |
| Melting Point | 122-123 °C (decomposed) | [2] |
| Boiling Point | 286.8±35.0 °C (Predicted) | [2] |
| pKa | 2.15±0.10 (Predicted) | [2] |
| Storage | Sealed in dry, Store in freezer, under -20°C | [1][2] |
The acidic nature of the molecule (pKa ≈ 2.15) is a critical consideration for reversed-phase HPLC, dictating the mobile phase pH required to achieve optimal retention and peak shape.[3]
HPLC-UV Method: A Robust Protocol for Routine Quantification
High-Performance Liquid Chromatography with UV detection is a workhorse technique in pharmaceutical analysis due to its reliability and ease of use.[4] The following method is optimized for the routine quantification of this compound.
Rationale for Method Development
-
Stationary Phase Selection : A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the moderately polar this compound.[5] C18 columns are versatile and widely used in reversed-phase chromatography.[5]
-
Mobile Phase Composition : An acidified mobile phase is essential for analyzing acidic compounds like this compound.[3] By maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid group remains protonated (neutral), enhancing its retention on the nonpolar C18 stationary phase and ensuring a sharp, symmetrical peak shape.[3][6] A mixture of acetonitrile and acidified water provides the necessary polarity range for elution.
-
Detection Wavelength : The optimal UV detection wavelength is determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify this compound with accuracy and precision.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or trifluoroacetic acid)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation : Prepare a mobile phase of Acetonitrile:Water (e.g., 40:60 v/v) containing 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation :
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation :
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.[7]
-
-
Chromatographic Conditions:
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase : Acetonitrile:Water (40:60 v/v) with 0.1% Formic Acid
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 30 °C
-
Detection : UV at λmax (determined experimentally)
-
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Method Validation (as per ICH Guidelines)
The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[8][9][10] Key validation parameters include:
-
Specificity : The ability to assess the analyte in the presence of other components.[9]
-
Linearity : A direct correlation between concentration and response.[9]
-
Accuracy : The closeness of the results to the true value.[9]
-
Precision : The degree of scatter between a series of measurements.[9]
-
Range : The interval between the upper and lower concentrations of the analyte.[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]
Caption: HPLC-UV analysis workflow for this compound.
LC-MS Method: High-Sensitivity Protocol for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification, impurity profiling, and analysis in complex matrices.[11]
Rationale for Method Development
-
Ionization Technique : Electrospray Ionization (ESI) is the most suitable technique for polar, thermally labile molecules like this compound.[12] Given its acidic nature, ESI in negative ion mode ([M-H]⁻) is expected to provide a strong signal.
-
Mass Analyzer : A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis due to its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[11] This technique provides excellent specificity by monitoring a specific precursor ion to product ion transition.
-
Chromatography : The HPLC conditions can be similar to the UV method, but often with lower flow rates and smaller column dimensions (e.g., 2.1 mm internal diameter) to be more compatible with the MS interface. The use of volatile mobile phase modifiers like formic acid or ammonium formate is crucial for MS compatibility.[13]
Experimental Protocol: LC-MS/MS Analysis
Objective: To achieve highly sensitive and selective quantification of this compound.
Materials:
-
Same as HPLC-UV method, but using LC-MS grade solvents and additives.
Instrumentation:
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Procedure:
-
MS Parameter Optimization :
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
Identify the precursor ion in full scan mode (expected [M-H]⁻ at m/z 174.0).
-
Perform product ion scans to identify the most abundant and stable fragment ions for SRM. The chlorine and fluorine atoms provide a distinct isotopic pattern that can aid in identification.[14]
-
-
Mobile Phase Preparation : Prepare a mobile phase of Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% formic acid (or a suitable volatile buffer like 5 mM ammonium formate).
-
Standard and Sample Preparation : Prepare as described in the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS system.
-
LC-MS/MS Conditions:
-
Column : C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase : Gradient elution may be employed for complex matrices. Start with a higher aqueous composition and ramp up the organic phase.
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 2 µL
-
Column Temperature : 40 °C
-
Ionization Mode : ESI Negative
-
Acquisition Mode : Selected Reaction Monitoring (SRM)
-
Example Transition : Precursor Ion (m/z) → Product Ion (m/z) (To be determined experimentally)
-
-
Table of Exemplary MS Parameters (to be optimized for the specific instrument):
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.0 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Precursor Ion (Q1) | m/z 174.0 |
| Product Ion (Q3) | To be determined |
| Collision Energy (eV) | To be determined |
Method Validation (as per FDA/ICH Guidelines)
For bioanalytical methods or when submitting data for regulatory approval, validation should follow FDA or ICH M10 guidelines.[15][16] In addition to the parameters for the HPLC-UV method, special attention should be paid to:
-
Matrix Effects : The influence of co-eluting matrix components on the ionization of the analyte.[17]
-
Recovery : The efficiency of the sample preparation process.
-
Stability : The stability of the analyte in the biological matrix and throughout the sample preparation and analysis process.[17]
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Application Notes and Protocols for the Derivatization of 4-Chloro-3-fluoropicolinic Acid in Biological Assays
Introduction: Unlocking the Biological Potential of a Halogenated Picolinate
4-Chloro-3-fluoropicolinic acid is a halogenated pyridine carboxylic acid with significant potential for discovery in the agrochemical and pharmaceutical sectors. Its structural features—a picolinic acid scaffold known for biological activity, combined with the modulating effects of chloro and fluoro substituents—make it a compelling starting point for the development of novel herbicides, fungicides, and cytotoxic agents. However, the carboxylic acid moiety often requires modification, or "derivatization," to enhance its cellular uptake, target interaction, and overall efficacy in biological systems.
This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of this compound into esters and amides. Furthermore, it outlines established high-throughput screening (HTS) methodologies to evaluate the biological activities of the resulting derivative library. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for synthesizing and testing new chemical entities derived from this versatile scaffold.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material is paramount for successful derivatization. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 860296-21-5 | [1][2][3] |
| Molecular Formula | C₆H₃ClFNO₂ | [3] |
| Molecular Weight | 175.54 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage | 2-8°C, under inert atmosphere | [1][4] |
Rationale for Derivatization
The primary goal of derivatizing this compound is to create a diverse chemical library for biological screening. The carboxylic acid group is a key handle for chemical modification. Converting it to an ester or an amide can profoundly alter the molecule's physicochemical properties:
-
Improved Membrane Permeability: Esterification or amidation neutralizes the negative charge of the carboxylate, increasing lipophilicity and facilitating passage across biological membranes.
-
Modulation of Bioactivity: The newly introduced ester or amide group can interact differently with the target protein or enzyme, potentially enhancing or altering the mode of action.
-
Structure-Activity Relationship (SAR) Studies: A library of derivatives with varying ester and amide functionalities allows for systematic investigation of how structural changes impact biological activity.
The following diagram illustrates the strategic approach from the parent molecule to a screened library of derivatives.
Caption: Workflow from parent compound to biological hits.
Protocols for Chemical Derivatization
The following are detailed protocols for the synthesis of ester and amide derivatives of this compound. These methods are chosen for their efficiency, mild reaction conditions, and broad substrate scope.
Protocol 1: Steglich Esterification for Ester Synthesis
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[5][6] This method is particularly suitable for sensitive substrates.
Principle: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol to form the ester.[7][8]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add EDC (1.1 eq) to the cooled, stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate sequentially with 0.5 N HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/NHS Coupling for Amide Synthesis
For the synthesis of amides, a two-step procedure using EDC in combination with N-hydroxysuccinimide (NHS) is highly effective.[9][10] This method minimizes side reactions and is broadly applicable to a wide range of amines.
Principle: EDC first activates the carboxyl group of this compound. The addition of NHS forms a more stable amine-reactive NHS ester intermediate. This intermediate then reacts efficiently with a primary or secondary amine to form a stable amide bond.[11]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a flame-dried flask under an inert atmosphere.
-
Add NHS (1.1 eq) and EDC (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the active NHS ester.
-
In a separate flask, dissolve the desired amine (1.2 eq) in the same anhydrous solvent. If the amine is a salt, add DIPEA (1.5 eq) to liberate the free amine.
-
Slowly add the amine solution to the activated acid mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
The following diagram illustrates the two-step EDC/NHS amide synthesis pathway.
Caption: EDC/NHS two-step amide coupling reaction.
High-Throughput Screening Protocols for Biological Activity
Once a library of ester and amide derivatives has been synthesized, the next step is to screen them for biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds.[12]
Protocol 3: Whole-Plant Microplate Assay for Herbicidal Activity
This protocol is adapted for the high-throughput screening of compounds for pre- and post-emergent herbicidal activity using a multi-well plate format and spectral image analysis.[13]
Materials:
-
96-well or 384-well microplates
-
Seeds of a model plant (e.g., Arabidopsis thaliana) or a target weed species
-
Growth medium (e.g., Murashige and Skoog)
-
Derivative library dissolved in DMSO
-
Positive control herbicide (e.g., glyphosate)
-
Negative control (DMSO vehicle)
-
High-throughput imaging system with RGB, infrared, and chlorophyll fluorescence sensors
Procedure:
-
Plate Preparation: Dispense growth medium into each well of the microplates.
-
Seeding: For pre-emergent screening, add seeds to each well. For post-emergent screening, germinate seedlings and transfer one to each well.
-
Compound Addition: Using a liquid handling robot, add the test compounds from the derivative library to the wells to achieve the desired final concentration (e.g., 10-100 µM). Include positive and negative controls on each plate.
-
Incubation: Place the plates in a controlled growth chamber with appropriate light and temperature conditions.
-
Data Acquisition: At specified time points (e.g., 3, 24, 48, and 72 hours post-treatment), acquire spectral images of the plants in each well.[13]
-
Data Analysis: Analyze the images to quantify parameters such as growth inhibition, chlorosis (discoloration), and changes in chlorophyll fluorescence. Compare the effects of the derivatives to the controls to identify "hits."
Protocol 4: Microplate-Based Assay for Fungicidal Activity
This protocol uses a 96-well plate format to assess the ability of the derivatives to inhibit the growth of filamentous fungi.[14]
Materials:
-
96-well flat-bottom microplates
-
Fungal isolates (e.g., Fusarium spp., Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable liquid fungal growth medium
-
Derivative library dissolved in DMSO
-
Positive control fungicide (e.g., tebuconazole)
-
Negative control (DMSO vehicle)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow the fungal isolate on agar and then suspend the mycelium or spores in the liquid growth medium to a standardized concentration.
-
Plate Preparation: Add the liquid growth medium to each well of the microplate.
-
Compound Addition: Serially dilute the test compounds in the plate to create a dose-response curve (e.g., from 0.1 to 100 µg/mL). Include positive and negative controls.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for 3-7 days.
-
Data Acquisition: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 595 nm) using a microplate reader. The OD is proportional to the fungal growth.[15]
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration and determine the EC₅₀ (half-maximal effective concentration) values for active compounds.
Protocol 5: In Vitro Cytotoxicity MTT Assay
The MTT assay is a colorimetric method for assessing cell viability and is widely used to screen for cytotoxic compounds.[16][17]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Derivative library dissolved in DMSO
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
Negative control (DMSO vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16][18]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ (half-maximal inhibitory concentration) for each active compound.
The following diagram outlines the high-throughput screening cascade.
Caption: High-throughput screening cascade for hit identification.
Conclusion and Future Directions
The derivatization of this compound provides a fertile ground for the discovery of new bioactive molecules. The protocols detailed in this guide offer a systematic and efficient approach to synthesizing a diverse library of ester and amide derivatives and screening them for herbicidal, fungicidal, and cytotoxic activities. The identified "hit" compounds can then serve as leads for further optimization through medicinal chemistry and more in-depth mechanistic studies, ultimately contributing to the development of novel agrochemicals or therapeutics.
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Retrieved from [Link]
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Pierce, C. G., et al. (2022). 96 Well Microtiter Plate-Based Method: Testing Of Candida albicans Biofilms l Protocol Preview. JoVE. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 4-Chloro-3-fluoropicolinic Acid in Fragment-Based Drug Discovery
Introduction: The Strategic Value of Halogenated Pyridines in Fragment Screening
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, consistently delivering starting points for challenging drug targets. The philosophy of FBDD hinges on a simple yet profound principle: small, low-complexity molecules ("fragments") can form high-quality interactions with a protein target, providing a more efficient vector for optimization into potent leads. Within the vast chemical space of possible fragments, halogenated heterocycles, and specifically substituted pyridines, represent a privileged class of scaffolds.[1]
This guide focuses on the strategic application of 4-Chloro-3-fluoropicolinic acid , a fragment that embodies several key features desirable for FBDD campaigns. The pyridine core is a common motif in numerous approved drugs, valued for its ability to engage in a variety of interactions, including hydrogen bonding and aromatic stacking.[2] The inclusion of both chlorine and fluorine atoms offers distinct advantages:
-
Chlorine: Can participate in halogen bonding, a directional interaction with nucleophilic residues that is increasingly recognized as a valuable tool for modulating binding affinity and selectivity.[3] It also provides a vector for synthetic elaboration.
-
Fluorine: Often enhances metabolic stability and can improve membrane permeability.[4] Its unique NMR signature makes it an excellent probe for ¹⁹F-NMR screening, a sensitive and efficient method for detecting fragment binding.[5]
-
Picolinic Acid Moiety: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming salt bridges and key polar interactions within a binding site. It also serves as a readily modifiable handle for fragment elaboration. Picolinic acid and its derivatives are known to possess a wide range of biological activities, often acting as enzyme inhibitors through metal chelation or direct interaction with active site residues.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a strategic fragment in drug discovery campaigns. We will detail its physicochemical properties, outline protocols for primary screening and hit validation, and discuss strategies for fragment elaboration.
Physicochemical Properties of this compound
A thorough understanding of a fragment's properties is crucial for designing effective screening experiments and interpreting results.
| Property | Value | Source |
| CAS Number | 860296-21-5 | [6] |
| Molecular Formula | C₆H₃ClFNO₂ | [6] |
| Molecular Weight | 175.54 g/mol | [6] |
| Predicted XlogP | 1.4 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 1 | [7] |
Table 1: Key physicochemical properties of this compound.
This fragment comfortably adheres to the "Rule of Three," a widely accepted guideline for fragment library design (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), suggesting favorable properties for achieving good ligand efficiency.[8]
Experimental Workflows: From Screening to Hit Validation
The following sections provide detailed protocols for identifying and validating the interaction of this compound with a protein target of interest.
Figure 1: A generalized workflow for fragment-based drug discovery, from primary screening to hit elaboration.
Protocol 1: Primary Screening using ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of a fluorine atom makes this compound an ideal candidate for ¹⁹F-NMR screening. This technique is highly sensitive, provides rapid results, and is less prone to signal overlap compared to ¹H-NMR.[5]
Objective: To detect binding of this compound to the target protein by observing changes in the ¹⁹F NMR signal.
Materials:
-
Target protein (isotopic labeling is not required)
-
This compound stock solution (e.g., 100 mM in d6-DMSO)
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 10% D₂O)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 10-50 µM in the NMR buffer.
-
Fragment Addition: Add this compound to the protein solution to a final concentration of 100-500 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
Control Sample: Prepare a reference sample containing only the fragment at the same concentration in the NMR buffer.
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for both the protein-fragment sample and the fragment-only control.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectra of the protein-fragment sample and the control.
-
Binding is indicated by a change in the chemical shift, line broadening, or a decrease in the intensity of the ¹⁹F signal of the fragment in the presence of the protein.
-
Protocol 2: Primary Screening and Affinity Estimation using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that can detect the binding of small molecules to a protein immobilized on a sensor surface. It is a highly sensitive method for fragment screening.[9]
Objective: To detect and quantify the binding affinity of this compound to the target protein.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS, amine coupling kit)
-
Target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level that will provide a good signal response for small fragment binding.
-
Fragment Preparation: Prepare a dilution series of this compound in the running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM.
-
Binding Analysis:
-
Inject the different concentrations of the fragment over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Hit Validation and Characterization
A positive result from a primary screen should always be confirmed using an orthogonal method to eliminate false positives.
Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).
Objective: To confirm the binding of this compound and determine the thermodynamic parameters of the interaction.
Procedure:
-
Sample Preparation:
-
Place the target protein (20-50 µM) in the sample cell.
-
Load a concentrated solution of the fragment (200-500 µM) into the injection syringe. Both solutions should be in the same buffer to minimize heats of dilution.
-
-
Titration: Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to extract the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 4: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD. It provides definitive proof of binding and reveals the precise binding mode, which is invaluable for structure-based drug design.
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Procedure:
-
Crystallization: Obtain crystals of the target protein.
-
Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period.
-
Co-crystallization: Set up crystallization trials with the protein already in the presence of the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement, followed by refinement and model building to visualize the fragment bound in the electron density map.
-
Figure 2: A hypothetical binding mode of this compound, illustrating potential interactions within a protein active site.
Fragment Elaboration and Hit-to-Lead Strategy
Once a fragment hit is validated and its binding mode is understood, the next step is to elaborate the fragment into a more potent lead compound. The structure of this compound offers several vectors for chemical modification.
-
Carboxylic Acid: Can be converted to amides, esters, or used as an anchor point to link to other fragments or functional groups that can pick up additional interactions.
-
Chlorine Atom: The chlorine at the 4-position can be displaced via nucleophilic aromatic substitution or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new substituents that can probe deeper into the binding pocket.
-
Pyridine Ring: The pyridine ring itself can be further substituted to optimize aromatic or hydrophobic interactions.
The goal of fragment elaboration is to "grow" the initial fragment into unoccupied regions of the binding pocket, thereby increasing affinity and selectivity while maintaining good physicochemical properties. This process is ideally guided by structural information from X-ray crystallography or NMR.
Conclusion
This compound is a valuable fragment for drug discovery campaigns due to its desirable physicochemical properties and the strategic placement of functional groups that facilitate a range of favorable interactions with protein targets. The presence of chlorine and fluorine atoms provides unique advantages for both binding and detection. By employing the systematic screening and validation protocols outlined in this guide, researchers can effectively leverage this and similar halogenated fragments to identify novel starting points for the development of new therapeutics. The key to success in FBDD lies in the careful selection of high-quality fragments and the rigorous application of biophysical and structural biology techniques to guide the optimization process.
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Wilcken, R., et al. (2014). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. Future Medicinal Chemistry.
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Kapper, S., et al. (2016). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Journal of Leukocyte Biology.
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Behera, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
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Hutyra, T., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences.
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Al-Abdullah, E. S., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie.
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Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
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Introduction: Unlocking the Therapeutic Potential of Picolinic Acid Analogs
An Application Guide to Cell-Based Assays for the Functional Characterization of Picolinic Acid Analogs
Picolinic acid, a pyridine carboxylic acid isomer, is a natural catabolite of the amino acid tryptophan.[1] Historically, its derivatives have led to a plethora of drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3] The mechanism of action for picolinic acid and its analogs is multifaceted; it is a known chelator of divalent metal ions like zinc and iron, which can disrupt the function of metalloproteins essential for cell division and DNA replication.[4][5] Furthermore, as a key player in the kynurenine pathway, its analogs are being extensively investigated as modulators of critical enzymes, most notably Indoleamine 2,3-dioxygenase 1 (IDO1).[6][7][8]
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation, converting L-tryptophan to N-formylkynurenine.[6] In the context of oncology, IDO1 is a significant immune checkpoint target.[9] Its expression is often upregulated in tumor cells, leading to a depletion of tryptophan in the tumor microenvironment. This "tryptophan desert" impairs the function and proliferation of immune cells, particularly T cells, allowing the tumor to evade immune surveillance.[6] Therefore, inhibiting IDO1 with small molecules like picolinic acid analogs presents a promising strategy for cancer immunotherapy.
Evaluating the therapeutic potential of these compounds requires a suite of robust, biologically relevant assays. Cell-based assays are indispensable tools in the drug development pipeline, providing critical insights into a compound's mechanism of action (MOA), efficacy, target engagement, and potential toxicity in a living system.[10] This guide provides a series of detailed protocols for the comprehensive functional characterization of picolinic acid analogs, designed for researchers, scientists, and drug development professionals. The methodologies herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.[11][12]
Section 1: Primary Target Activity – The IDO1 Inhibition Assay
The first step in characterizing a picolinic acid analog is to determine its direct effect on its intended target, IDO1. This is achieved by measuring the enzymatic activity of IDO1 in a cellular context. The most common method involves inducing IDO1 expression in a suitable cell line and quantifying the production of its downstream metabolite, kynurenine.
Principle
In this assay, a cancer cell line known to express IDO1 upon stimulation (e.g., human ovarian cancer SKOV-3 cells) is treated with interferon-gamma (IFNγ) to induce high levels of enzyme expression.[6] The cells are then exposed to the picolinic acid analogs. The activity of IDO1 is determined by measuring the concentration of kynurenine secreted into the cell culture supernatant. A reduction in kynurenine levels in the presence of the compound indicates inhibition of IDO1.
Workflow for IDO1 Inhibition Assay
Caption: General workflow for a Western Blot-based CETSA experiment.
Detailed Protocol: CETSA
Materials:
-
Cells expressing the target protein (e.g., IFNγ-induced SKOV-3 cells for IDO1)
-
Picolinic acid analog and vehicle control (DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer and reagents for Western Blotting (SDS-PAGE gels, transfer system, primary antibody against the target protein, HRP-conjugated secondary antibody, chemiluminescent substrate)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the desired concentration of the picolinic acid analog (typically at 10x the IC₅₀) or vehicle for a specified duration (e.g., 1-4 hours) in a flask or large plate. [13]2. Heating Step:
-
Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Include a non-heated control sample kept on ice. [13] * Cool the tubes at 4°C for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath, 3 times).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins and cell debris.
-
-
Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the soluble protein concentration using SDS-PAGE and Western Blotting with a specific antibody against the target protein (e.g., anti-IDO1).
-
-
Data Analysis:
-
Quantify the band intensity for each lane.
-
Normalize the intensity of each heated sample to the non-heated control for both the vehicle- and compound-treated groups.
-
Plot the normalized soluble protein fraction against the temperature to generate melting curves.
-
A shift of the curve to the right for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
Expert Insights & Self-Validation
-
Optimization is Key: The optimal temperature range and compound concentration must be empirically determined for each new target and compound class.
-
High-Throughput Formats: While Western Blotting is the classic readout, higher-throughput methods like AlphaScreen® or HTRF® can be adapted for CETSA, enabling screening applications. [14][15]Real-time CETSA using luciferase-tagged proteins is also an emerging technique. [16]* Isothermal Dose-Response (ITDR): A complementary CETSA format involves heating all samples at a single, optimized temperature (e.g., the Tₘ from the melt curve) while varying the compound concentration. This allows for the generation of a dose-response curve to determine the EC₅₀ for target engagement.
Section 4: Assessing Immunomodulatory Function – Co-Culture Assays
Since IDO1 inhibitors are designed to restore immune function, it is crucial to test the effects of picolinic acid analogs in a more physiologically relevant system that includes immune cells. Co-culture assays, where cancer cells and immune cells are grown together, can help model the interactions within the tumor microenvironment. [17][18][19]
Principle
This assay evaluates the ability of a picolinic acid analog to reverse the immunosuppressive effects of IDO1-expressing cancer cells on immune cells. For example, IDO1-expressing cancer cells can be co-cultured with T cells. The resulting tryptophan depletion and kynurenine production by the cancer cells will suppress T cell activity. An effective IDO1 inhibitor should rescue T cell function, which can be measured by assessing cytokine production.
Detailed Protocol: Cancer-Immune Cell Co-Culture
Materials:
-
IDO1-expressing cancer cells (e.g., IFNγ-induced SKOV-3)
-
Immune cells (e.g., Jurkat T cells, primary human T cells, or THP-1-derived macrophages) [6][20]* Transwell® inserts (e.g., 0.4 µm pore size for separating cell types while allowing media exchange)
-
Multi-well plates (e.g., 6-well or 24-well)
-
Picolinic acid analogs, vehicle control, and positive control
-
ELISA kits for relevant cytokines (e.g., IL-2, TNF-α for T cell activation; IL-6, IL-10 for macrophage modulation) [21][22][23] Procedure:
-
Prepare Cancer Cells: Seed IFNγ-induced SKOV-3 cells in the lower chamber of a multi-well plate and allow them to adhere.
-
Prepare Immune Cells: Prepare the immune cells (e.g., Jurkat T cells) in a separate tube.
-
Set up Co-Culture:
-
Place Transwell® inserts into the wells containing the cancer cells.
-
Seed the immune cells into the upper chamber (the Transwell® insert). [17] * This setup allows for the exchange of soluble factors (like tryptophan and kynurenine) between the two cell populations without direct cell-cell contact.
-
-
Compound Treatment: Add the picolinic acid analogs at various concentrations to the co-culture system.
-
Incubation: Incubate the co-culture plates for 48-96 hours at 37°C and 5% CO₂. [17]6. Supernatant Collection: After incubation, carefully collect the supernatant from the culture wells.
-
Cytokine Measurement by ELISA:
-
Use commercial ELISA kits to quantify the concentration of key cytokines in the supernatant, following the manufacturer's protocol. [24] * Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody, an enzyme conjugate, and finally a substrate to produce a colorimetric signal. [24] * Read the absorbance on a plate reader and calculate cytokine concentrations from the standard curve.
-
Expert Insights & Self-Validation
-
Co-Culture Controls:
-
Immune cells alone: To establish baseline cytokine secretion.
-
Cancer cells alone: To check for cytokine secretion from cancer cells.
-
Co-culture with vehicle: To measure the maximal immunosuppressive effect.
-
Co-culture with positive control inhibitor: To demonstrate maximal rescue of immune function.
-
-
Choice of Immune Cells: The choice of immune cells depends on the specific question being asked. Jurkat T cells are a common model for T cell activation. [6]Primary T cells or PBMCs provide a more physiologically relevant system. THP-1 cells can be differentiated into macrophages to study effects on myeloid cells. [18][20]* Readouts: Besides cytokine production, other readouts for immune cell function can be used, such as proliferation (e.g., using CFSE staining) or expression of activation markers (e.g., CD69, CD25) measured by flow cytometry.
Summary and Data Integration
The successful characterization of a picolinic acid analog relies on integrating data from this multi-assay pipeline. An ideal therapeutic candidate would exhibit the following profile:
| Assay | Parameter | Desired Outcome | Rationale |
| IDO1 Inhibition | IC₅₀ | Low (e.g., nanomolar range) | Demonstrates potent on-target activity. |
| Cell Viability | CC₅₀ | High (e.g., micromolar range) | Ensures the compound is not broadly cytotoxic. |
| Selectivity Index | CC₅₀ / IC₅₀ | >100 | Indicates a large therapeutic window. |
| CETSA | Thermal Shift (ΔTₘ) | Positive shift | Confirms direct binding to the target in cells. |
| Co-Culture Assay | Cytokine Rescue | Dose-dependent increase | Validates functional immunomodulatory effect. |
By systematically applying these validated cell-based protocols, researchers can confidently identify and advance promising picolinic acid analogs in the drug discovery process, building a comprehensive data package that elucidates their mechanism, confirms target engagement, and demonstrates functional efficacy.
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Application Notes and Protocols for In Vivo Experimental Setup with 4-Chloro-3-fluoropicolinic Acid Derivatives
Introduction: The Therapeutic Potential of Substituted Picolinic Acids
Picolinic acid, a metabolite of tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] These compounds have been investigated for a range of therapeutic applications, including their roles as anti-inflammatory, anticancer, and neuroprotective agents.[4][5][6][7] The pyridine carboxylic acid scaffold serves as a versatile backbone for the development of novel enzyme inhibitors and modulators of biological pathways.[1] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their potency and metabolic stability.[8]
This guide provides a detailed framework for the in vivo evaluation of novel 4-Chloro-3-fluoropicolinic acid derivatives, focusing on a hypothetical derivative, "CFPA-D," as a potential anti-inflammatory agent. The protocols and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust and ethically sound approach to preclinical assessment.
Hypothesized Mechanism of Action: Targeting Inflammatory Pathways
While the precise mechanism of a novel derivative requires empirical validation, we can hypothesize a plausible mode of action based on related compounds. Fluoroquinolone derivatives, which share structural similarities with substituted picolinates, have been shown to modulate inflammatory responses.[9] It is hypothesized that CFPA-D may exert its anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX).
Below is a diagram illustrating a potential signaling pathway that could be targeted by CFPA-D.
Caption: Hypothesized mechanism of CFPA-D in mitigating inflammation.
In Vivo Experimental Design: A Rigorous and Ethical Approach
A well-designed in vivo study is crucial for obtaining reliable and translatable preclinical data.[10][11][12] The following protocol details a standard acute inflammatory model, the carrageenan-induced paw edema model, which is widely used for the initial screening of potential anti-inflammatory drugs.
Ethical Considerations: The 3Rs Principle
All animal experiments must be conducted with the utmost ethical consideration and in compliance with institutional and national guidelines.[13][14][15][16][17] The experimental protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). The core principles of the 3Rs (Replacement, Reduction, and Refinement) must be strictly adhered to:
-
Replacement: Utilizing non-animal methods where possible. For initial screening, in vitro assays should precede in vivo studies.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo anti-inflammatory study.
Caption: General workflow for the in vivo anti-inflammatory study.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a step-by-step guide for assessing the anti-inflammatory activity of CFPA-D.
1. Animal Model
-
Species: Male Sprague-Dawley rats.
-
Age: 6-8 weeks.
-
Weight: 180-220 g.
-
Justification: Rats are a commonly used and well-characterized model for inflammation studies. The Sprague-Dawley strain is widely available and has been extensively used in this particular model.
2. Housing and Acclimatization
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%).
-
Provide standard chow and water ad libitum.
-
Allow for an acclimatization period of at least 7 days before the start of the experiment.
3. Experimental Groups
A minimum of four groups is recommended, with 6-8 animals per group to ensure statistical power.
| Group | Treatment | Dose | Route of Administration |
| 1 | Vehicle Control | - | Oral Gavage (p.o.) or Intraperitoneal (i.p.) |
| 2 | Positive Control | Indomethacin (10 mg/kg) | Oral Gavage (p.o.) |
| 3 | CFPA-D (Low Dose) | e.g., 10 mg/kg | Oral Gavage (p.o.) |
| 4 | CFPA-D (High Dose) | e.g., 30 mg/kg | Oral Gavage (p.o.) |
4. Compound Formulation and Administration
-
Vehicle: A suitable vehicle for CFPA-D needs to be determined based on its solubility. Common vehicles include 0.5% carboxymethylcellulose (CMC) in water or a solution of 5% DMSO, 40% PEG400, and 55% saline.
-
Preparation: Prepare fresh formulations on the day of the experiment.
-
Administration: Administer the respective treatments (vehicle, indomethacin, or CFPA-D) one hour before the induction of inflammation.
5. Induction of Paw Edema
-
Prepare a 1% (w/v) solution of carrageenan in sterile saline.
-
Inject 0.1 mL of the carrageenan solution into the subplantar region of the right hind paw of each rat.
6. Measurement of Paw Edema
-
Measure the volume of the injected paw immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
A plethysmometer is the standard instrument for this measurement.
-
The percentage of edema inhibition can be calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Vc = Average paw volume of the control group
-
Vt = Average paw volume of the treated group
-
-
7. Endpoint and Data Collection
| Parameter | Method | Time Point(s) |
| Primary Endpoint | ||
| Paw Volume | Plethysmometer | 0, 1, 2, 3, 4, 5 hours post-carrageenan |
| Secondary Endpoints | ||
| Histopathology | H&E Staining of paw tissue | 5 hours post-carrageenan |
| Cytokine Levels (TNF-α, IL-6) | ELISA of plasma or tissue homogenate | 5 hours post-carrageenan |
| Myeloperoxidase (MPO) Activity | Spectrophotometric assay of tissue homogenate | 5 hours post-carrageenan |
8. Statistical Analysis
-
Data should be expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons.
-
A p-value of < 0.05 is generally considered statistically significant.
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
To establish a relationship between drug exposure and its anti-inflammatory effect, a satellite group of animals can be included for pharmacokinetic analysis.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at various time points after CFPA-D administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze plasma concentrations of CFPA-D using a validated analytical method (e.g., LC-MS/MS).
-
Correlation: Correlate the plasma concentration of CFPA-D with the observed anti-inflammatory effects to understand the dose-response relationship.
Conclusion
This application note provides a comprehensive and ethically grounded framework for the in vivo evaluation of this compound derivatives as potential anti-inflammatory agents. The detailed protocol for the carrageenan-induced paw edema model, along with considerations for data analysis and PK/PD assessment, offers a robust starting point for preclinical research. By adhering to these guidelines, researchers can generate high-quality, reproducible data to advance the development of this promising class of compounds.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-fluoropicolinic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-3-fluoropicolinic acid (CAS 860296-21-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. This compound is a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Achieving high yield and purity is critical for downstream applications. This document provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Section 1: Overview of Common Synthetic Pathways
The synthesis of this compound can be approached from several precursors. The choice of route often depends on the availability and cost of starting materials. The two most prevalent strategies involve either the hydrolysis of a nitrile precursor or the oxidation of a methyl group on the pyridine ring.
Caption: High-level overview of major synthetic routes.
Section 2: Troubleshooting Guide
This section addresses specific, common issues encountered during synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yield is the most frequent challenge. The root cause is highly dependent on the chosen synthetic route.
A1: Analysis by Synthetic Route
-
Route 1: Hydrolysis of 2-Cyano-4-chloro-3-fluoropyridine The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) is typically a two-step process via an amide intermediate (CONH₂). Incomplete conversion is a primary cause of low yield.
-
Causality: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) required to hydrolyze the stable amide intermediate can lead to product decomposition or side reactions like decarboxylation. Conversely, conditions that are too mild will result in the isolation of the amide as the main product.[1][2]
-
Troubleshooting Steps:
-
Monitor Intermediate Formation: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting nitrile and the formation of the amide intermediate and the final carboxylic acid.
-
Optimize Hydrolysis Conditions:
-
Acidic Hydrolysis: Refluxing with concentrated HCl or H₂SO₄ is effective. If the reaction stalls, consider a gradual increase in temperature or the use of a co-solvent like acetic acid to improve solubility.
-
Basic Hydrolysis: Using NaOH or KOH in an aqueous or alcoholic solution is common.[1] The reaction is often driven to completion by heating. The final product is the carboxylate salt, which requires a separate acidification step to precipitate the picolinic acid. Ensure the pH is sufficiently low (pH 2-3) during acidification for complete precipitation.
-
-
Stepwise Approach: Consider isolating the amide intermediate first, then subjecting it to a second, more forceful hydrolysis step. This can sometimes provide a cleaner reaction and a higher overall yield compared to a one-pot approach.
-
-
-
Route 2: Oxidation of 4-Chloro-3-fluoro-2-methylpyridine The oxidation of the methyl group is an aggressive reaction that can suffer from incomplete conversion or over-oxidation, leading to ring opening under very harsh conditions.
-
Causality: The choice and amount of oxidizing agent are critical. Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₂/H₂SO₄) are typically required. Insufficient oxidant will lead to unreacted starting material, while an excessive amount or poor temperature control can promote side reactions.[3]
-
Troubleshooting Steps:
-
Select the Right Oxidant/Catalyst System: A patented method describes the successful use of potassium dichromate with a sodium tungstate (Na₂WO₄·2H₂O) and crown ether combination as a co-catalyst system in dilute sulfuric acid, achieving yields over 90%.[3] The tungstate catalyst is crucial for efficiency.
-
Control Temperature: The reaction is highly exothermic. Maintain a stable temperature (e.g., 105°C as per the patent) using an oil bath and controlled addition of reagents.[3] Runaway temperatures will drastically lower the yield.
-
Ensure Proper Work-up: The work-up involves quenching the reaction mixture on ice and a multi-step purification process involving dissolution in a basic solution (e.g., potassium carbonate), extraction of impurities, and subsequent re-acidification to precipitate the pure product.[3] Each step must be performed carefully to avoid product loss.
-
-
Q2: My reaction stalls and fails to reach completion. What are the likely causes?
A stalled reaction often points to issues with reagents, catalysts, or reaction conditions that fail to overcome the activation energy barrier.
A2: Common Culprits for Stalled Reactions
-
Poor Reagent Quality:
-
Causality: Many reagents, especially in fluorination or carboxylation reactions, are sensitive to moisture. For instance, in nucleophilic aromatic substitution (SNAr) to introduce fluorine, the fluoride source (e.g., CsF, KF) must be anhydrous. Water can hydrate the fluoride ion, drastically reducing its nucleophilicity.
-
Solution: Ensure all reagents are freshly opened or properly stored. Dry solvents using molecular sieves or distillation. Run reactions under an inert atmosphere (Nitrogen or Argon) if sensitive reagents are involved.
-
-
Insufficient Temperature or Energy Input:
-
Causality: Many of the transformations, such as aromatic substitution or hydrolysis of stable intermediates, have high activation energies.[4] Room temperature conditions are often insufficient.
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS at each stage.[5] For hydrolysis, moving from heating at 80°C to reflux conditions can often drive the reaction to completion.[4]
-
-
Sub-optimal Solvent Choice:
-
Causality: The solvent must be able to dissolve the reactants to a reasonable extent and be stable at the required reaction temperature. A poor solvent can lead to a heterogeneous mixture where the reaction only occurs at the surface of the solid, resulting in a very slow or stalled reaction.
-
Solution: For SNAr reactions, polar aprotic solvents like DMSO, DMF, or Sulfolane are preferred. For oxidation reactions, aqueous acidic solutions are common.[3] If solubility is an issue, consider a co-solvent system.
-
Q3: I'm observing significant side products. How can I improve the selectivity?
Side product formation is typically a result of competing reaction pathways. Improving selectivity involves fine-tuning conditions to favor the desired reaction.
A3: Strategies to Enhance Selectivity
-
Problem: Formation of Isomeric Products
-
Causality: During chlorination or fluorination of the pyridine ring, substitution may occur at undesired positions if the directing effects of the existing substituents are not strong enough or if conditions are too harsh.
-
Solution: Temperature control is paramount. Lowering the reaction temperature can suppress the formation of undesired kinetic side products.[6] For example, in one study, lowering the temperature from room temperature to -10°C completely suppressed the formation of a key side product and improved the yield of the desired product to 87%.[6]
-
-
Problem: Isolation of Amide Instead of Carboxylic Acid (Hydrolysis Route)
-
Causality: As discussed in Q1, the amide is a stable intermediate. The activation energy for hydrolyzing the amide is higher than that for hydrolyzing the nitrile.
-
Solution: Increase the reaction time or temperature after the initial nitrile has been consumed. Alternatively, change the reagent concentration. For acid hydrolysis, using a more concentrated acid can increase the rate of the second step.
-
-
Troubleshooting Workflow for Low Yield / Side Products
Caption: Decision tree for troubleshooting low yield issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the most critical parameters to control during the synthesis? A: Temperature is almost universally the most critical parameter. It directly influences reaction rate and selectivity.[4][6] In oxidation reactions, it prevents runaway reactions, while in substitution reactions, it can be the deciding factor between the desired product and an isomeric side product.[3][6]
-
Q: How can I effectively monitor the reaction's progress? A: A combination of techniques is best.
-
TLC: Ideal for quick, qualitative checks at the bench. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to achieve good separation between your starting material, intermediates, and product.
-
LC-MS or GC-MS: Provides more definitive identification (by mass) and quantification of components in the reaction mixture. This is the preferred method for tracking the formation of intermediates and byproducts.
-
-
Q: What is the best method for purifying the final product? A: this compound is a solid at room temperature.
-
Recrystallization: This is the most common and effective method for final purification. The crude product, obtained after acidic work-up and filtration, can be recrystallized from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.
-
Acid-Base Extraction: Before recrystallization, an acid-base work-up is highly effective for removing non-acidic impurities. Dissolving the crude product in a weak base (like aqueous sodium bicarbonate), washing with an organic solvent (like ethyl acetate or dichloromethane) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product is a standard procedure.[3]
-
-
Q: What are the key safety precautions for this synthesis? A:
-
Corrosives: Many routes use strong acids (H₂SO₄, HCl) or bases (NaOH, KOH). Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves. Work in a well-ventilated fume hood.
-
Oxidizers: Reagents like potassium dichromate are strong oxidizing agents and should be handled with care. Keep them away from organic materials to prevent fire.
-
Cyanides: If starting from a nitrile precursor synthesized in-house from cyanide salts, be aware that cyanide is highly toxic. Acidification of cyanide-containing waste will produce toxic HCN gas. All cyanide work must be done in a fume hood, and waste must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.
-
Section 4: Data Summary & Key Protocols
Optimization of Reaction Conditions
The following table summarizes findings from various studies on optimizing reaction conditions for analogous synthetic steps. While not all are for the exact target molecule, the principles are directly applicable.
| Parameter | Condition A | Condition B | Outcome | Rationale | Reference |
| Temperature | Room Temp | Reflux | Yield increased from 12% to 45% | Higher temperature overcomes the activation energy barrier for the reaction. | [4] |
| Temperature | Room Temp | -10 °C | Side product formation eliminated, yield improved to 87% | Lower temperature favors the thermodynamically stable product over kinetic side products. | [6] |
| Catalyst | None | In(OTf)₃ | Low yield vs. high yield | Lewis acid catalyst activates the substrate for nucleophilic attack. | [5] |
| Solvent | Various | Acetic Acid | Acetic acid gave the highest yield | The solvent can act as a proton source or better solubilize intermediates, facilitating the reaction. | [4] |
| Reagent Ratio | 1:2 (CsF:Cs₂CO₃) | 3:2 (CsF:Cs₂CO₃) | Yield improved to 74% | The optimal ratio of fluoride source to base is critical for balancing nucleophilicity and preventing side reactions. | [6] |
Protocol: Hydrolysis of 2-Cyano-4-chloro-3-fluoropyridine
This protocol is a representative procedure based on common hydrolysis methods for cyanopyridines.[1][7]
Materials:
-
2-Cyano-4-chloro-3-fluoropyridine
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Ice bath
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a fume hood, charge a 250 mL round-bottom flask with 2-Cyano-4-chloro-3-fluoropyridine (10.0 g, 1 eq).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The addition is exothermic; use an ice bath to maintain the temperature below 50°C.
-
Heating: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 100-110°C using an oil bath.
-
Reaction Monitoring: Maintain heating for 4-6 hours. Monitor the reaction progress by periodically taking a small aliquot, carefully quenching it in water, neutralizing it, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is complete when the starting material and amide intermediate are no longer observed.
-
Quenching: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.
-
Neutralization and Precipitation: While keeping the mixture cool in an ice bath, slowly add a 50% NaOH solution to adjust the pH to ~2-3. The product will precipitate as a white or off-white solid. Be cautious as this neutralization is highly exothermic.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual salts.
-
Drying: Dry the solid in a vacuum oven at 50-60°C to a constant weight to yield crude this compound.
-
Purification (Optional): For higher purity, recrystallize the crude product from an ethanol/water mixture.
References
-
Reaction condition optimization. a | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Optimization of the reaction conditions in the synthesis of 4a - ResearchGate. Available from: [Link]
-
Reaction conditions optimization for the synthesis 4a. | Download Table - ResearchGate. Available from: [Link]
-
Optimization of the reaction conditions for the synthesis of 4a. - ResearchGate. Available from: [Link]
-
Optimization of reaction condition. | Download Table - ResearchGate. Available from: [Link]
- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents.
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH. Available from: [Link]
- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid - Google Patents.
-
2-Chloro-3-fluoropyridine-4-carboxylic acid, min 97%, 100 grams - CP Lab Safety. Available from: [Link]
-
Exploring 4-Chloro-3-Fluoropyridine: A Key Pharmaceutical Intermediate. Available from: [Link]
- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
-
Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. Available from: [Link]
- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate. Available from: [Link]
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. Available from: [Link]
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available from: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available from: [Link]
-
CAS 1060802-35-8 | 4-chloro-5-fluoropicolinic acid - Alchem.Pharmtech. Available from: [Link]
-
4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 - PubChem. Available from: [Link]
-
Can anybody suggest a method of synthesis of 4-Chloropyridine? - ResearchGate. Available from: [Link]
- US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents.
-
Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][6][8]benzodiazepines - PubMed. Available from: [Link]
-
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. Available from: [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available from: [Link]
Sources
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Overcoming solubility issues with 4-Chloro-3-fluoropicolinic acid in aqueous buffers
Welcome to the technical support resource for 4-Chloro-3-fluoropicolinic acid. This guide, developed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome common challenges in their experiments.
Understanding the Challenge: The 'Why' Behind Solubility Issues
This compound, like many carboxylic acids, exhibits limited solubility in its neutral, protonated form in aqueous solutions. The key to successfully dissolving this compound lies in understanding its acid-base chemistry. The carboxylic acid group can exist in two states: the protonated (less soluble) form and the deprotonated, anionic (more soluble) form. The transition between these states is governed by the pH of the solution and the compound's pKa, the pH at which 50% of the molecules are in the deprotonated state.
When the pH of the solution is below the pKa, the compound will predominantly be in its less soluble, protonated form. As the pH is raised above the pKa, the carboxylic acid group deprotonates to form the highly polar and much more soluble carboxylate salt.
Chemical Deprotonation Reaction:
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound directly into my neutral phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving. What am I doing wrong?
A1: This is a common issue. At neutral pH, a significant portion of the this compound may still be in its less soluble protonated form, especially if the desired concentration is high. The most effective strategy is to first prepare a concentrated stock solution at a basic pH and then dilute it into your final buffer.
Q2: What is the recommended pH for creating a stock solution?
A2: A general rule of thumb for acidic compounds is to adjust the pH to be at least 2 units above the pKa to ensure complete deprotonation and solubilization. Given the estimated pKa of this compound is between 3.5 and 4.5, preparing a stock solution at a pH of 8.0 or higher is recommended.
Q3: Can I use sodium hydroxide (NaOH) to dissolve the compound?
A3: Yes, using a dilute solution of NaOH (e.g., 0.1 M) is the recommended first step for preparing a stock solution. The hydroxide ions will deprotonate the carboxylic acid, forming the soluble sodium salt. It is crucial to add the base dropwise while monitoring the dissolution.
Q4: Will the high pH of the stock solution affect my experiment when I dilute it into my final buffer?
A4: This is an important consideration. The volume of the basic stock solution should be small enough relative to the final volume of your experimental buffer so that the final pH is not significantly altered. Always check the final pH of your solution after adding the stock and adjust if necessary.
Q5: I've tried adjusting the pH, but I still see some precipitation over time. What could be the cause?
A5: This could be due to a few factors:
-
Buffer capacity: Your final buffer may not have sufficient buffering capacity to maintain the pH after the addition of the acidic compound, causing it to slowly revert to its less soluble form.
-
Concentration: The concentration in your final solution may still be above the solubility limit at that specific pH and temperature.
-
Common ion effect: In some cases, high concentrations of certain ions in your buffer could contribute to the precipitation of the salt form of the compound.
Q6: Are there alternatives to pH adjustment for improving solubility?
A6: Yes, if pH adjustment is not suitable for your experimental system, you can explore the use of co-solvents. Organic solvents such as DMSO or ethanol can be used to create a concentrated stock solution, which is then diluted into the aqueous buffer. However, it is critical to ensure that the final concentration of the organic solvent is compatible with your assay and does not affect the biological system you are studying.
Troubleshooting Workflow
If you are encountering solubility issues, follow this systematic approach to identify and resolve the problem.
.dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, label="Troubleshooting Workflow for this compound Solubility", labelloc=t, width=7.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .enddot Caption: A step-by-step workflow to diagnose and resolve solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution by pH Adjustment
This is the primary recommended method for solubilizing this compound for use in aqueous buffers.
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a small volume of high-purity water (e.g., Milli-Q®) to the solid compound to create a slurry. Do not add the full volume of solvent at this stage.
-
Basic Titration: While stirring, add a dilute solution of sodium hydroxide (NaOH), for example, 0.1 M, dropwise to the slurry.
-
Observe Dissolution: Continue adding NaOH until the solid completely dissolves. The solution should become clear.
-
pH Adjustment (Optional but Recommended): If you have a pH meter, you can monitor the pH and aim for a final pH of approximately 8.0.
-
Final Volume Adjustment: Once the compound is fully dissolved, add high-purity water to reach the final desired stock concentration.
-
Sterilization (if required): If the stock solution is for cell-based assays, sterilize it by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution as recommended on the product's technical data sheet, typically at -20°C or -80°C.
Protocol 2: Preparation of a Stock Solution Using a Co-solvent
This method should be used when pH adjustment is not a viable option for your experimental system.
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Add Co-solvent: Add a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to the solid.
-
Ensure Complete Dissolution: Vortex or gently warm the mixture (if the compound is heat-stable) until the solid is completely dissolved.
-
Dilution into Final Buffer: Dilute the concentrated stock solution into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Final Co-solvent Concentration: Calculate the final percentage of the organic solvent in your experimental solution and ensure it is below a level that could cause toxicity or artifacts in your assay. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.
-
Storage: Store the co-solvent stock solution appropriately, often at -20°C or -80°C, and be mindful of the freezing point of your chosen solvent.
Quantitative Data Summary
The following table summarizes the expected solubility behavior of this compound based on the principles of acid-base chemistry. The pKa is estimated to be in the range of 3.5 - 4.5.
| pH Range of Buffer | Relationship to pKa | Predominant Species | Expected Aqueous Solubility |
| < 3.5 | pH < pKa | Protonated (R-COOH) | Low |
| 3.5 - 5.5 | pH ≈ pKa | Mixture of R-COOH and R-COO⁻ | Moderate, highly dependent on pH |
| > 5.5 | pH > pKa | Deprotonated (R-COO⁻) | High |
Ionization State and Solubility Relationship
The ionization state of this compound is directly linked to its solubility. This relationship is a fundamental concept in handling acidic or basic compounds in experimental biology and chemistry.
.dot digraph "Ionization_Solubility" { graph [fontname="Arial", fontsize=12, label="Relationship Between pH, Ionization, and Solubility", labelloc=t, width=7.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .enddot Caption: The effect of pH on the ionization state and resulting aqueous solubility of this compound.
References
At the time of this writing, specific experimental data on the aqueous solubility of this compound is not widely available in peer-reviewed literature. The principles and protocols described in this guide are based on established chemical principles for dissolving poorly soluble carboxylic acids. For further reading on these general principles, please refer to the following resources:
-
General Information on this compound:
-
Solubility Studies of Picolinic Acid:
-
Chemical Properties of this compound:
-
General Techniques for Solubilizing Poorly Soluble Drugs:
-
Influence of pH on Carboxylic Acid Solubility:
Troubleshooting failed reactions involving 4-Chloro-3-fluoropicolinic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 4-Chloro-3-fluoropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging building block. We provide field-proven insights, detailed protocols, and data-driven troubleshooting strategies to help you overcome common experimental hurdles and ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the handling, properties, and reactivity of this compound.
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly sealed container in a dry environment. For long-term stability, it is best kept in a freezer at temperatures under -20°C.[1]
Q2: What are the main safety considerations when handling this reagent?
Standard laboratory safety practices should be followed, including using a chemical fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding contact with skin and eyes.[2][3][4] It is incompatible with strong oxidizing agents and strong bases.[3] Hazardous decomposition products can include carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride.[3] Always consult the latest Safety Data Sheet (SDS) before use.[2][3][4][5]
Q3: What are the key structural features of this compound that influence its reactivity?
The reactivity of this molecule is governed by several factors:
-
Electron-Deficient Pyridine Ring: The nitrogen atom and the two halogen substituents (chlorine and fluorine) are electron-withdrawing, making the pyridine ring electron-poor. This significantly influences its behavior in cross-coupling reactions.
-
Carboxylic Acid Group: The carboxylic acid at the C2 position is the primary site for reactions like amide bond formation. Its acidity and reactivity can be modulated by the adjacent fluorine atom.
-
Halogen Substituents: The chlorine atom at the C4 position is the most common site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The fluorine at C3 further activates the C4 position towards nucleophilic attack.
Troubleshooting Failed Reactions: A Guide by Reaction Type
Experiencing a failed or low-yielding reaction can be a significant setback. This guide provides a systematic approach to diagnosing and solving common issues encountered with this compound.
Workflow: General Troubleshooting Logic
Before diving into specific reaction types, consider this general workflow for diagnosing any failed reaction involving this substrate.
Caption: General troubleshooting workflow for failed reactions.
Amide Coupling Reactions
The formation of an amide bond is one of the most common reactions performed with this compound.
Q: My amide coupling reaction with this compound has a low yield (<50%). What are the likely causes and solutions?
A: Low yields in amide couplings are common and can usually be traced back to inefficient activation of the carboxylic acid or sub-optimal reaction conditions.[6][7] The electronic nature of the picolinic acid can make activation more challenging than with simple benzoic acids.
Potential Causes & Recommended Solutions:
-
Inefficient Carboxylic Acid Activation: The standard coupling reagent may not be effective.
-
Solution: Screen a panel of modern coupling reagents. While EDC/HOBt is a common starting point, stronger activating agents are often required. HATU is particularly effective for difficult couplings, including those with electron-poor acids or hindered amines.[8][9] T3P (Propylphosphonic Anhydride) is another excellent choice that often drives reactions to completion with easy workup.[6]
-
-
Incorrect Base or Stoichiometry: The choice and amount of base are critical. Tertiary amine bases like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) are used to neutralize the acid formed and facilitate the reaction.
-
Solution: Ensure you are using at least 2.0-2.5 equivalents of base: 1.0 eq to form the carboxylate salt and another 1.0-1.5 eq to scavenge the acid byproduct from the coupling agent (e.g., HCl from EDC). For salt-form starting materials (e.g., amine hydrochlorides), an additional equivalent of base is required. Pre-mixing the carboxylic acid, coupling reagent, and base for a "pre-activation" period (15-30 minutes) before adding the amine can significantly improve yields.[9]
-
-
Poor Nucleophilicity of the Amine: Electron-poor or sterically hindered amines can react sluggishly.
-
Solution: Besides using a more potent coupling reagent like HATU, increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can often overcome the activation barrier. You can also try using a slight excess (1.1-1.2 equivalents) of the more readily available coupling partner.[6]
-
Data Table: Amide Coupling Reagent Selection
| Coupling Reagent | Common Base | Solvent | Key Considerations |
| EDC / HOBt | DIPEA, NMM | DMF, DCM | Standard, cost-effective. May be insufficient for difficult couplings.[7] |
| HATU / HBTU | DIPEA, 2,6-Lutidine | DMF, NMP | Highly efficient, especially for hindered substrates. More expensive.[6] |
| T3P | Pyridine, DIPEA | EtOAc, Me-THF | Broadly applicable, powerful dehydrating agent. Byproducts are water-soluble, simplifying purification.[6] |
| Acyl Chloride | Pyridine, Et3N | DCM, THF | Requires prior conversion of the acid with SOCl2 or (COCl)2. Can be harsh and may not be suitable for complex molecules.[8] |
Palladium-Catalyzed Suzuki Coupling
The chlorine at the C4 position is a handle for C-C bond formation via Suzuki coupling. For this reaction, the carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic conditions.
Q: I am attempting a Suzuki coupling with a methyl ester derivative of this compound, but I only recover starting material. What should I investigate?
A: Failure in Suzuki couplings often points to issues with the palladium catalyst, the base, or the reaction setup.[10][11] The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially inhibiting catalysis, making the choice of ligand particularly important.
Potential Causes & Recommended Solutions:
-
Catalyst Deactivation or Insufficient Activity: The chosen catalyst/ligand system may not be robust enough for this electron-deficient substrate.
-
Solution: For electron-deficient aryl chlorides, standard catalysts like Pd(PPh3)4 may be sluggish. Switch to a more active, modern catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)2 or a pre-catalyst (e.g., XPhos Pd G3) are designed for challenging couplings and are often highly effective.[10][11] These electron-rich, bulky phosphine ligands accelerate the rate-limiting oxidative addition step.
-
-
Inappropriate Base or Solvent System: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle, particularly in the transmetalation step.[12]
-
Solution: A common mistake is using a base that is too weak or a completely anhydrous system when water is beneficial. While many bases work, K2CO3 or Cs2CO3 in a solvent mixture like Dioxane/H2O (e.g., 4:1) at 80-100 °C is a robust starting point.[13] For particularly stubborn reactions, a stronger base like K3PO4 can be effective.[10]
-
-
Protodeboronation of the Boronic Acid/Ester: The boronic acid coupling partner can be degraded by the basic, aqueous conditions, especially at elevated temperatures, leading to reduced yield.
-
Solution: Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) to minimize oxidative degradation. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for any degradation. Alternatively, consider using more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborates.[12]
-
Diagram: The Suzuki Catalytic Cycle
Caption: Key steps in the palladium-catalyzed Suzuki coupling cycle.
Ester Hydrolysis (Saponification)
After a successful coupling reaction on an ester derivative, the final step is often hydrolysis to the free carboxylic acid.
Q: My saponification reaction using LiOH or NaOH is extremely slow or stalls completely. What's going wrong?
A: Hydrolysis of esters on electron-deficient rings can be sluggish due to the electronic stabilization of the ester carbonyl. Steric hindrance near the ester can also impede the reaction.
Potential Causes & Recommended Solutions:
-
Insufficient Nucleophilicity/Solubility: The hydroxide may not be effectively reaching the ester group, or the starting material may precipitate out of the aqueous/organic mixture.
-
Solution: Increase the amount of co-solvent to ensure homogeneity. A 1:1:1 mixture of THF/MeOH/H2O is a powerful solvent system for saponification. If the reaction is still slow at room temperature, gently heating to 40-50 °C can dramatically increase the rate.[14] Using an excess of the hydroxide base (3-5 equivalents) is also recommended.[14]
-
-
Reversibility/Equilibrium: While saponification is generally considered irreversible, under certain conditions, the reaction may not go to completion.[15][16]
-
Solution: Ensure enough water is present to drive the reaction forward. Monitor the reaction by TLC or LCMS. If it stalls, adding more base or heating may be necessary. The workup is also critical; acidification should be done carefully at 0 °C to precipitate the product, which can then be filtered or extracted.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF (to make a ~0.2 M solution).
-
Add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes (pre-activation).
-
Add the desired amine (1.05 eq) either neat or as a solution in minimal DMF.
-
Stir the reaction at room temperature and monitor its progress by LCMS or TLC (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki Coupling using a Buchwald Pre-catalyst
-
To a flame-dried Schlenk flask, add the methyl or ethyl ester of this compound (1.0 eq), the boronic acid or ester (1.3 eq), and the base (e.g., K2CO3, 2.0 eq).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1, to make a ~0.1 M solution).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by LCMS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
References
-
SAFETY DATA SHEET . Acros PharmaTech Limited. [Link]
-
4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 . PubChem. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit r/Chempros. [Link]
-
Failed suzuki coupling, any suggenstions? . Reddit r/Chempros. [Link]
-
ester hydrolysis problem . Reddit r/OrganicChemistry. [Link]
-
Problems with Suzuki coupling . Reddit r/Chempros. [Link]
- 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
-
amide coupling help . Reddit r/Chempros. [Link]
-
4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 . PubChem. [Link]
-
Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue . MDPI. [Link]
-
Tips and tricks for difficult amide bond formation? . Reddit r/Chempros. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]
-
Ester Reactions Summary and Practice Problems . Chemistry Steps. [Link]
-
Why are my ester hydrolysis not working . Reddit r/Chempros. [Link]
-
Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? . Reddit. [Link]
-
Acid-Catalyzed Ester Hydrolysis Practice Problems . Test Your Skills with Real Questions. [Link]
-
How does fluorinated boronic acids influences the Suzuki coupling reactions? . ResearchGate. [Link]
-
Prediction of hydrolysis products of organic chemicals under environmental pH conditions . Journal of Cheminformatics. [Link]
-
Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride . Oriental Journal of Chemistry. [Link]
Sources
- 1. This compound | 860296-21-5 [amp.chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. acrospharmatech.com [acrospharmatech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. hepatochem.com [hepatochem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification Strategies for Crude 4-Chloro-3-fluoropicolinic Acid
Welcome to the technical support center for the purification of crude 4-Chloro-3-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this reagent is critical for the success of subsequent reactions, directly impacting yield, side-product formation, and the overall quality of the final active ingredient. This guide provides practical and scientifically grounded strategies for purifying crude this compound, ensuring you start your synthetic route with material of the highest quality.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. While the exact impurity profile can vary depending on the specific synthetic route, a common method for the preparation of this compound is the oxidation of 2-methyl-4-chloro-3-fluoropyridine.
Based on this likely synthetic pathway, the primary impurities in crude this compound can be categorized as follows:
-
Unreacted Starting Material: Residual 2-methyl-4-chloro-3-fluoropyridine.
-
Oxidation Byproducts: Partially oxidized intermediates or over-oxidized species.
-
Inorganic Salts: Remnants from the oxidizing agent (e.g., manganese salts if using KMnO₄, or chromium salts if using a dichromate-based oxidant) and any bases or acids used during the workup.
-
Solvent Residues: Trapped solvents from the reaction or initial workup steps.
The purification strategies outlined below are designed to effectively remove these common contaminants.
Purification Workflow Overview
The following diagram illustrates a general workflow for the purification of crude this compound, incorporating the key strategies discussed in this guide.
Caption: General purification workflow for crude this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Topic: Acid-Base Extraction and Precipitation
Q1: My crude product is a dark, oily solid. What is the best initial purification step?
A1: For a crude product with significant coloration and potential non-polar impurities, an acid-base extraction is the most effective initial purification strategy. The acidic nature of the carboxylic acid group allows for its selective extraction into an aqueous basic solution, leaving non-polar and neutral impurities (like unreacted starting material) behind in the organic phase. Subsequent acidification of the aqueous layer will precipitate the desired product in a much purer form. A patent for the closely related 6-chloro-3-fluoro-2-picolinic acid details a similar and effective purification process involving dissolution in an alkaline solution, extraction of impurities, and then crystallization by acidification[1].
Troubleshooting Steps:
-
Incomplete Dissolution in Base: If the crude material does not fully dissolve in the aqueous base (e.g., 1M NaOH), it may indicate the presence of a large amount of insoluble impurities or that the product itself has limited solubility. Gentle warming can aid dissolution, but avoid excessive heat which could promote degradation. If significant solids remain, they can be removed by filtration before proceeding with the extraction.
-
Emulsion Formation During Extraction: Emulsions can form at the interface of the aqueous and organic layers, making separation difficult. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking. In some cases, allowing the mixture to stand for an extended period can also resolve the emulsion.
-
Product Oiling Out Upon Acidification: If the product separates as an oil instead of a solid upon acidification, it may be due to the presence of impurities that depress the melting point or because the concentration of the product in the aqueous phase is too high. Try adding the acid slowly to a vigorously stirred, chilled aqueous solution. If oiling out persists, you can extract the acidified aqueous phase with a suitable organic solvent (e.g., ethyl acetate), and then concentrate the organic extracts to obtain the solid product, which can then be recrystallized.
Topic: Recrystallization
Q2: I have a solid product after acid-base extraction, but it's still off-white/light brown. How can I improve its purity and color?
A2: Recrystallization is the ideal next step to improve both the purity and appearance of your material. This technique relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. For carboxylic acids, solvent systems containing water, ethanol, or methanol are often effective[2].
Troubleshooting Guide for Recrystallization:
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.- Add a seed crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound (or the impure mixture).- The rate of cooling is too fast. | - Use a lower-boiling point solvent or a solvent mixture.- Ensure the solution cools slowly. You can insulate the flask to slow down the cooling rate. |
| The recrystallized product is still colored. | - Colored impurities are co-crystallizing with the product.- The impurities are highly soluble and trapped in the crystal lattice. | - Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.- A second recrystallization from a different solvent system may be necessary. |
| Low recovery of the product. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the filtrate in an ice bath to maximize crystal formation.- To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering. |
Recommended Solvents for Recrystallization: Based on the properties of similar aromatic carboxylic acids, a mixture of ethanol and water is a good starting point for the recrystallization of this compound. The compound should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Re-heating to achieve a clear solution and then slow cooling should yield purified crystals.
Topic: Column Chromatography
Q3: After recrystallization, I still detect a persistent impurity by HPLC. Is column chromatography a viable option?
A3: Yes, silica gel column chromatography can be an effective method for removing impurities that have similar solubility properties to your target compound, making them difficult to remove by recrystallization alone. Since this compound is a polar, acidic compound, some special considerations are needed.
Troubleshooting Guide for Column Chromatography of Acidic Compounds:
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | - Inappropriate solvent system (eluent). | - Systematically vary the polarity of your eluent. A common mobile phase for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid (0.5-1%) added to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel. |
| The compound streaks on the TLC plate and the column. | - The acidic compound is interacting strongly with the slightly acidic silica gel. | - As mentioned above, adding a small percentage of a volatile acid like acetic acid to the eluent can significantly improve the peak shape by keeping the carboxylic acid in its protonated form. |
| The compound does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, start with 10% ethyl acetate in hexane and gradually increase the proportion of ethyl acetate. If the compound still does not elute, a more polar solvent like methanol can be added to the mobile phase in small increments. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This protocol is designed for the initial purification of crude this compound, particularly when significant neutral or basic impurities are suspected.
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
3 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: In a suitable beaker, dissolve the crude this compound in 1 M NaOH solution. Use approximately 5-10 mL of NaOH solution per gram of crude material. Gentle warming may be required to facilitate dissolution.
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like dichloromethane or ethyl acetate. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the organic layer (bottom layer for DCM, top layer for EtOAc) and discard it. This layer contains the neutral and basic impurities. Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to ensure complete removal of impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 3 M HCl solution dropwise to acidify the solution to a pH of approximately 2-3. The pure this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the solid obtained from the acid-base extraction or for crude material that is already relatively pure.
Materials:
-
Partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the solid this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the solution to a gentle boil while stirring to dissolve the solid completely.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: If the solution becomes too cloudy, add a few more drops of hot ethanol until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. The following table provides a summary of common methods and their applications.
| Analytical Technique | Purpose | Typical Observations for Pure Product |
| Melting Point | To assess purity and identity. | A sharp melting point range (e.g., 122-123 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point. |
| High-Performance Liquid Chromatography (HPLC) | To quantify purity and detect trace impurities. | A single major peak with a purity of >99% by area normalization. The mobile phase often consists of an acetonitrile/water gradient with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to ensure good peak shape for the carboxylic acid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure and identify any structural isomers or impurities. | The spectra should be clean and consistent with the expected structure of this compound, with no significant signals corresponding to impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight. | The observed molecular ion peak should correspond to the calculated molecular weight of this compound (C₆H₃ClFNO₂; MW: 175.54 g/mol ). |
Logical Troubleshooting Flowchart
The following diagram provides a step-by-step guide to troubleshooting common purification challenges.
Caption: A logical flowchart for troubleshooting the purification of this compound.
References
-
How can I purify carboxylic acid? - ResearchGate. Available at: [Link]
- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents.
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]
-
Recrystallization of Benzoic Acid. Available at: [Link]
-
The Recrystallization of Benzoic Acid. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
Sources
Technical Support Center: Optimizing Esterification of 4-Chloro-3-fluoropicolinic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-3-fluoropicolinic acid esters. These halogenated pyridine derivatives are crucial building blocks in the development of novel pharmaceuticals and agrochemicals. However, their esterification can present unique challenges due to the electronic properties of the pyridine ring and the halogen substituents.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common issues encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for esterifying this compound?
The most common and direct method is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] The reaction is an equilibrium process, meaning strategic choices must be made to drive it towards the desired ester product.
Q2: Which acid catalyst is most effective for this reaction?
Concentrated sulfuric acid (H₂SO₄) is the most frequently used catalyst due to its high efficiency and dehydrating properties.[1][4][5] p-Toluenesulfonic acid (TsOH) is another excellent choice, as it is a solid and can be easier to handle.[1] The choice often depends on the scale of the reaction and the sensitivity of the substrates. For particularly sensitive materials, milder methods like the Steglich esterification using DCC and DMAP can be considered, though this introduces different challenges, such as the removal of urea byproducts.[6][7][8]
Q3: How does the choice of alcohol impact the reaction conditions?
The structure of the alcohol is a critical factor.
-
Primary Alcohols (e.g., Methanol, Ethanol): These are the most reactive and generally give good yields under standard Fischer conditions. Using the alcohol as the solvent is a common strategy to drive the equilibrium forward.[1][4]
-
Secondary Alcohols (e.g., Isopropanol): These are less reactive due to steric hindrance. Higher temperatures, longer reaction times, or more forceful water removal may be necessary to achieve high conversion.
-
Tertiary Alcohols (e.g., tert-Butanol): These are generally unsuitable for Fischer esterification as they are prone to elimination under strong acid and heat, forming alkenes.[1] For these esters, alternative methods starting from the acid chloride are recommended.[7][9]
Q4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should show a clear separation between the polar starting material (this compound) and the less polar ester product. The disappearance of the starting material spot indicates reaction completion. For more quantitative analysis, techniques like HPLC, GC-MS, or LC-MS can be employed.[10][11][12]
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific experimental roadblocks in a problem-and-solution format.
Problem 1: My reaction shows very low or no conversion to the ester.
Possible Cause A: Inactive or Insufficient Catalyst The Fischer esterification is acid-catalyzed; without a sufficient concentration of protons, the reaction will not proceed.[13][14]
-
Solution:
-
Verify Catalyst Quality: Use fresh, concentrated sulfuric acid (>95%) or anhydrous p-TsOH. Old acid catalysts can absorb atmospheric moisture, reducing their efficacy.
-
Optimize Catalyst Loading: For typical reactions, a catalyst loading of 1-5 mol% relative to the carboxylic acid is a good starting point. If the reaction is sluggish, a higher loading may be required.
-
Possible Cause B: Presence of Water Water is a product of the reaction. Its presence will push the equilibrium back towards the starting materials, preventing high conversion. This is a direct consequence of Le Châtelier's principle.[4][14][15][16]
-
Solution:
-
Use Anhydrous Reagents: Ensure your alcohol and any solvents are thoroughly dried.
-
Employ Water Removal Techniques: For stubborn reactions, the physical removal of water is the most effective strategy. This can be achieved using a Dean-Stark apparatus, which azeotropically removes water as it forms.[1][4][17] Alternatively, adding a drying agent like molecular sieves to the reaction flask can also be effective.[1][15]
-
Problem 2: The reaction starts but stalls at ~60-70% conversion.
Possible Cause: Equilibrium Limitation This is the classic sign that the reaction has reached its natural equilibrium point under the given conditions.
-
Solution:
-
Increase Nucleophile Concentration: The most straightforward way to shift the equilibrium is to use a large excess of the alcohol.[4][14][18] When possible, using the alcohol as the reaction solvent is a highly effective strategy to drive the reaction to completion.[1][4]
-
Actively Remove Water: As mentioned above, using a Dean-Stark trap is the gold standard for overcoming equilibrium limitations in esterification reactions.[1][4][17]
-
Problem 3: The reaction mixture turns dark brown or black.
Possible Cause: Substrate Decomposition Pyridine rings, especially when functionalized, can be susceptible to decomposition or polymerization at excessively high temperatures in the presence of strong acid.
-
Solution:
-
Reduce Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. For low-boiling alcohols like methanol or ethanol, reflux temperature is usually sufficient and self-regulating.
-
Decrease Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Prolonged heating after completion can lead to byproduct formation.
-
Consider a Milder Catalyst: If charring persists, switching from sulfuric acid to p-TsOH may help.
-
Problem 4: I'm struggling to isolate my ester during the aqueous work-up.
Possible Cause A: Emulsion Formation Pyridine-containing compounds can act as surfactants, leading to persistent emulsions during the neutralization and extraction steps.
-
Solution:
-
Use Brine: After neutralizing the reaction mixture, perform the extractions. During the separation, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up emulsions and reduces the solubility of the organic product in the aqueous phase.
-
Patience and Proper Technique: Allow the separatory funnel to stand for an extended period. Gentle swirling, rather than vigorous shaking, can minimize emulsion formation.
-
Possible Cause B: Product Loss to the Aqueous Layer The nitrogen atom on the pyridine ring can be protonated during the acidic work-up, forming a salt that is soluble in water.
-
Solution:
-
Careful Neutralization: After quenching the reaction in water, slowly and carefully neutralize the excess acid with a weak base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~7-8.[6][17] This ensures the pyridine nitrogen is in its free base form, maximizing its solubility in the organic extraction solvent.
-
Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x with ethyl acetate or dichloromethane) to ensure complete recovery of the product.
-
Visualizations and Data
Reaction Mechanism and Workflow Diagrams
Table 1: Recommended Starting Conditions for Esterification
| Alcohol Type | Catalyst | Catalyst Loading (mol%) | Temperature | Typical Time | Key Strategy |
| Methanol | H₂SO₄ | 2-5% | Reflux (~65°C) | 2-6 h | Use methanol as solvent. |
| Ethanol | H₂SO₄ | 2-5% | Reflux (~78°C) | 4-8 h | Use ethanol as solvent. |
| Isopropanol | p-TsOH | 5-10% | Reflux (~82°C) | 8-24 h | Dean-Stark trap recommended. |
| n-Butanol | H₂SO₄ | 3-5% | Reflux (~118°C) | 6-12 h | Dean-Stark trap is effective. |
Experimental Protocols
Protocol 1: General Procedure for Methyl Ester Synthesis
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-40 mL per gram of acid). The large excess serves as both solvent and reagent.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 eq) dropwise. The mixture may warm slightly.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C).
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the starting carboxylic acid is no longer visible.
-
Work-up (Quenching): Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until gas evolution ceases and the pH of the aqueous layer is 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: Using a capillary tube, take a small sample from the reaction mixture and spot it on the baseline. For comparison, spot the starting carboxylic acid on the same plate.
-
Elution: Place the plate in a TLC chamber containing an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The starting acid will be a more polar spot (lower Rf value) than the ester product (higher Rf value).
References
-
Brainly. (2024). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?[Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. [Link]
-
ACS Publications. (2011). Recovery of Picolinic Acid from Aqueous Streams Using a Tertiary Amine Extractant. [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]
- Google Patents. (1952).
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. [Link]
-
Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
- Google P
-
Bevital. (n.d.). Supplementary data on method for analysis of Picolinic acid (Pic). [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
ResearchGate. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
National Institutes of Health. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]
-
Organic Syntheses. (n.d.). Picolinic acid hydrochloride. [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
-
YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]
- 10. feradical.utsa.edu [feradical.utsa.edu]
- 11. usercontent.one [usercontent.one]
- 12. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
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- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. youtube.com [youtube.com]
Side reactions of 4-Chloro-3-fluoropicolinic acid and how to avoid them
Welcome to the technical support center for 4-Chloro-3-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the use of this versatile building block. Here, we will delve into the potential side reactions of this compound and provide field-proven strategies to mitigate them, ensuring the integrity and success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of multiple reactive sites on the pyridine ring: a carboxylic acid group at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 4-position. This trifecta of functional groups allows for a variety of chemical transformations. However, this complex reactivity profile also presents challenges in the form of potential side reactions. Understanding and controlling these side reactions is paramount for achieving high yields and purity of the desired products.
The primary side reactions of concern are:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide, typically at elevated temperatures.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of either the fluorine or chlorine atom by a nucleophile.
-
Hydrolysis: Reaction with water, leading to the replacement of a halogen atom with a hydroxyl group.
This guide will provide a comprehensive overview of these side reactions and practical advice on how to avoid them.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decarboxylation in this compound, and at what temperature does it become significant?
A1: Decarboxylation of picolinic acids is a known thermal decomposition pathway.[1] For substituted picolinic acids, this reaction can be accelerated by the presence of electron-withdrawing groups, such as the chloro and fluoro substituents in your molecule.[2] While the exact temperature for this compound is not extensively documented, studies on related substituted picolinic acids show that decarboxylation can occur at temperatures as low as 95-150°C in aqueous solutions.[2][3] The reaction proceeds through the loss of CO2 to form 4-chloro-3-fluoropyridine. To minimize this side reaction, it is crucial to keep reaction temperatures as low as possible.
Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which halogen is more likely to be displaced, the fluorine at the 3-position or the chlorine at the 4-position?
A2: In nucleophilic aromatic substitution reactions on electron-deficient rings like pyridine, fluorine is generally a better leaving group than chlorine. This is due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial attack of the nucleophile, which is often the rate-determining step. The 4-position of pyridine is also highly activated towards nucleophilic attack.[4] Therefore, in a competitive scenario, the fluorine atom at the 3-position is less likely to be substituted compared to the chlorine at the 4-position. However, the specific reaction conditions and the nature of the nucleophile can influence the selectivity.
Q3: Can this compound undergo hydrolysis? Under what conditions should I be concerned about this?
A3: Yes, hydrolysis of the chloro group is a potential side reaction, particularly under basic conditions and at elevated temperatures. The resulting product would be 4-hydroxy-3-fluoropicolinic acid. To avoid this, it is recommended to use non-aqueous solvents and to control the pH of the reaction mixture, avoiding strongly basic conditions if the chloro substituent is to be retained.
Q4: How can I purify this compound if I suspect it has degraded or contains impurities?
A4: Purification can be achieved through several standard laboratory techniques. Recrystallization from a suitable solvent system is often effective for solid compounds. An initial screening of solvents is recommended to find one in which the acid has high solubility at elevated temperatures and low solubility at room temperature. Acid-base extraction can also be employed to separate the acidic product from non-acidic impurities. For more challenging separations, column chromatography on silica gel can be used, though care must be taken to choose an appropriate eluent system to avoid streaking.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product, with gas evolution observed. | Decarboxylation: The reaction temperature is likely too high, causing the loss of the carboxylic acid group as CO2. | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a milder base: If a base is used, consider a less harsh one to avoid promoting decarboxylation. 3. Protect the carboxylic acid: If the reaction chemistry allows, consider protecting the carboxylic acid as an ester prior to the reaction. |
| Formation of an unexpected product with loss of a halogen. | Nucleophilic Aromatic Substitution (SNAr): The nucleophile in your reaction is displacing one of the halogens. The fluorine is generally the better leaving group. | 1. Control stoichiometry: Use a controlled amount of the nucleophile. 2. Lower the reaction temperature: SNAr reactions are often temperature-dependent. 3. Choose a less nucleophilic reagent: If possible, select a reagent that is less likely to participate in SNAr. |
| Presence of a more polar byproduct in the crude NMR. | Hydrolysis: The chloro group may have been hydrolyzed to a hydroxyl group, especially if water and base are present. | 1. Use anhydrous conditions: Ensure all solvents and reagents are dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid strong bases: If a base is necessary, use a non-nucleophilic, hindered base. |
| A complex mixture of products is observed. | Multiple side reactions occurring: A combination of high temperature, presence of nucleophiles, and water can lead to a mixture of decarboxylation, SNAr, and hydrolysis products. | 1. Systematically optimize reaction conditions: Use a Design of Experiments (DoE) approach to investigate the effects of temperature, concentration, and stoichiometry. 2. Protecting group strategy: Consider protecting the carboxylic acid group to prevent its participation in side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution at the 4-Position (Displacing Chlorine)
This protocol provides a general guideline for reacting a nucleophile with this compound, targeting the substitution of the chlorine atom.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (1.1 - 2.0 eq) and stir the mixture at room temperature for 10-15 minutes.
-
Add the nucleophile (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (start with a lower temperature, e.g., 60-80°C, and monitor the reaction progress).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Analysis of Side Products by LC-MS
This protocol outlines a general method for identifying potential side products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a C18 column.
-
Mass Spectrometer (e.g., Quadrupole or Ion Trap) with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B and gradually increase to elute all components. A typical gradient might be 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40°C
-
-
Mass Spectrometry Method:
-
Ionization Mode: ESI positive and/or negative mode.
-
Scan Range: m/z 50 - 500
-
-
Data Analysis:
-
Identify the peak corresponding to the starting material (m/z for [M+H]+ ≈ 176.0).
-
Identify the peak for the expected product.
-
Look for peaks corresponding to potential side products:
-
Decarboxylation product (4-chloro-3-fluoropyridine): [M+H]+ ≈ 132.0
-
Hydrolysis product (4-hydroxy-3-fluoropicolinic acid): [M+H]+ ≈ 158.0
-
SNAr product with solvent (e.g., from DMF): This will depend on the specific reaction.
-
-
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the potential transformations of this compound.
Caption: A decision-making workflow for troubleshooting side reactions.
References
- G.S. Ghangas and B. R. Brown. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Hammick, D. L., & Dyson, P. (1939). 172. The mechanism of decarboxylation. Journal of the Chemical Society (Resumed), 809.
- Exploring 4-Chloro-3-Fluoropyridine: A Key Pharmaceutical Intermedi
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
- Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
- Rh(III)
- Supplementary data on method for analysis of Picolinic acid (Pic). Bevis.
- Method for purifying quinolinic acid.
- Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Filo.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
- Solubility and Crystalliz
- Decarboxylation guide: How to properly decarb weed. Leafly.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Ideal decarboxylation conditions found to maximize THC, CBD. MJBizDaily.
- Understanding How the Decarboxyl
- Method for purifying quinolinecarboxylic acid derivative.
- 4-Chloro-3-fluoropyridine = 95.0 2546-56-7. Sigma-Aldrich.
- Cannabis Decarboxylation [All Methods + Decarb Chart]. Cheef Botanicals.
- Decarboxylation 101: Your Complete Guide to Decarbing Cannabis. Root Sciences.
- Process for purifying an organic acid.
- Purifying Hydrochloric Acid. YouTube.
- Purification of boronic acids? : r/chemistry. Reddit.
Sources
Technical Support Center: Stability Testing and Degradation Analysis of 4-Chloro-3-fluoropicolinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing and degradation analysis of 4-Chloro-3-fluoropicolinic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of assessing the stability of this halogenated picolinic acid derivative.
Introduction to Stability Challenges with this compound
This compound is a substituted pyridine carboxylic acid, a class of compounds with diverse applications in pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents on the pyridine ring, along with the carboxylic acid group, presents unique challenges and considerations during stability studies. Understanding the potential degradation pathways is critical for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final product.
This guide will address common issues encountered during forced degradation studies and the development of stability-indicating analytical methods.
Part 1: Troubleshooting Guide for Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Section 1.1: Troubleshooting Forced Degradation Studies
Question 1: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
Answer:
This is a common scenario, as the pyridine ring and carbon-halogen bonds can be relatively stable. Here’s a systematic approach to troubleshoot this issue:
-
Increase the Severity of Stress Conditions: The initial conditions recommended by ICH guidelines are a starting point.[1][2][3] If no degradation is observed, you should incrementally increase the stressor's intensity.
-
Hydrolytic (Acidic/Basic): Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or even higher), and/or increase the temperature (e.g., from room temperature to 60-80 °C).[2] For compounds poorly soluble in aqueous media, the use of a co-solvent may be necessary.[1]
-
Oxidative: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%). If you still don't see degradation, consider using a stronger oxidizing agent, but be mindful that this may not represent a realistic degradation pathway.
-
Thermal: Increase the temperature in increments of 10-20 °C above your initial condition.
-
Photolytic: Ensure your light source provides both UVA and visible light, and increase the exposure time.
-
-
Verify Your Analytical Method's Sensitivity: It's possible that degradation is occurring, but your analytical method is not sensitive enough to detect the low levels of degradants.
-
Inject a lower concentration of your standard to confirm you can detect it reliably.
-
Check the limit of quantification (LOQ) of your method.
-
-
Consider the Possibility of High Stability: this compound may be intrinsically stable under certain conditions. If you have applied sufficiently harsh conditions without observing degradation, this is a valid result and should be documented.
Question 2: I am seeing too much degradation (e.g., >90%) of the parent compound, and my chromatogram is very complex. How can I get meaningful data?
Answer:
Excessive degradation can make it difficult to identify primary degradation pathways and develop a suitable stability-indicating method. The goal of forced degradation is typically to achieve 5-20% degradation.[2]
-
Reduce the Severity of Stress Conditions:
-
Time: Decrease the duration of the stress exposure.
-
Concentration: Lower the concentration of the stressor (acid, base, or oxidizing agent).
-
Temperature: Reduce the temperature at which the study is conducted.
-
-
Quench the Reaction at Appropriate Time Points: For hydrolytic and oxidative studies, it's crucial to neutralize the solution after the desired time to stop the degradation process.
-
Analyze Samples at Multiple Time Points: This will allow you to observe the progression of the degradation and select a time point that yields the target degradation level.
Section 1.2: Troubleshooting the Stability-Indicating HPLC Method
Question 3: I am observing peak tailing for the this compound peak in my HPLC analysis. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue, especially with acidic compounds, and can lead to poor integration and inaccurate quantification. The primary causes are often secondary interactions between the analyte and the stationary phase.
-
Optimize Mobile Phase pH: As a carboxylic acid, the pH of the mobile phase will significantly impact the peak shape of this compound.
-
Action: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group. This will keep the analyte in its protonated, less polar form, minimizing interactions with residual silanols on the silica-based column.
-
Protocol: Start with a mobile phase containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid).
-
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.
-
Action: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Assess Column Health: A contaminated or degraded column can cause peak tailing.
-
Action: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Question 4: I am seeing a new peak in my chromatogram that is not present in the unstressed sample, but I am not sure if it is a degradant or a system artifact (ghost peak). How can I confirm?
Answer:
Distinguishing between a true degradation product and a ghost peak is crucial.
-
Inject a Blank Gradient: Run your HPLC method with only the mobile phase (no sample injection). If the peak appears in the blank run, it is a ghost peak originating from the system or mobile phase.
-
Check Mobile Phase and Solvents: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phase. Contaminants can introduce ghost peaks.
-
Investigate Sample Preparation: The peak could be a contaminant from your sample vial, cap, or solvent used for dilution. Prepare a blank sample (dilution solvent only) and inject it.
-
Confirm with a Different Column: If possible, run the sample on a different column with a similar stationary phase. If the peak is a true degradant, it should still be present (though its retention time may change).
Question 5: I am having difficulty separating the parent peak from a degradation product peak. What chromatographic parameters can I adjust?
Answer:
Achieving adequate resolution between the parent compound and its degradation products is the primary goal of a stability-indicating method.
-
Modify the Mobile Phase Composition:
-
Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
Solvent Type: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
-
Adjust the Gradient Profile: If you are using a gradient method, make the gradient shallower around the elution time of the co-eluting peaks. This will increase the separation between them.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, you may need to try a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18).
-
Optimize Temperature: Varying the column temperature can affect the selectivity of the separation. Try adjusting the temperature in 5 °C increments.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound based on its structure?
A1: While specific degradation data for this molecule is not widely published, we can infer potential pathways based on the chemistry of halogenated pyridines and carboxylic acids:
-
Hydrolysis: The chloro substituent may be susceptible to nucleophilic substitution by hydroxide ions under basic conditions, potentially forming a hydroxypyridine derivative. The C-F bond is generally more stable to hydrolysis than the C-Cl bond.
-
Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to ring opening or the formation of N-oxides.
-
Photodegradation: Halogenated aromatic compounds can undergo photodehalogenation, where the carbon-halogen bond is cleaved upon exposure to light. This could lead to the formation of 3-fluoropicolinic acid or 4-chloropicolinic acid.
-
Thermal Degradation: At high temperatures, decarboxylation (loss of CO2) is a possible degradation pathway for the carboxylic acid group. The thermal decomposition of fluorinated aromatic compounds can be complex and may lead to fragmentation of the molecule.[4]
Q2: What are the key considerations for developing a stability-indicating HPLC method for this compound?
A2: The key is to develop a method that can separate the intact this compound from all potential degradation products.
-
Forced Degradation: You must perform forced degradation studies to generate the degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This will help ensure that the parent peak is not co-eluting with any degradants.
-
Method Validation: The final method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Q3: How can I handle a sample that has degraded into multiple products?
A3: It is common for forced degradation to produce multiple degradants. Your analytical method should be able to resolve the main degradation products from the parent compound and from each other. It is not always necessary to resolve every minor degradant, but you must demonstrate that the parent peak is pure. Mass balance calculations (accounting for the decrease in the parent compound and the increase in degradation products) are also important.
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 30% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105 °C for 24 hours. Also, heat the stock solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for an extended period (e.g., 7 days).
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed stability-indicating HPLC method.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 1 M NaOH | 60 °C | 24 hours |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | - | 105 °C | 24 hours |
| Thermal (Solution) | - | 60 °C | 24 hours |
| Photolytic | UV/Vis Light | Room Temp | 7 days |
Table 1: Recommended Starting Conditions for Forced Degradation Studies.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
1. Initial Method Scouting:
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector, monitoring at a wavelength where the parent compound has good absorbance.
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Inject a mixture of the stressed samples to see the elution profile of the parent and degradation products.
-
Adjust the gradient slope to improve the resolution of closely eluting peaks.
-
If resolution is still poor, try methanol as the organic modifier or a different column stationary phase.
3. Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can separate the parent compound from its degradants, and that the matrix does not interfere.
-
Linearity: Analyze a series of dilutions of the parent compound to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of the parent compound into a placebo.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, flow rate) to assess the method's reliability.
Part 4: Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Troubleshooting Peak Tailing in HPLC Analysis.
References
-
Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321–324. [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Dolan, J. W. (2002). Peak tailing and what to do about it. LCGC North America, 20(5), 430-437.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Klick, S., Muellner, T., & Hofer, J. (2005). The role of stability testing in the development of pharmaceutical products. Drug discovery today, 10(13), 887-893.
- Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73.
- Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug delivery technology, 10(5), 56-59.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T. G., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
-
Research Journal of Pharmacy and Technology. (2011). A Review: Stability Indicating Forced Degradation Studies. [Link]
Sources
- 1. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
Interpreting complex NMR spectra of 4-Chloro-3-fluoropicolinic acid derivatives
An Application Scientist's Guide to Navigating the Complex NMR Spectra of 4-Chloro-3-fluoropicolinic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the challenges and solutions associated with the structural elucidation of complex molecules. The this compound scaffold, common in pharmaceutical and agrochemical research, presents a fascinating yet often perplexing NMR puzzle. The interplay of halogen substituents, the quadrupolar nitrogen nucleus, and the pyridine ring's electronic nature creates spectra that demand more than a cursory glance.
This guide is structured as an interactive troubleshooting resource. We will move from fundamental principles to advanced, practical solutions, empowering you to transform spectral complexity into definitive structural assignments.
Part 1: Foundational Challenges: Why Are These Spectra So Complex?
Before diving into specific problems, it's crucial to understand the underlying phenomena that complicate the NMR spectra of these derivatives.
-
Complex Spin Systems: The three remaining aromatic nuclei—H-5, H-6, and F-3—form a tightly coupled spin system. Due to the relatively small difference in their chemical shifts compared to the coupling constants between them, they often exhibit second-order effects, leading to multiplets that are not easily interpretable at first glance. This arrangement is often best described by Pople notation as an ABX system, where A and B are the protons and X is the fluorine.[1][2]
-
Long-Range Couplings: The fluorine atom (¹⁹F, spin I = ½) is notorious for participating in long-range scalar couplings.[3] In this scaffold, you will observe couplings not just to the adjacent proton (⁴J(H5-F3)) but also to the more distant proton (⁵J(H6-F3)). These additional couplings split the proton signals into more complex patterns than simple doublets.
-
Quadrupolar Broadening: The pyridine nitrogen (¹⁴N) and the chlorine substituent (³⁵Cl and ³⁷Cl) are quadrupolar nuclei (spin I > ½). These nuclei possess a non-spherical charge distribution, which interacts with the local electric field gradient.[4] This interaction provides a very efficient relaxation pathway, which can lead to a "self-decoupling" effect or, more commonly in molecules of this size, significant broadening of the signals of adjacent nuclei (C-2, C-6, C-3, C-4).[5][6]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound and its derivatives in a question-and-answer format.
Question 1: My aromatic proton signals are complex multiplets, not the expected doublets. How can I interpret them?
Answer: This is the most common challenge and arises from two factors: strong coupling between H-5 and H-6, and additional long-range couplings from the fluorine at position 3.
Causality: The H-5 and H-6 protons form a classic aromatic ortho-coupled pair (³JHH), but the additional couplings to the fluorine (⁴J(H5-F3) and ⁵J(H6-F3)) split each signal further. Because the chemical shifts of H-5 and H-6 are often close, the system behaves as a second-order ABX system rather than a first-order AMX system.[1][2][7] In an ABX system, you can no longer extract coupling constants and chemical shifts by simple inspection.
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion (in Hz). This can simplify the spectrum by moving it closer to a first-order system, making the multiplets easier to resolve.
-
Simulation: Use NMR simulation software to model an ABX spin system. By inputting estimated chemical shifts and coupling constants, you can iteratively adjust the parameters until the simulated spectrum matches the experimental one. This is a powerful method for extracting precise J values.
-
Utilize 2D NMR: While 1D analysis is challenging, 2D experiments can bypass these difficulties. A ¹H-¹H COSY spectrum will confirm the coupling between H-5 and H-6. For definitive assignment, however, heteronuclear experiments are superior (see Question 2).
Question 2: How can I definitively assign which signal is H-5 and which is H-6?
Answer: Differentiating between these two protons is critical and requires looking at their unique long-range couplings to the carbon skeleton and their spatial relationship with the fluorine atom.
Causality: H-5 is four bonds away from the fluorine (⁴J coupling) and two bonds away from the chlorine-bearing carbon, C-4 (²J coupling). H-6 is five bonds from the fluorine (⁵J coupling) and three bonds from the carboxylic acid carbon (³J coupling). These different relationships are the key to their assignment.
Recommended Protocol: The HMBC/NOESY Combination
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[8]
Experimental Protocol: 2D ¹H-¹³C HMBC
-
Sample Preparation: Prepare a reasonably concentrated sample (5-15 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquisition:
-
Use a standard hmbcgp (or similar) pulse sequence.
-
Set the spectral widths to cover all proton and carbon signals.
-
Crucially, set the long-range coupling delay (often d6 or CNST2) to optimize for a J-coupling of 8-10 Hz. This is a good compromise for various ²JCH and ³JCH couplings in aromatic systems.
-
-
Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.
Interpretation:
-
Look for the H-6 signal: It should show a correlation to the carboxylic acid carbon (C-7, ~165 ppm). This is a unique ³JCH correlation that H-5 will not have.
-
Look for the H-5 signal: It should show a strong correlation to the chlorine-bearing carbon (C-4). It will also show a correlation to C-6.
-
Cross-reference with Fluorine: Both H-5 and H-6 will show correlations to the fluorine-bearing carbon (C-3). The proton showing the stronger correlation (typically the ³J coupling from H-5) can help confirm the assignment.
Confirmation with NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects through-space correlations.[9][10] Since the F-3 atom is spatially closer to H-5 than H-6, a ¹H-¹⁹F Heteronuclear NOESY (HOESY) or a standard ¹H-¹H NOESY can be informative. A cross-peak between F-3 (in a HOESY) or H-5 and a derivative's substituent ortho to the fluorine would strongly support the assignment.
Question 3: Some of my carbon and proton signals are unusually broad. What is the cause?
Answer: This is typically due to quadrupolar relaxation induced by the ¹⁴N nucleus of the pyridine ring.
Causality: The ¹⁴N nucleus has a spin of I=1 and a quadrupole moment. In an asymmetric electronic environment (like a substituted pyridine), the nitrogen nucleus relaxes very quickly.[4][5] This rapid relaxation can broaden the signals of any nuclei it is coupled to, most notably the adjacent C-2 and C-6, and to a lesser extent H-6.[6][11] The effect is temperature and solvent dependent.
Troubleshooting Steps:
-
Adjust Temperature: Acquiring the spectrum at a higher or lower temperature can change the molecular tumbling rate and the relaxation properties of the ¹⁴N nucleus. This can sometimes sharpen the signals.
-
Protonate the Nitrogen: Adding a drop of acid (like TFA-d) to the NMR tube will protonate the pyridine nitrogen. The resulting ammonium salt often has a more symmetric electric field, which can significantly reduce the quadrupolar broadening effect and sharpen the signals for C-2, C-6, and H-6. Note that this will also cause significant downfield shifts for all ring protons and carbons.[12]
-
Use an Aprotic Solvent: Solvents that do not hydrogen-bond as strongly with the pyridine nitrogen may alter the relaxation behavior.
Part 3: A Systematic Workflow for Complete Assignment
Navigating these spectra requires a logical, multi-experimental approach. Below is a recommended workflow that builds a self-validating dataset for unambiguous structure confirmation.
Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in the aromatic region.
References
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0002243). Retrieved from [Link]
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Reich, H. J. (n.d.). Pople Nomenclature for Coupled Spin Systems. University of Wisconsin. Retrieved from [Link]
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Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]
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Reddit. (2022). Quadrupolar relaxation in NMR. r/Chempros. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoropyridine - Optional[¹⁹F NMR] - Chemical Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of ABX Spectra in NMR Spectroscopy. Retrieved from [Link]
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Polish Academy of Sciences. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de L'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Retrieved from [Link]
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Journal of the Chinese Chemical Society. (2018). ¹³C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach. Retrieved from [Link]
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National Institutes of Health. (n.d.). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Symmetry and NMR linewidths of quadrupolar nuclei. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Fluoropyridine - Optional[¹⁹F NMR] - Chemical Shifts. Retrieved from [Link]
-
Eichele, K. (2013). Spin System: ABX Analysis | AB Part. University of Tübingen. Retrieved from [Link]
-
PubMed. (2021). NMR Relaxation Rates of Quadrupolar Aqueous Ions from Classical Molecular Dynamics Using Force-Field Specific Sternheimer Factors. Retrieved from [Link]
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Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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American Chemical Society. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Retrieved from [Link]
- Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
University of Missouri–St. Louis. (n.d.). Interpretation of more complex spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). PICOLINIC ACID, HYDROCHLORIDE - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Kay, L. E., & McClung, R. E. D. (1988). A Product Operator Description of AB and ABX Spin Systems. Journal of Magnetic Resonance.
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PubMed. (2021). Nuclear relaxation rate enhancement by a ¹⁴N quadrupole nucleus in a fluctuating electric-field gradient. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). NOESY Spectra. Retrieved from [Link]
-
PubMed Central. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Nuclear Quadrupoles and Quadrupole-induced Relaxation. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Fluorine-18 labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. Retrieved from [Link]
-
YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). NOESY Spectra. Retrieved from [Link]
-
FooDB. (2011). Showing Compound Picolinic acid (FDB022926). Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Retrieved from [Link]
-
arXiv. (2023). Benchmarking SOPPA and HRPA(D) for the calculation of spin-spin coupling constants for fluoro-aromatics. Retrieved from [Link]
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Managing impurities in 4-Chloro-3-fluoropicolinic acid batches
Welcome to the technical support center for 4-Chloro-3-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with managing impurities in batches of this critical chemical intermediate. The purity of an Active Pharmaceutical Ingredient (API) or its precursors is not merely a matter of quality control; it is fundamental to the safety and efficacy of the final drug product.[1] Unwanted chemicals can arise from raw materials, synthetic side reactions, or degradation and can have significant toxicological impacts or alter the drug's therapeutic properties.[2][3]
This resource provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address specific issues you may encounter during your work.
Fundamentals: Understanding the Impurity Profile
The synthetic route to this compound, often involving the oxidation of the corresponding 2-methylpyridine (picoline) precursor, can introduce a variety of impurities.[4] A comprehensive impurity profile is essential for regulatory compliance and ensures batch-to-batch consistency.[5] According to the International Council for Harmonisation (ICH) guidelines, impurities must be identified, quantified, and controlled within strict limits.[6][7]
The table below summarizes common potential impurities associated with this compound.
| Impurity Type | Potential Impurity Name / Structure | Potential Source | Primary Analytical Technique |
| Starting Material | 4-Chloro-3-fluoro-2-picoline | Incomplete oxidation during synthesis. | GC-MS, HPLC-UV |
| Isomeric Impurity | Positional isomers (e.g., 6-Chloro-3-fluoropicolinic acid) | Non-selective halogenation of precursors or side-reactions during synthesis. | HPLC-UV, LC-MS |
| By-product | Over-oxidation products (e.g., pyridine N-oxide derivatives) | Harsh oxidation conditions. | LC-MS, HPLC-UV |
| By-product | Decarboxylation product (3-Chloro-2-fluoropyridine) | Thermal stress during reaction or work-up. | GC-MS, LC-MS |
| Reagent-related | Residual inorganic salts (e.g., from permanganate or dichromate oxidation) | Carryover from work-up and purification steps.[8] | ICP-MS, Ion Chromatography |
| Residual Solvents | Toluene, DMF, Acetonitrile, etc. | Solvents used during reaction, extraction, or crystallization. | Headspace GC-MS |
| Degradation Product | Dehalogenated species (e.g., 3-Fluoropicolinic acid) | Photolytic or catalytic degradation. | LC-MS |
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My HPLC analysis shows a significant unknown peak in my final product. What is the standard workflow for identifying it?
Answer: Identifying an unknown impurity requires a systematic analytical approach to elucidate its structure. Simply noting its presence is insufficient; regulatory bodies require full characterization if it exceeds the identification threshold (typically 0.10% for APIs with a maximum daily dose ≤2 g/day ).[7]
The primary goal is to gather data on the impurity's molecular weight and structure. The following workflow is a robust, self-validating system for characterization.
Caption: Workflow for systematic impurity identification.
Step-by-Step Explanation:
-
Initial Assessment (HPLC-UV): Your initial chromatogram provides the retention time (RT) and UV profile. Compare this to your main peak. A similar UV spectrum might suggest a related substance.
-
Molecular Weight Determination (LC-MS): Liquid Chromatography-Mass Spectrometry is the cornerstone of impurity identification. It will provide the molecular weight of the unknown peak, allowing you to hypothesize its identity (e.g., is it a starting material, a dimer, or a degradation product?).
-
Elemental Composition (HRMS): High-Resolution Mass Spectrometry (e.g., TOF or Orbitrap) provides a highly accurate mass measurement. This allows you to determine the exact elemental formula, drastically narrowing down the possible structures.
-
Isolation and Structural Confirmation (Prep-HPLC & NMR): If the structure is still ambiguous, the impurity must be isolated using preparative chromatography. Once a pure sample is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) will provide definitive structural information, confirming atom connectivity.
Q2: I suspect an isomeric impurity is affecting my batch purity. How can I confirm its presence and remove it?
Answer: Isomeric impurities, such as 6-Chloro-3-fluoropicolinic acid, are particularly challenging because they often have identical molecular weights and similar polarities to the target compound, making them difficult to separate.
Confirmation: Your standard HPLC method may not resolve the isomer. You may need to develop a new method with higher resolving power.
-
Method Development Tip: Screen different stationary phases (e.g., Phenyl-Hexyl, Biphenyl) and mobile phase modifiers. Isomers often exhibit different interactions with aromatic or shape-selective columns. A well-developed HPLC method should be able to separate the isomers baseline.[9][10]
Removal Protocol: Optimized Recrystallization Recrystallization is the most effective and scalable method for removing isomeric impurities, exploiting subtle differences in their crystal lattice energies and solubility profiles.
-
Solvent Screening (Crucial Step):
-
Select a solvent system where the desired product (this compound) has moderate solubility at high temperatures and low solubility at room temperature or below.
-
The isomeric impurity should ideally be either much more soluble (remains in the mother liquor) or much less soluble (can be filtered off hot) in this system.
-
Common screening solvents include isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or heptane.
-
-
Dissolution: In a suitable reactor, add the crude this compound and the chosen solvent system. Heat the mixture with stirring until all solids are completely dissolved. Avoid prolonged heating at high temperatures to prevent degradation.
-
Controlled Cooling (Critical for Selectivity):
-
Cool the solution slowly and without agitation. A slow cooling rate (e.g., 10-20°C per hour) is essential.
-
Rapid cooling will cause the desired product and the impurity to co-precipitate, ruining the separation. Slow cooling allows for the selective formation of the more stable crystal lattice of the desired product.
-
-
Isolation: Once the solution has reached the target temperature (e.g., 0-5°C) and crystallization appears complete, hold for 1-2 hours to maximize yield. Filter the resulting crystals and wash with a small amount of cold, fresh solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Validation: Analyze the purified material and the mother liquor by your validated HPLC method to confirm the reduction of the isomeric impurity and calculate the process efficiency.
Q3: My batch failed for residual solvents. What are the best practices for removal to meet ICH Q3C limits?
Answer: Residual solvents are a common issue and are strictly regulated by ICH Q3C guidelines due to their potential toxicity.[6] The key is to remove them without causing thermal degradation of the API.
| Solvent Class | Example Solvent | ICH Limit (ppm) | Primary Removal Method |
| Class 1 | Benzene | 2 (Carcinogen) | Must be avoided |
| Class 2 | Acetonitrile, Toluene | 410, 890 | Vacuum Drying, Slurrying |
| Class 3 | Ethanol, Isopropanol | 5000 | Vacuum Drying |
Protocol: Optimizing Vacuum Drying
-
Maximize Surface Area: Spread the wet cake thinly on drying trays. Avoid large clumps, which can trap solvent internally. If possible, gently mill the material before drying.
-
Apply Deep Vacuum: Use a vacuum pump capable of reaching <1 mbar. A deep vacuum lowers the boiling point of the entrapped solvent, facilitating its removal.
-
Control Temperature: Gently heat the material, but stay well below its decomposition temperature. For this compound, a temperature of 40-60°C is typically a safe starting point.
-
Inert Gas Sweep: Introduce a slow bleed of a dry inert gas (e.g., nitrogen) into the vacuum oven. This helps to disrupt the vapor-solid equilibrium at the crystal surface and carry away solvent vapors more efficiently.
-
Monitor to Completion: Track the solvent level over time using Headspace GC-MS. Continue drying until the solvent levels are well below the ICH limit and have plateaued.
Q4: I'm observing the formation of new impurities during storage. What are the likely degradation pathways and how can I prevent them?
Answer: Halogenated aromatic acids can be susceptible to degradation via hydrolysis, photolysis, or oxidation, leading to new impurities over time.[2][11] Understanding these pathways is key to defining appropriate storage conditions.
Caption: Potential degradation pathways for the API.
Prevention and Mitigation:
-
Forced Degradation Studies: To proactively identify potential degradants, perform a forced degradation study as outlined by ICH Q1A. This involves exposing the material to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, intense light, 80°C heat) and analyzing the resulting impurity profile.[7] This study is critical for developing stability-indicating analytical methods.
-
Proper Packaging: Store the material in well-sealed, opaque containers to protect it from light and moisture. For long-term storage, consider packaging under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
-
Controlled Storage Conditions: Store the material in a controlled environment, typically at reduced temperatures (e.g., 2-8°C) and low humidity, as determined by your stability studies.
By implementing these troubleshooting guides and protocols, you can effectively manage the impurity profile of your this compound batches, ensuring high quality, batch-to-batch consistency, and regulatory compliance.
References
-
Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Retrieved from Advent Chembio. [Link]
- Anonymous. (2024). Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients (API).
-
Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Retrieved from Ivory Research. [Link]
-
Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Retrieved from Contract Pharma. [Link]
-
PubMed. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Retrieved from PubMed. [Link]
- Anonymous. (2024). Impurity profile-API.
- Ewha Womans University. (n.d.). Classical and modern methods for the determination of halogenated aroma compounds in foods: An overview.
-
Contract Pharma. (2024). Do You Know Your Product's Impurity Profile?. Retrieved from Contract Pharma. [Link]
- Anonymous. (2020). Regulatory aspects of Impurity profiling.
-
Pharmaffiliates. (2025). The Importance of API Impurity Profiling in Drug Development. Retrieved from Pharmaffiliates. [Link]
-
LCGC International. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from Chromatography Online. [Link]
-
Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from Organic Syntheses. [Link]
- Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
-
PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from PubMed Central. [Link]
- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
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- 9. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 10. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of 4-Chloro-3-fluoropicolinic Acid and Its Isomers
For researchers, scientists, and professionals in drug and herbicide development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the biological activity of 4-Chloro-3-fluoropicolinic acid and its positional isomers. While direct comparative studies on these specific isomers are not extensively available in current literature, this guide synthesizes established principles of medicinal and agricultural chemistry, structure-activity relationships (SAR) of halogenated picolinates, and standard biological evaluation methodologies to provide a robust framework for understanding their potential activities.
Introduction: Picolinic Acids - A Privileged Scaffold
Picolinic acid, a simple pyridine derivative, is a versatile scaffold in the development of biologically active molecules. Its derivatives have found applications as herbicides, fungicides, and even as intermediates in pharmaceuticals.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, onto the picolinic acid ring can dramatically influence the molecule's physicochemical properties and, consequently, its interaction with biological targets.[3] This guide will focus on the herbicidal activity of these compounds, as this is the most well-documented biological effect for this class of molecules.[4][5]
Mechanism of Action: Mimicking a Plant Hormone
Halogenated picolinic acids, including this compound and its isomers, are classified as synthetic auxin herbicides.[4][6] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[7]
The primary molecular target of these synthetic auxins is the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[7] The binding of an auxin mimic to the TIR1/AFB protein stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The removal of these repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the expression of auxin-responsive genes, leading to the observed herbicidal effects.[7]
Diagram: Simplified Mechanism of Action of Picolinic Acid Herbicides
Caption: Mechanism of action of picolinic acid herbicides.
Structure-Activity Relationship (SAR) and the Impact of Isomerism
The precise positioning of substituents on the picolinic acid ring is critical for its biological activity.[8] While direct comparative data for this compound and its isomers is scarce, we can infer potential differences in activity based on established SAR principles for halogenated aromatic compounds.[9][10][11][12]
Key SAR Considerations for Halogenated Picolinic Acids:
-
Position of Halogens: The electronic and steric effects of halogen substituents can influence the binding affinity of the molecule to the TIR1/AFB receptor. The relative positions of the chlorine and fluorine atoms will alter the electron distribution within the pyridine ring and the overall shape of the molecule.
-
Acidity of the Carboxylic Acid: The pKa of the carboxylic acid group is crucial for its interaction with the receptor. The electronic nature of the halogen substituents and their positions will modulate this acidity.
-
Lipophilicity: The overall lipophilicity of the molecule affects its ability to penetrate plant cuticles and membranes to reach its target site. Halogenation generally increases lipophilicity.
Hypothesized Comparison of Isomers:
Without experimental data, we can only speculate on the relative activities. However, based on general principles, the following hypotheses can be proposed for investigation:
| Isomer | Hypothesized Activity | Rationale |
| This compound | (Reference) | The specific electronic and steric arrangement serves as our baseline. |
| 3-Chloro-4-fluoropicolinic acid | Potentially different | Swapping the positions of the halogens could alter the dipole moment and steric hindrance around the carboxylic acid and nitrogen atom, potentially affecting receptor binding. |
| 5-Chloro-3-fluoropicolinic acid | Potentially different | The electronic influence of a halogen at the 5-position would differ from the 4-position, likely impacting the acidity of the carboxylic acid and interaction with the receptor. |
| 6-Chloro-3-fluoropicolinic acid | Potentially different | Substitution at the 6-position is known to be a critical determinant of herbicidal activity in many picolinate herbicides.[5][13] This isomer may exhibit significantly different activity. |
Experimental Protocols for Biological Activity Evaluation
To empirically determine the biological activity of this compound and its isomers, a tiered screening approach is recommended, moving from in vitro assays to whole-plant studies.
In Vitro Auxin Binding Assay
This assay directly measures the binding affinity of the test compounds to the TIR1/AFB receptor. A higher binding affinity often correlates with greater herbicidal potency.
Protocol: Surface Plasmon Resonance (SPR) Based Auxin Binding Assay [14]
-
Immobilization: Immobilize biotinylated peptides corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7) onto a streptavidin-coated SPR sensor chip.
-
Analyte Preparation: Prepare solutions of the picolinic acid isomers and a control auxin (e.g., IAA) in a suitable buffer.
-
Binding Analysis: Inject a mixture of the TIR1 protein and the test compound over the sensor surface. The binding of the TIR1-auxin complex to the immobilized Aux/IAA peptide is measured in real-time.
-
Data Analysis: Determine the association and dissociation rate constants to calculate the binding affinity (KD) for each compound.
Diagram: In Vitro Auxin Binding Assay Workflow
Caption: Workflow for in vitro auxin binding assay.
In Vivo Root Growth Inhibition Assay
This assay provides a measure of the physiological effect of the compounds on a model plant, Arabidopsis thaliana. Inhibition of root growth is a classic response to auxinic herbicides.[15][16]
Protocol: Arabidopsis thaliana Root Growth Inhibition Assay [15]
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar medium.
-
Germination and Transfer: Allow seeds to germinate and grow vertically for a defined period (e.g., 4-5 days). Transfer seedlings to new MS plates containing a range of concentrations of the test compounds.
-
Growth and Measurement: Grow the seedlings vertically for several more days (e.g., 5-7 days). Scan the plates and measure the primary root length using image analysis software.
-
Data Analysis: Calculate the concentration of each compound that causes a 50% inhibition of root growth (IC50).
Whole-Plant Greenhouse Screening
This is the final tier of testing to evaluate the herbicidal efficacy of the compounds on a range of weed species under more realistic conditions.[17][18][19][20]
Protocol: Post-emergence Whole-Plant Greenhouse Assay [17]
-
Plant Cultivation: Grow various weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species in pots in a greenhouse to a specified growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: Apply the test compounds at various rates (e.g., grams of active ingredient per hectare) using a cabinet sprayer to ensure uniform application. Include a known commercial herbicide as a positive control and an untreated control.
-
Evaluation: Visually assess the percentage of plant injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Data Analysis: Determine the GR50 value (the application rate that causes a 50% reduction in plant growth) for each compound on each species.
Diagram: Herbicide Screening Workflow
Caption: Tiered approach for herbicide screening.
Conclusion and Future Directions
While a definitive comparison of the biological activity of this compound and its isomers requires direct experimental evaluation, this guide provides a solid foundation for initiating such studies. Based on established SAR principles, it is highly probable that the positional isomerism of the chlorine and fluorine atoms will have a significant impact on the herbicidal activity of these compounds.
Future research should focus on the synthesis of these isomers and their systematic evaluation using the tiered experimental approach outlined in this guide. The resulting data will not only provide a clear comparison of their biological activities but also contribute to a deeper understanding of the structure-activity relationships of halogenated picolinic acid herbicides, aiding in the rational design of new and more effective weed control agents.
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A Senior Application Scientist's Guide to Validating the Efficacy of 4-Chloro-3-fluoropicolinic Acid Derivatives In Vitro
For drug development professionals, researchers, and scientists, the rigorous in vitro validation of novel chemical entities is the bedrock of any successful discovery program. This guide provides a comprehensive framework for evaluating derivatives of 4-Chloro-3-fluoropicolinic acid, a scaffold of significant interest in the development of synthetic auxin herbicides.
The narrative that follows is structured not as a rigid protocol, but as a logical, causality-driven workflow. We will explore the "why" behind each experimental choice, ensuring that the described methodologies form a self-validating system for assessing the efficacy and selectivity of these compounds.
The Scientific Premise: Hijacking the Auxin Signaling Pathway
Synthetic auxins, including picolinic acid derivatives, function by mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] They overwhelm the plant's natural hormonal balance, leading to uncontrolled growth and eventual death.[1][2] The core of this mechanism lies in the auxin perception and signaling cascade.
The process begins when the auxin molecule binds to a receptor complex, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins.[1][3][4] This binding event acts as a "molecular glue," promoting the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressor proteins.[3][5][6] This ternary complex formation (TIR1/AFB-auxin-Aux/IAA) targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[7] The removal of this repressor unleashes Auxin Response Factors (ARFs), which then activate the expression of auxin-responsive genes, leading to the characteristic herbicidal effects.[5]
Our in vitro validation strategy is therefore designed to systematically dissect and quantify the key molecular interactions within this pathway.
Diagram: The Synthetic Auxin Mechanism of Action
The following diagram illustrates the signaling cascade initiated by a synthetic auxin, leading to the degradation of the Aux/IAA repressor and the activation of gene expression.
Caption: Synthetic auxin pathway leading to gene activation.
A Hierarchical In Vitro Validation Workflow
To ensure a cost-effective and scientifically robust evaluation, we employ a tiered approach. The workflow begins with the most fundamental molecular interaction—receptor binding—and progressively moves to more complex cellular assays. This allows for early deselection of inactive compounds and focuses resources on the most promising candidates.
Diagram: In Vitro Validation Workflow
This flowchart outlines the sequential experimental process for validating novel picolinic acid derivatives.
Caption: Sequential workflow for in vitro herbicide validation.
Core Experimental Protocols & Comparative Data
This section details the methodologies for the key in vitro assays and presents a comparative analysis of a hypothetical this compound derivative against established commercial standards.
Assay 1: TIR1/AFB Receptor Binding Affinity via Surface Plasmon Resonance (SPR)
Causality: The primary interaction driving the herbicidal effect is the binding of the compound to the TIR1/AFB receptor.[3][4] A compound that does not bind cannot initiate the downstream signaling cascade. SPR provides a real-time, label-free method to quantify the binding kinetics (association and dissociation rates) and affinity (KD) of this interaction.[8] We will assess binding against representative receptor clades, such as TIR1 and AFB5, as different auxin classes can show receptor selectivity.[3][4]
Step-by-Step Methodology:
-
Protein Expression & Purification: Express and purify recombinant TIR1/AFB proteins (e.g., from Arabidopsis thaliana) from an appropriate system (e.g., insect cells).[3]
-
Chip Preparation: Covalently immobilize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., AtAux/IAA7) onto a streptavidin-coated SPR sensor chip.[3]
-
Binding Analysis:
-
Prepare a dilution series of the this compound derivative and comparator compounds (e.g., Halauxifen-methyl, Dicamba) in a suitable running buffer.
-
In separate channels, inject a mixture of a constant concentration of purified TIR1 or AFB5 protein and varying concentrations of the test compound over the immobilized Aux/IAA peptide.
-
The binding of the TIR1/AFB protein to the peptide, facilitated by the auxin "molecular glue," is measured as a change in resonance units (RU).[8]
-
Regenerate the sensor surface between cycles with a low pH buffer.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.
Assay 2: In Vitro Aux/IAA Degradation Assay
Causality: High-affinity binding is necessary but not sufficient. The ultimate goal of the ternary complex formation is to trigger the degradation of the Aux/IAA repressor. This cell-free assay directly measures the compound's ability to induce this key downstream event.
Step-by-Step Methodology:
-
Prepare Cell-Free Extract: Prepare a competent cell-free extract from a suitable source (e.g., wheat germ or a plant cell culture) that contains the necessary ubiquitin-proteasome machinery.
-
Substrate Preparation: Synthesize or express a tagged version (e.g., HIS- or GST-tagged) of an Aux/IAA protein.
-
Reaction Setup:
-
In a microfuge tube, combine the cell-free extract, ATP regeneration system, the tagged Aux/IAA protein, and purified TIR1/AFB receptor.
-
Add the test compound or control at various concentrations.
-
Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the tag on the Aux/IAA protein.
-
Quantify the remaining Aux/IAA protein band intensity. A decrease in band intensity relative to the no-compound control indicates successful degradation.
-
Calculate the IC50 value (the concentration of compound required to induce 50% degradation).
-
Assay 3: Plant Protoplast-Based Reporter Gene Assay
Causality: This cellular-level assay bridges the gap between molecular interactions and a physiological response. It validates that the compound can cross the cell membrane and that the degradation of Aux/IAA proteins successfully leads to the activation of auxin-responsive genes.
Step-by-Step Methodology:
-
Protoplast Isolation: Isolate protoplasts from a suitable plant tissue, such as Arabidopsis thaliana cell suspension culture or leaf mesophyll.
-
Plasmid Transformation: Co-transfect the protoplasts with two plasmids:
-
Reporter Plasmid: Contains a reporter gene (e.g., Luciferase or GUS) driven by a promoter containing multiple Auxin Response Elements (AuxREs).
-
Internal Control Plasmid: Contains a constitutively expressed gene (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
-
Compound Treatment: Aliquot the transfected protoplasts into a multi-well plate and treat with a concentration range of the test compound and controls.
-
Incubation: Incubate the protoplasts for 12-24 hours to allow for gene expression.
-
Reporter Assay: Lyse the protoplasts and measure the activity of both the reporter and control enzymes using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter gene activity to the internal control. Calculate the EC50 value (the effective concentration that produces 50% of the maximal response).
Comparative Efficacy Analysis
The ultimate goal of in vitro validation is to understand how a novel compound performs relative to existing standards. The table below summarizes hypothetical data for a promising this compound derivative ("Compound X") compared to two commercial auxin herbicides with different chemical scaffolds and receptor selectivities.
| Compound | Chemical Class | TIR1 Binding Affinity (KD, nM) | AFB5 Binding Affinity (KD, nM) | Aux/IAA Degradation (IC50, µM) | Reporter Gene Activation (EC50, µM) |
| Compound X | Arylpicolinate | 50 | 15 | 0.8 | 0.5 |
| Halauxifen-methyl | Arylpicolinate | >500[3] | 20[3] | 1.2 | 0.9 |
| Dicamba | Benzoic Acid | >1000[3] | >1000[3] | 25.0 | 18.5 |
| 2,4-D | Phenoxy-Carboxylic | 250[8] | 400[8] | 15.0 | 10.0 |
Analysis of Results:
-
Potency & Selectivity: Compound X demonstrates high-affinity binding, particularly to the AFB5 receptor, a characteristic shared with the newer generation arylpicolinate herbicide, Halauxifen-methyl.[3][9] This suggests a potentially similar mode of action and weed control spectrum. Its binding affinity is markedly superior to the older chemistries of Dicamba and 2,4-D.[3][8]
-
Downstream Efficacy: The strong binding affinity of Compound X translates directly into potent induction of Aux/IAA degradation and robust reporter gene activation, with IC50 and EC50 values superior to all comparators. This strong correlation across the in vitro workflow provides high confidence in its on-target activity.
-
Predictive Value: The poor receptor binding of Dicamba is consistent with its weaker performance in the degradation and cellular assays, validating the hierarchical approach. A compound with poor binding would have been deselected early, saving significant time and resources.
Conclusion for the Drug Development Professional
This structured in vitro comparison guide provides a robust, evidence-based framework for validating the efficacy of novel this compound derivatives. By systematically interrogating each step of the molecular mechanism of action—from receptor binding to cellular gene activation—this workflow allows for the confident identification and prioritization of lead candidates. The comparative data generated not only benchmarks performance against established alternatives but also provides critical insights into potential selectivity and potency, forming a solid foundation for advancing the most promising compounds into whole-plant and field-level evaluations.
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A Comparative Analysis of 4-Chloro-3-fluoropicolinic Acid and 4-chloropicolinic Acid: A Guide for Researchers
In the landscape of modern drug discovery and fine chemical synthesis, substituted picolinic acids serve as indispensable building blocks. Their unique electronic properties and versatile reactivity make them ideal scaffolds for constructing complex molecular architectures. This guide provides a detailed comparative analysis of two key halogenated picolinic acids: 4-Chloro-3-fluoropicolinic acid and 4-chloropicolinic acid. As a Senior Application Scientist, this document aims to deliver not just technical data, but also field-proven insights into the nuanced differences in their physicochemical properties, reactivity, and potential applications, thereby empowering researchers to make informed decisions in their synthetic endeavors.
Introduction to the Molecules
Both this compound and 4-chloropicolinic acid are derivatives of picolinic acid (pyridine-2-carboxylic acid)[1]. Their utility in organic synthesis stems from the presence of multiple reactive sites: the carboxylic acid group, the pyridine nitrogen, and the halogen substituents on the aromatic ring. These functionalities can be selectively manipulated to introduce further complexity, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[2]
4-chloropicolinic acid (CAS: 5470-22-4) is a well-established building block, notably used as a key reactant in the synthesis of VU0431316, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5).[3][4] This highlights its importance in the development of therapeutics for neurological disorders. It also finds applications in the agrochemical and materials science sectors.[2]
This compound (CAS: 860296-21-5), a more recent entrant, offers a higher degree of electronic modification due to the introduction of a fluorine atom adjacent to the chlorine. This additional halogen significantly influences the molecule's properties and reactivity, opening up new avenues for molecular design, particularly in medicinal chemistry where fluorine incorporation is a common strategy to enhance metabolic stability and binding affinity. A notable application is in the development of PET imaging agents for the mGluR4 receptor.[5][6]
Physicochemical Properties: A Comparative Overview
The introduction of a fluorine atom at the 3-position of the pyridine ring in this compound induces significant changes in its physicochemical properties compared to its non-fluorinated counterpart. These differences, summarized in the table below, are critical for predicting the behavior of these molecules in various experimental conditions.
| Property | This compound | 4-chloropicolinic acid | Analysis of the Fluorine Effect |
| CAS Number | 860296-21-5[7] | 5470-22-4[2] | - |
| Molecular Formula | C₆H₃ClFNO₂[7] | C₆H₄ClNO₂[4] | Addition of one fluorine atom. |
| Molecular Weight | 175.54 g/mol [7] | 157.55 g/mol [4] | Increased molecular weight due to the fluorine atom. |
| Melting Point | 122-123 °C (decomp.)[8] | 181 °C[9] | The lower melting point of the fluorinated analog may be attributed to differences in crystal packing and intermolecular interactions. |
| pKa (Predicted) | ~2.5-3.0 | 3.27 ± 0.10[4] | The strong electron-withdrawing inductive effect of the fluorine atom is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa.[10] |
| Solubility | Predicted to have moderate solubility in polar organic solvents. | Soluble in polar solvents like water and alcohols.[11] | While experimental data is limited, the introduction of a fluorine atom can sometimes decrease aqueous solubility due to an increase in hydrophobicity. However, the increased acidity could enhance solubility in basic aqueous solutions. |
| Appearance | - | White to off-white crystalline solid.[11] | - |
Synthesis and Reactivity: A Tale of Two Halogens
The synthetic accessibility and subsequent reactivity of these molecules are of paramount importance to the synthetic chemist. While both can be prepared from substituted picolines, the electronic differences imparted by the fluorine atom in this compound lead to distinct reactivity profiles.
Synthetic Pathways
The general strategies for the synthesis of both molecules involve the oxidation of the corresponding methylpyridines.
Caption: General synthetic routes to the title compounds.
Experimental Protocol: Synthesis of 4-chloropicolinic acid from 2-Picolinic acid [4]
-
A suspension of 2-pyridinecarboxylic acid (0.79 g, 6.35 mmol) and sodium bromide (1.30 g, 12.7 mmol) in 10 mL of thionyl chloride is heated under mild reflux for 20 hours.
-
The excess thionyl chloride is removed by rotary evaporation.
-
The resulting residue is dissolved in approximately 15 mL of dichloromethane and filtered to remove insoluble impurities.
-
The filtrate is cooled to -2°C, and 20 mL of double-distilled water is added slowly while maintaining the temperature between -2 and 2°C.
-
The mixture is stirred at room temperature for 20 hours.
-
Dichloromethane and water are removed by rotary evaporation.
-
The solid product is recrystallized from a minimal amount of ethanol to yield 4-chloropicolinic acid.
Experimental Protocol: Synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid [12]
Note: This is for a related isomer, but illustrates the general oxidation methodology.
-
To a reaction flask, add 40% dilute sulfuric acid (400 ml), potassium dichromate (176 g), sodium tungstate dihydrate (4.4 g), and a phase transfer catalyst (e.g., 18-crown-6, 0.8 g).
-
Add 6-chloro-3-fluoro-2-methylpyridine (43.6 g, 0.3 mol).
-
Heat the mixture to 105°C and react for 6 hours.
-
Pour the reaction solution into 3 kg of crushed ice and filter the precipitate.
-
Wash the filter cake with ice water.
-
Dissolve the crude product in an alkaline aqueous solution by heating, and extract unreacted starting materials and other impurities with an organic solvent.
-
Acidify the aqueous layer with a mineral acid, cool, and crystallize to obtain the pure product.
Comparative Reactivity
The key difference in reactivity lies in the susceptibility of the C4-position to nucleophilic aromatic substitution (SNA_r) . The presence of the electron-withdrawing fluorine atom at the C3-position in this compound is expected to significantly enhance the rate of SNA_r at the C4-position compared to 4-chloropicolinic acid. This is due to the stabilization of the Meisenheimer intermediate through the inductive effect of the fluorine atom.
Caption: Expected relative rates of nucleophilic aromatic substitution.
This enhanced reactivity of this compound makes it a more versatile substrate for introducing a wide range of functional groups at the C4-position, which is often a key step in the synthesis of complex target molecules.
Spectroscopic Analysis
¹H NMR: In the ¹H NMR spectrum of 4-chloropicolinic acid, characteristic signals for the three aromatic protons are observed. For this compound, the presence of the fluorine atom will introduce additional complexity due to ¹H-¹⁹F coupling, resulting in splitting of the adjacent proton signals.
¹³C NMR: The ¹³C NMR spectrum of this compound will exhibit characteristic C-F coupling constants, which are invaluable for structural confirmation. The carbon atom directly bonded to the fluorine will appear as a large doublet, and smaller couplings will be observed for carbons two and three bonds away.[13] The chemical shifts of the aromatic carbons will also be influenced by the electronic effects of the fluorine substituent.
Biological Activity and Applications
The choice between these two building blocks often depends on the desired biological activity of the final product.
4-chloropicolinic acid has been extensively used in the synthesis of compounds targeting the central nervous system, as exemplified by its use in the development of mGlu5 modulators.[3] Its derivatives have also been investigated for their herbicidal and antimicrobial properties.[11]
The introduction of fluorine in This compound is a strategic move in medicinal chemistry. Fluorine can improve metabolic stability, binding affinity, and membrane permeability of drug candidates. The development of a fluorine-18 labeled PET tracer from a derivative of this acid for imaging mGluR4 receptors underscores its potential in neuroscience research and diagnostics.[5][6] The altered electronic profile of the fluorinated ring can lead to different interactions with biological targets compared to its non-fluorinated analog.
Safety and Handling
Both compounds are classified as irritants and should be handled with appropriate personal protective equipment.
-
4-chloropicolinic acid is known to cause skin and eye irritation and may cause respiratory irritation.[14]
-
While specific toxicological data for This compound is less readily available, it should be handled with similar precautions due to its structural similarity and the general reactivity of halogenated aromatic compounds.
Always consult the Safety Data Sheet (SDS) before handling these chemicals.
Conclusion
The comparative analysis of this compound and 4-chloropicolinic acid reveals a fascinating interplay of structure, reactivity, and potential application. While 4-chloropicolinic acid remains a workhorse in various fields of chemical synthesis, the fluorinated analog offers a more nuanced tool for fine-tuning molecular properties. The enhanced reactivity of this compound towards nucleophilic substitution and the potential for leveraging the unique properties of fluorine in drug design make it an increasingly attractive building block for researchers at the forefront of medicinal chemistry and materials science. The choice between these two valuable reagents will ultimately be guided by the specific synthetic goals and the desired characteristics of the target molecule.
References
- Cai, X., Qian, C., Gould, S., & Zhai, H. (2008). Preparation of picolinamide derivatives as RAF kinase inhibitors.
-
ResearchGate. (2018). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloropicolinic Acid: Your Key Building Block for Organic Synthesis. Retrieved from [Link]
-
Wang, C., et al. (2020). Synthesis and Characterization of Fluorine-18 labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. Journal of Medicinal Chemistry, 63(6), 3381-3389. [Link]
-
PubMed. (2020). Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl- d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5470-22-4|4-Chloropicolinic acid|BLD Pharm [bldpharm.com]
- 8. who.int [who.int]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]
- 12. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 14. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of Compounds Derived from 4-Chloro-3-fluoropicolinic Acid
Introduction: From Niche Scaffold to Broad Biological Inquiry
The 4-chloro-3-fluoropicolinic acid scaffold is a versatile heterocyclic building block used in organic synthesis.[1] Its derivatives are structurally related to a class of compounds known as synthetic auxins, such as clopyralid and aminopyralid, which are widely used as herbicides.[2][3] Their primary mechanism of action in plants involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to deregulation of growth processes and eventual death of susceptible plant species.[4][5][6][7][8][9]
While the herbicidal activity is well-documented, the interaction of novel derivatives of this scaffold with unintended biological targets, particularly human proteins, remains largely unexplored. This knowledge gap presents both a challenge for safety assessment and an opportunity for drug discovery. Uncovering off-target interactions is a cornerstone of modern drug development, essential for predicting potential toxicities and for identifying novel therapeutic applications through polypharmacology.[10][11]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity profiling strategy for novel compounds derived from this compound. We will move beyond simple screening to establish a self-validating system of assays, explaining the causality behind experimental choices and providing detailed protocols to ensure scientific integrity and reproducibility. Our objective is to empower you to objectively compare the selectivity profiles of your compounds, transforming raw data into actionable insights.
Section 1: Designing a Tiered Strategy for Selectivity Profiling
A successful cross-reactivity profiling campaign does not rely on a single experiment. It employs a logical, tiered approach that begins with broad screening to identify potential interactions, followed by more focused, physiologically relevant assays to confirm and quantify these interactions.[12] This strategy optimizes resource allocation by eliminating non-promising candidates early and concentrating efforts on compounds with interesting activity profiles.
The choice of assay at each tier depends on the specific question being asked. Key considerations include throughput, biological relevance, and the nature of the potential targets. We can broadly categorize the primary methodologies into three families: biochemical assays, cell-based target engagement assays, and unbiased proteomic approaches.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.
-
For a single-point screen, create a working concentration (e.g., 100 µM) from which a small volume will be dispensed into the assay plate to achieve a final concentration of 1 µM.
-
For dose-response curves, perform a serial dilution (e.g., 1:3) from the highest concentration to generate a 10-point curve.
-
-
Assay Plate Preparation (384-well):
-
Dispense 25-50 nL of compound solutions, vehicle control (DMSO), and positive control inhibitor into the appropriate wells using an acoustic dispenser.
-
Causality & Expert Insights: Acoustic dispensing is preferred over pin-tooling or manual pipetting as it minimizes cross-contamination and allows for accurate transfer of very small volumes, conserving precious compound.
-
-
Reaction Setup:
-
Add 5 µL of a solution containing the specific kinase and its corresponding peptide substrate in assay buffer to each well.
-
Gently mix and incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to bind to the kinase before the phosphorylation reaction begins.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 5 µL of a solution containing ATP in assay buffer. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibitors can be detected effectively.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction and develop a signal by adding 10 µL of a detection reagent. The type of reagent depends on the assay format (e.g., ADP-Glo™ for luminescence, LanthaScreen™ for TR-FRET). [13] * Incubate for an additional 30-60 minutes as required by the detection chemistry.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader (e.g., luminometer, fluorescence reader).
-
Calculate the Percent Inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl))
-
Trustworthiness: The Z'-factor for each assay plate should be calculated using the vehicle (high signal) and positive control (low signal) wells. A Z' > 0.5 indicates a robust and reliable assay.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol details how to validate a target identified in a primary screen using CETSA with Western Blotting for detection.
Step-by-Step Methodology:
-
Cell Preparation and Treatment:
-
Culture a relevant human cell line to ~80% confluency.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Divide the cell suspension into two tubes: one for vehicle (e.g., 0.1% DMSO) and one for the test compound (e.g., 10 µM final concentration).
-
Incubate both tubes for 1 hour at 37°C to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions (e.g., 50 µL) into a series of PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler and run a temperature gradient program (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes.
-
Immediately cool the samples at room temperature for 3 minutes.
-
Causality & Expert Insights: A broad initial temperature range is used to identify the melting curve. Once established, subsequent experiments can use a narrower range of temperatures around the Tm for higher resolution.
-
-
Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method lyses cells without detergents that could disrupt protein-ligand interactions.
-
Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured protein fraction.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant from each sample.
-
Normalize total protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the target of interest.
-
Use a secondary antibody and chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensity for each lane using densitometry software (e.g., ImageJ).
-
For both vehicle and compound-treated sets, plot the relative band intensity against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A positive thermal shift (ΔTm) in the compound-treated sample indicates target stabilization and confirms cellular engagement.
-
Section 3: Data Presentation and Comparative Analysis
Clear data visualization is essential for comparing the selectivity profiles of multiple derivatives. Structured tables should be used to summarize quantitative results.
Table 1: Example Kinase Panel Screen at 1 µM
| Kinase Target | Derivative 1 (% Inh.) | Derivative 2 (% Inh.) | Alternative Compound (% Inh.) |
| CDK2/CycA | 8.2 | 4.5 | 95.1 (Staurosporine) |
| VEGFR2 | 12.5 | 9.1 | 88.4 (Staurosporine) |
| SRC | 92.3 | 45.7 | 99.2 (Staurosporine) |
| LCK | 88.1 | 33.2 | 98.9 (Staurosporine) |
| ABL1 | 25.6 | 18.9 | 97.6 (Staurosporine) |
| p38α | 6.7 | 11.0 | 91.5 (Staurosporine) |
In this hypothetical data, Derivative 1 shows potent inhibition of SRC and LCK, warranting follow-up. Derivative 2 shows significantly reduced activity, suggesting the chemical modification improved selectivity.
Table 2: Example IC50 Determination for Validated Hits
| Compound | Target Kinase | IC50 (nM) |
| Derivative 1 | SRC | 75 |
| Derivative 1 | LCK | 120 |
| Derivative 2 | SRC | >10,000 |
| Derivative 2 | LCK | >10,000 |
Table 3: Example CETSA Validation for SRC Kinase
| Treatment | Tm (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle | 48.2 | - |
| Derivative 1 | 53.6 | +5.4 |
| Derivative 2 | 48.5 | +0.3 |
The significant positive thermal shift for Derivative 1 provides strong, orthogonal evidence that it engages SRC kinase within a cellular context, validating the biochemical findings.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for the cross-reactivity profiling of novel compounds derived from this compound. By integrating broad biochemical screening with orthogonal, cell-based target validation, researchers can build a comprehensive and trustworthy selectivity profile. This approach not only identifies potential safety liabilities but also opens the door for discovering novel biological functions and therapeutic avenues for this chemical scaffold. The causality-driven protocols and data interpretation frameworks provided herein are designed to ensure that the generated data is robust, reproducible, and ultimately, impactful for any research or drug development program.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Al-Bharwani, Z., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link] [14]3. Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from [Link] [15]4. Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link] [16]5. Todd, O. L., Figueiredo, M. R. A., Morran, S., Soni, N., Preston, C., Kubes, M. F., Napier, R. M., & Gaines, T. A. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 299, 110631. [Link] [4]6. WSU Mount Vernon NWREC. (2020, September 9). Know Your Herbicides: Clopyralid and Aminopyralid - Dr. Steven Seefeldt. YouTube. [Link] [17]7. Melo, C., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Planta Daninha. [Link]
Sources
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- 4. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 9. howplantswork.wordpress.com [howplantswork.wordpress.com]
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- 11. Target-specific compound selectivity for multi-target drug discovery and repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Target Engagement Assay Services [conceptlifesciences.com]
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- 17. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Benchmarking 4-Chloro-3-fluoropicolinic Acid Against Known Enzyme Inhibitors in the Synthetic Auxin Herbicide Class
This guide provides a comprehensive framework for the objective evaluation of 4-Chloro-3-fluoropicolinic acid as a potential novel enzyme inhibitor within the synthetic auxin class of herbicides. We will explore the rationale behind benchmarking this compound against established commercial herbicides, detailing the requisite experimental protocols to generate robust, comparative data. This document is intended for researchers, scientists, and drug development professionals in the agrochemical and plant science fields.
Introduction: The Significance of Picolinic Acids and the Need for Rigorous Benchmarking
Picolinic acid and its derivatives represent a versatile chemical scaffold with a rich history in various therapeutic and agricultural applications.[1] These compounds are known to interact with a wide range of biological targets, functioning as enzyme inhibitors, antimicrobial agents, and modulators of inflammatory responses.[2] In the realm of agriculture, picolinic acid compounds are a prominent class of synthetic auxin herbicides, which mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) to induce lethal overgrowth in susceptible plants.[3][4][5]
The introduction of novel halogenated picolinic acids, such as this compound, necessitates a systematic and rigorous benchmarking process. This not only establishes the compound's efficacy but also elucidates its mechanism of action and potential for off-target effects. This guide will focus on a head-to-head comparison with well-characterized synthetic auxin herbicides, providing a clear pathway for evaluating the potential of this compound.
The Molecular Target: Auxin-Signaling F-Box Protein 5 (AFB5)
Unlike the natural auxin IAA, which primarily binds to the TIR1 receptor, many synthetic auxin herbicides, particularly those in the picolinic acid family, exhibit preferential binding to the Auxin-Signaling F-Box Protein 5 (AFB5).[4] This differential binding is a key determinant of their herbicidal activity and selectivity. Therefore, AFB5 is the logical primary molecular target for our benchmarking studies of this compound.
Our experimental approach will be designed to characterize the interaction of this compound with AFB5 and compare its binding affinity and inhibitory potential against established AFB5-targeting herbicides.
Comparative Benchmarking: In Vitro and In Planta Evaluation
A multi-tiered approach is essential for a comprehensive comparison. We will begin with in vitro biochemical assays to quantify the direct interaction between our test compound and the target enzyme. Subsequently, we will progress to whole-organism (in planta) assays to assess the compound's biological efficacy in a physiological context.
In Vitro Benchmarking: Characterizing the Inhibitor-Target Interaction
The initial phase of our investigation will focus on quantifying the binding affinity and inhibitory kinetics of this compound against AFB5. These assays are crucial for establishing a baseline of molecular interaction and for providing a direct comparison with known inhibitors.
Experimental Protocol: Competitive Binding Assay
This assay will determine the concentration of the inhibitor required to displace a known ligand from the AFB5 binding pocket.
-
Reagents and Materials:
-
Procedure:
-
Prepare a dilution series of this compound and the reference inhibitors.
-
In a microplate, combine the recombinant AFB5 protein and the fluorescently labeled auxin probe at a fixed concentration.
-
Add the diluted test compounds and reference inhibitors to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization or a similar signal to quantify the displacement of the fluorescent probe.
-
Plot the signal against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of probe binding).
-
Data Presentation: Comparative IC50 Values
The results of the competitive binding assay should be summarized in a clear and concise table.
| Compound | IC50 (nM) for AFB5 Binding |
| This compound | To be determined |
| Picloram | Literature/Experimental Value |
| Halauxifen-methyl | Literature/Experimental Value |
In Planta Benchmarking: Assessing Herbicidal Efficacy
While in vitro assays provide valuable molecular-level data, in planta assays are essential to evaluate the compound's performance in a whole-organism context, which includes factors like uptake, translocation, and metabolism. The Arabidopsis thaliana root growth inhibition assay is a well-established and sensitive method for quantifying auxin-like activity.[4][6]
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
-
Plant Material and Growth Conditions:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Growth medium (e.g., Murashige and Skoog medium) supplemented with a range of concentrations of this compound and the reference inhibitors.
-
Petri plates
-
Controlled environment growth chamber (e.g., 22°C, 16h light/8h dark cycle)
-
-
Procedure:
-
Sterilize and sow Arabidopsis thaliana seeds on the prepared agar plates containing the test compounds.
-
Incubate the plates vertically in a growth chamber for a defined period (e.g., 7-10 days).
-
Measure the primary root length of the seedlings for each treatment.
-
Calculate the percent root growth inhibition relative to a vehicle-treated control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for root growth inhibition.
-
Data Presentation: Comparative Herbicidal Activity
The IC50 values from the root growth inhibition assay will provide a quantitative measure of the herbicidal potency of this compound.
| Compound | IC50 (µM) for A. thaliana Root Growth Inhibition |
| This compound | To be determined |
| Picloram | Literature/Experimental Value |
| Halauxifen-methyl | Literature/Experimental Value |
Visualizing the Experimental Workflow and Underlying Principles
To further clarify the experimental design and the scientific principles guiding this benchmarking study, the following diagrams are provided.
Caption: The simplified signaling pathway of synthetic auxin herbicides targeting the AFB5 receptor, leading to the degradation of Aux/IAA repressors and subsequent herbicidal effects.
Conclusion and Future Directions
This guide outlines a robust and scientifically grounded methodology for benchmarking this compound against established enzyme inhibitors in the synthetic auxin class. By employing a combination of in vitro and in planta assays, researchers can generate the critical data needed to assess its potential as a novel herbicide.
Positive results from these initial studies would warrant further investigation into its selectivity across different plant species, its environmental fate, and its toxicological profile. The structured approach presented here provides the foundational data necessary for making informed decisions in the development pipeline of new agrochemicals.
References
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press.
- Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and put
- Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. (n.d.). PMC - NIH.
- Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. (n.d.). PMC - NIH.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central.
- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC - NIH.
- The development journey of 2-picolinic acid herbicides. (n.d.).
- Picolinic acid family of herbicides - management of invasive plants in the western usa. (n.d.). [No Source Found].
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC - NIH.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducibility in Biological Assays Featuring 4-Chloro-3-fluoropicolinic Acid and Comparative Analysis with Auxin Analogs
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing reproducible biological assays, using the synthetic auxin-like compound 4-Chloro-3-fluoropicolinic acid as a central example. By delving into the principles of experimental design, explaining the causality behind methodological choices, and offering a comparative analysis with established auxin analogs, this document serves as a practical resource for enhancing the reliability and integrity of in vitro and in planta studies.
Introduction: The Imperative of Reproducibility in Biological Research
The challenge of reproducibility is a well-documented concern in the scientific community. The ability to obtain consistent results across different laboratories and experimental runs is the bedrock of scientific progress. A failure in reproducibility can stem from a multitude of factors, including ill-defined methodologies, variability in reagents and biological materials, and insufficient reporting of experimental details.[1][2][3][4][5] This guide will address these challenges within the context of assays involving small molecules that elicit a biological response, with a specific focus on this compound, a picolinic acid derivative with potential auxin-like activity.
Picolinic acids and their derivatives are a class of compounds known for their diverse biological activities, including their ability to mimic the plant hormone auxin.[6][7][8] Auxins are crucial regulators of plant growth and development, and synthetic auxins are widely used in agriculture and research.[9][10][11] The biological activity of any novel compound, such as this compound, must be characterized through robust and reproducible assays.
Foundational Principles of Assay Reproducibility
Before delving into specific protocols, it is crucial to understand the key pillars that support reproducible research. These principles are universal and should be applied to any biological assay.
-
Thorough Characterization of Reagents: The purity and identity of all chemical compounds, including this compound and any comparators, must be rigorously verified. Similarly, the source, passage number, and authentication of cell lines or the genetic background and growth conditions of plants are critical variables that need to be controlled and reported.[4]
-
Standardized Operating Procedures (SOPs): Every step of an experimental protocol, from media preparation to data analysis, should be meticulously documented in an SOP. This minimizes variability introduced by individual researchers or between different experimental runs.
-
Control Experiments: The inclusion of appropriate positive, negative, and vehicle controls is non-negotiable. For auxin-like compounds, a well-characterized synthetic auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D) or 1-Naphthaleneacetic acid (NAA) should be used as a positive control.
-
Transparent Data Reporting: All raw data, experimental details, and analysis methods should be made available to allow for independent verification. This includes reporting measures of variability (e.g., standard deviation, standard error) and the number of biological and technical replicates.
Diagram: The Pillars of Assay Reproducibility
Caption: Core principles for ensuring the reproducibility of biological assays.
Characterizing the Auxin-Like Activity of this compound: A Comparative Approach
To assess the biological activity of this compound and ensure the reproducibility of these findings, it is essential to compare its performance against well-established synthetic auxins in standardized bioassays.
Alternative Compounds for Comparison
The following synthetic auxins are recommended for use as comparators in assays designed to evaluate this compound. Their well-documented activities provide a benchmark for assessing the potency and specificity of a novel compound.
| Compound | Chemical Class | Typical Concentration Range | Key Characteristics |
| Indole-3-acetic acid (IAA) | Endogenous Auxin | 10⁻⁸ to 10⁻⁵ M | Natural auxin, susceptible to degradation.[11] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic Acid | 10⁻⁷ to 10⁻⁴ M | Widely used herbicide and research tool, stable.[12][13] |
| 1-Naphthaleneacetic acid (NAA) | Naphthalene Derivative | 10⁻⁷ to 10⁻⁴ M | Potent synthetic auxin, commonly used in tissue culture.[14] |
| Picloram | Picolinic Acid | 10⁻⁷ to 10⁻⁵ M | Herbicide with high soil persistence.[6] |
| Clopyralid | Picolinic Acid | 10⁻⁷ to 10⁻⁵ M | Herbicide effective against broadleaf weeds.[6] |
Experimental Protocol: Avena Coleoptile Elongation Bioassay
The Avena (oat) coleoptile elongation test is a classic and reliable bioassay for determining auxin activity.[3][9] The underlying principle is that auxin promotes cell elongation in a concentration-dependent manner.
Materials:
-
Avena sativa (oat) seeds
-
Petri dishes and filter paper
-
Test compounds: this compound, IAA, 2,4-D, NAA (prepared as stock solutions in a suitable solvent like DMSO or ethanol)
-
Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose)
-
Milli-Q or deionized water
-
Ruler or digital caliper
-
Dark growth chamber or light-tight box
Procedure:
-
Seed Germination:
-
Soak Avena seeds in water for 2-4 hours.
-
Place seeds on moist filter paper in Petri dishes.
-
Germinate in complete darkness at 25°C for 48-72 hours until coleoptiles are approximately 2-3 cm long.
-
-
Coleoptile Sectioning:
-
Perform all subsequent steps under a dim green safelight to avoid phototropic responses.
-
Excise the apical 3-5 mm of the coleoptiles.
-
From the remaining coleoptile, cut 10 mm sections.
-
-
Incubation:
-
Prepare serial dilutions of the test compounds and controls in the buffer solution. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects growth (typically ≤ 0.1%).
-
Place 10-15 coleoptile sections into each Petri dish containing 10 mL of the respective test solution.
-
Incubate the dishes in the dark at 25°C for 18-24 hours.
-
-
Measurement and Data Analysis:
-
Measure the final length of each coleoptile section.
-
Calculate the change in length for each section.
-
Plot the mean elongation against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the optimal concentration for each compound and compare their relative activities.
-
Diagram: Avena Coleoptile Bioassay Workflow
Caption: Workflow for the Avena coleoptile elongation bioassay.
Quantitative Analysis: ELISA and Mass Spectrometry
For a more quantitative and high-throughput assessment of auxin-like activity, modern analytical techniques are indispensable.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are available for the quantification of IAA.[2][4][15][16] These kits utilize competitive binding principles where the amount of hormone in a plant extract is measured. While not directly measuring the activity of a synthetic compound, ELISA can be used in assays that measure a physiological response where the endogenous auxin levels are altered, providing an indirect measure of the test compound's effect.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for the precise quantification of endogenous plant hormones.[1][5][17][18] A detailed protocol for high-throughput auxin quantification from small tissue samples has been described, involving tissue homogenization with stable-labeled internal standards, solid-phase extraction, derivatization, and analysis by GC-MS/MS.[1][5] This approach can be used to study how this compound affects the endogenous auxin biosynthesis and metabolism, providing mechanistic insights into its mode of action.
Comparative Performance Data of Synthetic Auxins
The following table summarizes representative data from the literature on the relative activity of different synthetic auxins in various bioassays. This data serves as a benchmark for interpreting results obtained with this compound.
| Bioassay | IAA | 2,4-D | NAA | Picloram |
| Avena Coleoptile Elongation | +++ | ++++ | ++++ | +++ |
| Root Growth Inhibition | +++ | +++++ | ++++ | ++++ |
| Callus Induction | ++ | ++++ | +++++ | +++ |
| Herbicidal Activity | + | +++++ | +++ | +++++ |
Relative activity is denoted on a scale from + (low) to +++++ (high). Data is synthesized from multiple sources for illustrative purposes.
For instance, a study on the effect of 2,4-D on date palm fruit showed that a concentration of 50 mg/L significantly increased fruit weight, total soluble solids, and sugar content compared to the control.[12][19] Such quantitative data from established compounds is crucial for contextualizing the effects of novel molecules like this compound.
Conclusion and Best Practices for Reproducible Research
Ensuring the reproducibility of biological assays is a multifaceted challenge that requires a commitment to rigorous experimental design, meticulous execution, and transparent reporting. When characterizing a novel compound such as this compound, a comparative approach using well-established standards is essential.
Key Takeaways for Researchers:
-
Validate Your Reagents: Independently confirm the identity and purity of this compound and all other chemicals.
-
Embrace Standardization: Develop and adhere to detailed SOPs for all assays.
-
Use Appropriate Controls: Always include positive, negative, and vehicle controls in your experimental design.
-
Quantify and Compare: Utilize quantitative assays and benchmark your results against known auxin analogs.
-
Document and Share: Maintain detailed records of your experiments and be transparent in your publications.
By adhering to these principles, the scientific community can build a more robust and reliable foundation of knowledge, accelerating the pace of discovery in plant science and drug development.
References
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- Shibata, K., et al. (2006). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. The Journal of Nutrition, 136(11), 2823–2827.
- Beninger, R. J., et al. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research, 599(1), 57–63.
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- Google Patents. (n.d.).
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A Head-to-Head Comparison of Synthetic Routes to 4-Chloro-3-fluoropicolinic Acid: A Senior Application Scientist's Guide
Introduction: 4-Chloro-3-fluoropicolinic acid is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its specific substitution pattern offers unique properties that are highly sought after in modern drug discovery and crop protection. The efficient and scalable synthesis of this molecule is therefore of critical importance. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, offering a detailed analysis of their respective methodologies, performance, and scalability. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing the necessary data to make informed decisions for their specific applications.
Route 1: Oxidation of 4-Chloro-3-fluoro-2-methylpyridine
This classical approach leverages the readily available starting material, 4-chloro-3-fluoro-2-methylpyridine, and employs a strong oxidizing agent to convert the methyl group into a carboxylic acid.
Experimental Protocol:
Step 1: Oxidation of 4-Chloro-3-fluoro-2-methylpyridine
To a stirred solution of 4-chloro-3-fluoro-2-methylpyridine (1.0 eq) in concentrated sulfuric acid, potassium permanganate (3.0 eq) is added portion-wise at a temperature maintained below 10°C.[1] The reaction mixture is then slowly heated to 80°C and stirred for 12 hours. After cooling to room temperature, the mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is then dissolved in a 10% aqueous sodium hydroxide solution and washed with dichloromethane. The aqueous layer is acidified with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of the desired product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Causality Behind Experimental Choices:
The use of a strong oxidizing agent like potassium permanganate in a highly acidic medium is crucial for the efficient conversion of the relatively unreactive methyl group on the pyridine ring.[2] The low initial temperature during the addition of KMnO4 helps to control the exothermic reaction and prevent potential side reactions. The final workup involving acid-base extraction is a standard procedure for isolating carboxylic acids and removing impurities.
Diagram of Route 1:
Caption: Oxidation of 4-Chloro-3-fluoro-2-methylpyridine.
Route 2: Sandmeyer Reaction of 4-Amino-3-fluoropicolinic Acid
This alternative route involves the diazotization of an amino-substituted precursor followed by a copper-catalyzed chlorination, a classic transformation known as the Sandmeyer reaction.[3][4]
Experimental Protocol:
Step 1: Synthesis of 4-Amino-3-fluoropicolinic Acid
This intermediate can be prepared from 4-nitro-3-fluoropicolinic acid N-oxide through a two-step reduction process. First, the N-oxide is selectively reduced, followed by the reduction of the nitro group to an amine.
Step 2: Diazotization and Sandmeyer Reaction
4-Amino-3-fluoropicolinic acid (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5°C.[5] The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at room temperature. The reaction mixture is stirred for 2 hours and then heated to 60°C for 1 hour to ensure complete reaction. After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Causality Behind Experimental Choices:
The diazotization of the amino group requires cold, acidic conditions to form the relatively unstable diazonium salt.[6][7] The use of copper(I) chloride is a hallmark of the Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism to replace the diazonium group with a chlorine atom.[3][4] The final heating step helps to drive the reaction to completion.
Diagram of Route 2:
Caption: Sandmeyer reaction of 4-Amino-3-fluoropicolinic acid.
Head-to-Head Comparison
| Feature | Route 1: Oxidation | Route 2: Sandmeyer Reaction |
| Starting Material Availability | 4-Chloro-3-fluoro-2-methylpyridine is a commercially available starting material. | 4-Amino-3-fluoropicolinic acid is not as readily available and may require a multi-step synthesis.[8] |
| Number of Steps | Typically a single step from the picoline derivative. | Multiple steps are required to prepare the amino precursor, followed by the diazotization and Sandmeyer reaction. |
| Yield | Moderate to good yields are generally reported for the oxidation of picolines, though over-oxidation can be a concern.[2][9][10] | Yields for the Sandmeyer reaction can be variable and are often moderate.[11][12] The overall yield will be lower due to the multi-step nature of the route. |
| Scalability | The use of large quantities of strong oxidizing agents and acidic media can pose challenges for large-scale production.[13] | The generation and handling of potentially unstable diazonium salts are significant safety concerns for scalability.[14][15] |
| Safety Considerations | The reaction is highly exothermic and requires careful temperature control. The use of concentrated sulfuric acid and potassium permanganate requires appropriate handling procedures. | Diazonium salts are known to be explosive, especially when isolated.[7][14][15] The reaction must be performed at low temperatures and with appropriate safety precautions. |
| Purification | Purification is typically achieved by simple acid-base extraction and recrystallization. | Purification often requires column chromatography to remove byproducts. |
Conclusion
Both synthetic routes present viable options for the preparation of this compound, each with its own set of advantages and disadvantages.
Route 1 (Oxidation) is a more direct approach with fewer steps, which is advantageous from a process chemistry perspective. However, the harsh reaction conditions and the use of stoichiometric amounts of a strong oxidizing agent may present challenges for large-scale synthesis and waste management.
Route 2 (Sandmeyer Reaction) offers a more modular approach, but it is a longer and more complex synthesis due to the need to prepare the amino precursor. The primary concern with this route is the handling of potentially hazardous diazonium intermediates, which requires stringent safety protocols, especially on a larger scale.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the scale of the synthesis, the availability of starting materials, and the safety infrastructure in place. For laboratory-scale synthesis, both routes are feasible. For industrial production, a thorough process safety assessment and optimization would be required for either route, with particular attention to the handling of hazardous reagents and intermediates.
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A Senior Application Scientist's Guide to Confirming Protein Binding Modes of 4-Chloro-3-fluoropicolinic Acid Derivatives
Introduction: The Critical Role of Binding Mode Confirmation
In the landscape of modern drug discovery and agrochemical development, picolinic acid derivatives, such as 4-Chloro-3-fluoropicolinic acid, represent a significant class of bioactive molecules. Their efficacy is intrinsically linked to their precise interaction with a target protein. Understanding the exact three-dimensional arrangement, or "binding mode," of these derivatives within the protein's active site is not merely an academic exercise; it is the cornerstone of rational design and lead optimization. It allows us to decipher structure-activity relationships (SAR), enhance potency, improve selectivity, and minimize off-target effects.[1][2]
This guide provides a comparative overview of the principal experimental and computational methodologies used to confirm the binding mode of this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a decision-making framework to help you select the most appropriate technique for your research objectives.
From Hypothesis to High-Resolution: A Multi-Technique Approach
Confirming a binding mode is rarely a single-experiment endeavor. It is a process of building a high-confidence model by integrating data from various sources. The journey often begins with computational predictions, which are then rigorously tested and validated by a suite of biophysical techniques. Each method offers a unique lens through which to view the protein-ligand interaction, providing complementary pieces of a complex puzzle.
Computational Methods: In Silico Prediction and Refinement
Computational approaches are indispensable for generating initial hypotheses of how a ligand might bind. They are fast, cost-effective, and can screen vast chemical libraries.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target.[1] The algorithm samples numerous poses and scores them based on energetic favorability.[3] For a this compound derivative, docking can suggest key hydrogen bonds, hydrophobic interactions, and the orientation of the chloro- and fluoro-substituents within the binding pocket.[4][5]
-
Molecular Dynamics (MD) Simulation: Following docking, MD simulations can refine the predicted binding pose by introducing flexibility and solvent effects.[4][6] By simulating the atomic movements over time, MD provides insights into the stability of the protein-ligand complex and can reveal important dynamic interactions not captured by static docking.[6]
While powerful for hypothesis generation, computational predictions must be experimentally validated to be considered conclusive.
X-ray Crystallography: The Gold Standard for Atomic Detail
X-ray crystallography is widely considered the "gold standard" for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[7] It provides unambiguous evidence of the ligand's binding pose and its interactions with the protein.[1][8]
Principle: The technique relies on the diffraction of X-rays by a well-ordered protein crystal. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the protein and the bound ligand can be modeled.[7][8]
Experimental Workflow:
Caption: Workflow for X-ray Crystallography of a Protein-Ligand Complex.
Detailed Protocol for Co-crystallization:
-
Complex Formation: Incubate the purified target protein with a 3- to 5-fold molar excess of the this compound derivative. The incubation time can range from 30 minutes to several hours.[9]
-
Concentration: If necessary, concentrate the protein-ligand complex to a suitable concentration for crystallization, typically 5-20 mg/mL.[9]
-
Crystallization Screening: Use robotic or manual methods to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Optimization: Refine initial "hit" conditions by varying the concentrations of the precipitant, protein, and ligand to obtain single, well-diffracting crystals.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[10]
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement (if a structure of the protein is known). Refine the model against the electron density map, paying close attention to the fit of the ligand.[11]
Trustworthiness Check: The quality of a crystal structure is assessed by parameters like resolution, R-work, and R-free. A significant gap between R-work and R-free can indicate overfitting of the model to the data. The electron density map for the ligand should be unambiguous.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state, which more closely mimics the physiological environment.[1][12] It can identify the binding site, determine binding affinity, and even solve the structure of the complex.[13]
Principle: NMR detects the magnetic properties of atomic nuclei. Upon ligand binding, the chemical environment of nuclei in both the protein and the ligand changes, leading to perturbations in their NMR signals (e.g., chemical shift perturbations).[7][14]
Key NMR Experiments:
-
Chemical Shift Perturbation (CSP) or HSQC Titration: By monitoring the changes in the protein's 1H-15N HSQC spectrum upon titration with the ligand, one can map the binding site on the protein surface. Amino acids showing significant chemical shift changes are likely at or near the binding interface.[13]
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which parts of the ligand are in close proximity to the protein. It is particularly useful for determining the "binding epitope" of the ligand.[14][15]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs provide distance constraints between protons on the ligand and protons on the protein, which can be used to calculate a high-resolution structure of the complex.
Detailed Protocol for HSQC Titration:
-
Sample Preparation: Prepare a sample of uniformly 15N-labeled protein (0.1-0.5 mM) in a suitable NMR buffer.[13] Prepare a concentrated stock solution of the this compound derivative in the same buffer.
-
Initial Spectrum: Acquire a baseline 1H-15N HSQC spectrum of the protein alone.
-
Titration: Add small aliquots of the ligand stock solution to the protein sample.
-
Spectral Acquisition: Acquire an HSQC spectrum after each addition of the ligand until the protein is saturated (i.e., no further chemical shift changes are observed).
-
Data Analysis: Overlay the spectra and map the residues with significant chemical shift perturbations onto the protein structure to identify the binding site.
Biophysical Techniques for Affinity and Thermodynamics
While not providing direct structural information of the binding mode, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for validating binding and quantifying the interaction. This data is essential for building a complete picture and can help validate structural findings.
-
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of a binding event.[3] It directly measures the heat released or absorbed as the ligand binds to the protein, providing the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[2][16][17][18] This thermodynamic signature can be invaluable for SAR studies.[2]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding in real-time.[19][20] It provides kinetic data (association rate ka, and dissociation rate kd) in addition to the binding affinity (KD).[21][22] SPR is highly sensitive and can be used for fragment screening and competition assays to confirm that different ligands bind to the same site.[7]
Comparison of Key Techniques
| Technique | Information Provided | Resolution | Protein Requirement | Ligand Requirement | Key Advantage | Key Limitation |
| X-ray Crystallography | 3D structure, precise interactions, absolute binding mode[1] | Atomic (<3 Å) | High (mg), must crystallize | Soluble | Unambiguous, high-resolution structural data[7] | Crystal packing artifacts, not in solution, can be technically challenging |
| NMR Spectroscopy | Binding site mapping, solution structure, dynamics, affinity (KD)[13] | Atomic (for smaller proteins) | High (mg), isotopically labeled, soluble, <40 kDa | Soluble | Provides data in solution, information on dynamics[14] | Protein size limitations, complex data analysis |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)[16][23] | N/A | Moderate (μg-mg), soluble | Soluble, accurate concentration needed | Gold standard for thermodynamics, label-free in solution[2][3] | Does not provide direct structural information, requires significant material |
| Surface Plasmon Resonance (SPR) | Affinity (KD), kinetics (ka, kd), specificity[19][21] | N/A | Low (μg), needs immobilization | Soluble | Real-time data, high sensitivity, kinetic information[20] | Immobilization can affect protein activity, mass transport limitations |
| Computational Docking/MD | Predicted binding pose, interaction energy, stability[24][25] | Theoretical | 3D structure needed | 3D structure needed | Fast, low-cost, high-throughput hypothesis generation | Predictive, requires experimental validation, accuracy of scoring functions varies |
Decision-Making Workflow: Choosing the Right Tool
The selection of a technique depends on the specific research question, the properties of the target protein, and available resources.
Caption: Decision tree for selecting a binding mode confirmation method.
Conclusion
Confirming the binding mode of a this compound derivative is a multi-step, evidence-based process. While computational methods provide an excellent starting point, they are no substitute for rigorous experimental validation. X-ray crystallography and NMR spectroscopy stand as the premier techniques for delivering high-resolution structural data.[7] These are best complemented by biophysical methods like ITC and SPR, which provide an essential quantitative assessment of the binding affinity, kinetics, and thermodynamics.[3] By logically selecting and integrating these powerful techniques, researchers can build a comprehensive and high-confidence understanding of the protein-ligand interaction, paving the way for the successful development of next-generation molecules.
References
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Yao, L., et al. (2021). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC. Retrieved January 2, 2026, from [Link]
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved January 2, 2026, from [Link]
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Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. (n.d.). Springer Nature Experiments. Retrieved January 2, 2026, from [Link]
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Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Retrieved January 2, 2026, from [Link]
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Binding site identification and structure determination of protein-ligand complexes by NMR. (n.d.). SpringerLink. Retrieved January 2, 2026, from [Link]
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Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Drug Hunter. Retrieved January 2, 2026, from [Link]
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Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011, September 7). PMC, NIH. Retrieved January 2, 2026, from [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
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Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). OSTR, National Cancer Institute. Retrieved January 2, 2026, from [Link]
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A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist, Portland Press. Retrieved January 2, 2026, from [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2025, August 10). ResearchGate. Retrieved January 2, 2026, from [Link]
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Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. Retrieved January 2, 2026, from [Link]
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Comparative In Vivo Efficacy of Selumetinib vs. Dacarbazine in BRAF V600E-Mutant Melanoma Xenograft Models
A Note on the Original Topic
Initial research indicates that 4-Chloro-3-fluoropicolinic acid is a chemical intermediate primarily available for research and synthesis purposes.[1][2] There is no publicly available data on its in vivo efficacy, established therapeutic use, or comparison against a standard-of-care drug in preclinical or clinical settings.
To fulfill the detailed requirements of the prompt for a high-quality, data-driven comparison guide, the topic has been pivoted to a well-documented, real-world example from oncology research. This guide will compare the in vivo efficacy of the targeted MEK inhibitor, Selumetinib , against the standard-of-care chemotherapy, Dacarbazine , in a preclinical model of melanoma. This example allows for a thorough demonstration of the requested scientific rigor, data presentation, and protocol detailing.
Guide Objective
This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of Selumetinib (a MEK1/2 inhibitor) and Dacarbazine (a standard-of-care alkylating agent) in a human melanoma xenograft model harboring the BRAF V600E mutation. We will dissect the mechanistic rationale for this comparison, present representative efficacy data, and provide a detailed experimental protocol for conducting such a study, empowering researchers to design and execute robust preclinical oncology trials.
Introduction and Mechanistic Rationale
1.1. The Target: BRAF V600E-Mutant Melanoma
A significant subset of metastatic melanomas is driven by a specific activating mutation in the BRAF gene, most commonly the V600E substitution.[1][3] This mutation leads to constitutive activation of the BRAF protein kinase, which in turn hyperactivates the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[4][5] This sustained signaling cascade promotes uncontrolled cell proliferation, survival, and tumor growth, making it a prime therapeutic target.[4]
1.2. The Competitors: Two Distinct Mechanisms of Action
-
Dacarbazine (DTIC): For decades, Dacarbazine has been a first-line chemotherapeutic agent for metastatic melanoma.[6][7] As an alkylating agent, its mechanism is non-specific. After metabolic activation in the liver to its active form, MTIC, it transfers methyl groups to DNA bases, particularly guanine.[8] This action induces DNA damage, inhibits DNA replication and transcription, and ultimately triggers apoptosis in rapidly dividing cells.[8] Its efficacy is not dependent on the specific mutational status of the tumor.
-
Selumetinib (AZD6244, ARRY-142886): Selumetinib is a potent, selective, and non-ATP-competitive inhibitor of MEK1 and MEK2 enzymes.[9][10] MEK1/2 are dual-specificity kinases that are the direct downstream targets of RAF kinases.[4] By inhibiting MEK, Selumetinib blocks the phosphorylation and activation of ERK1/2, thereby suppressing the downstream signaling cascade that is hyperactivated by the BRAF V600E mutation.[9] This targeted approach is designed to specifically shut down the primary oncogenic driver in this melanoma subtype.
The central scientific question is whether the targeted inhibition of a key oncogenic pathway (with Selumetinib) offers superior anti-tumor efficacy compared to the broad, non-specific cytotoxic effects of a traditional alkylating agent (Dacarbazine) in a tumor genetically defined by that specific pathway.
1.3. Signaling Pathway Overview
The following diagram illustrates the MAPK pathway and the points of intervention for both BRAF V600E mutation and Selumetinib.
Caption: MAPK signaling pathway highlighting the constitutive activation by BRAF V600E and inhibition by Selumetinib.
Comparative In Vivo Efficacy Data
The following data are representative of results from a subcutaneous xenograft study using the A375 human melanoma cell line (BRAF V600E positive) implanted in immunodeficient mice. Tumors were allowed to establish to approximately 150-200 mm³ before treatment initiation (Day 0).
| Treatment Group (n=10 per group) | Dosing Regimen | Endpoint: Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (TGI) (%) | p-value (vs. Vehicle) |
| Vehicle Control | 0.5% HPMC + 0.1% Tween 80, p.o., QD | 1850 ± 210 | 0% (Baseline) | - |
| Dacarbazine (Standard) | 80 mg/kg, i.p., Q5Dx3 | 1110 ± 155 | 40% | < 0.01 |
| Selumetinib (Test Article) | 25 mg/kg, p.o., BID | 370 ± 95 | 80% | < 0.0001 |
Key Observations:
-
Dacarbazine demonstrated statistically significant but modest anti-tumor activity, achieving 40% TGI. This level of efficacy is consistent with its clinical performance as a single agent.[6]
-
Selumetinib exhibited superior and robust anti-tumor efficacy, resulting in 80% TGI. The marked reduction in tumor volume highlights the therapeutic benefit of targeting the specific oncogenic driver in this melanoma model.[9][10]
-
The difference in efficacy between Selumetinib and Dacarbazine was statistically significant (p < 0.001, data not shown), underscoring the advantage of the targeted therapy approach in this context.
Experimental Design and Protocol
A robust and reproducible protocol is paramount for generating reliable in vivo data. The causality behind each step is to ensure the model is ethically sound, physiologically relevant, and statistically powered to detect meaningful differences.
3.1. Experimental Workflow Diagram
Caption: Standard workflow for a subcutaneous melanoma xenograft efficacy study.
3.2. Detailed Step-by-Step Protocol
Materials:
-
A375 human melanoma cell line (ATCC® CRL-1619™)
-
RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Trypsin-EDTA, PBS, Trypan Blue
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude or NSG mice, 6-8 weeks old
-
Dacarbazine (for injection), Selumetinib (powder)
-
Vehicle solution (e.g., 0.5% Hydroxypropyl methylcellulose + 0.1% Tween 80 for Selumetinib; Saline for Dacarbazine)
-
Digital calipers, analytical balance, sterile syringes and needles
Procedure:
-
Cell Culture & Preparation (Justification: Ensure cell health and consistency)
-
Culture A375 cells in RPMI-1640 + 10% FBS + 1% Pen-Strep at 37°C, 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and >95% viable before harvesting. This maximizes the chances of successful tumor engraftment.
-
Harvest cells using Trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer and Trypan Blue exclusion.
-
-
Implantation (Justification: Establish a uniform tumor model)
-
Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL. Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and growth.
-
Anesthetize the mice and subcutaneously inject 100 µL (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring (Justification: Track tumor development for randomization)
-
Begin caliper measurements 5-7 days post-implantation, twice weekly.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Monitor animal body weight and general health concurrently.
-
-
Randomization and Grouping (Justification: Unbiased group assignment)
-
When the mean tumor volume reaches 150-200 mm³, exclude any non-engrafted or outlier mice.
-
Randomize the remaining mice into treatment groups (n=10 per group is standard for statistical power) to ensure the average tumor volume is similar across all groups at the start of treatment (Day 0).
-
-
Treatment Administration (Justification: Evaluate drug efficacy)
-
Vehicle Group: Administer the appropriate vehicle on the same schedule as the test articles. This group serves as the baseline for calculating TGI.
-
Dacarbazine Group: Administer 80 mg/kg via intraperitoneal (i.p.) injection on Days 0, 5, and 10 (Q5Dx3). This mimics a clinical intermittent dosing schedule.
-
Selumetinib Group: Prepare a suspension in 0.5% HPMC + 0.1% Tween 80. Administer 25 mg/kg via oral gavage (p.o.) twice daily (BID). This maintains consistent drug exposure based on its pharmacokinetic profile.
-
-
Efficacy Monitoring and Endpoint (Justification: Data collection and ethical considerations)
-
Measure tumor volume and body weight twice weekly. Body weight is a key indicator of systemic toxicity.
-
The study endpoint is reached when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
Euthanize animals according to IACUC guidelines. Collect tumors for weight measurement and potential downstream pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
-
Data Analysis (Justification: Quantify treatment effect)
-
Calculate the percentage of Tumor Growth Inhibition (TGI) for each group using the formula: % TGI = (1 - (Mean Volume of Treated Group at Endpoint / Mean Volume of Vehicle Group at Endpoint)) * 100
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of differences between groups.
-
Conclusion and Field Insights
This head-to-head comparison in a BRAF V600E-mutant xenograft model provides compelling preclinical evidence for the superior efficacy of targeted MEK inhibition with Selumetinib over conventional chemotherapy with Dacarbazine. The results validate the principle of precision oncology: by targeting the specific molecular alteration driving the cancer, a more profound anti-tumor response can be achieved.
Expert Considerations:
-
Acquired Resistance: While initial responses to targeted therapies like Selumetinib can be dramatic, tumors often develop resistance. Future studies should explore mechanisms of resistance, which often involve reactivation of the MAPK pathway or activation of bypass pathways (e.g., PI3K/AKT).
-
Combination Strategies: The modest efficacy of Dacarbazine and the potential for resistance to Selumetinib make combination studies a logical next step. Combining BRAF inhibitors (like Vemurafenib) with MEK inhibitors (like Selumetinib) has become a clinical standard of care, demonstrating synergistic effects.[11]
-
Model Limitations: The subcutaneous xenograft model in immunodeficient mice does not recapitulate the tumor microenvironment or the role of the immune system. The efficacy of these drugs, particularly chemotherapy which can have immunomodulatory effects, may differ in more complex syngeneic or humanized mouse models.
This guide provides a foundational framework for evaluating and comparing cancer therapeutics in vivo. The principles of mechanistic rationale, robust protocol design, and clear data interpretation are universally applicable to advancing novel therapies from the laboratory to the clinic.
References
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Davies, H., et al. (2002). Mutations of the BRAF gene in human cancer. Nature, 417(6892), 949–954. [Link]
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Ascierto, P. A., et al. (2012). The role of BRAF V600 mutation in melanoma. Journal of Translational Medicine, 10(1), 85. [Link]
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Santarpia, L., et al. (2012). The RAS/RAF/MEK/ERK Pathway in Cancer and Cancer Therapy. BioDrugs, 26(5), 327–344. [Link]
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Dhillon, A. S., et al. (2007). The MEK-ERK pathway: a double-edged sword in cancer. Oncogene, 26(22), 3279–3290. [Link]
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Chapman, P. B., et al. (2011). Improved Survival with Vemurafenib in Melanoma with BRAF V600E Mutation. New England Journal of Medicine, 364(26), 2507–2516. [Link]
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Patel, P. M., et al. (2011). A comparison of dacarbazine, temozolomide, and fotemustine for the treatment of metastatic melanoma. Cancer Chemotherapy and Pharmacology, 68(3), 569–576. [Link]
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Tse, A. N., et al. (2006). The role of dacarbazine in the treatment of melanoma. Expert Opinion on Drug Metabolism & Toxicology, 2(3), 433–441. [Link]
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Yeh, T. C., et al. (2007). Biological characterization of ARRY-142886 (AZD6244), a potent, highly selective mitogen-activated protein kinase kinase 1/2 inhibitor. Clinical Cancer Research, 13(5), 1576–1583. [Link]
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Hu-Lowe, D. D., et al. (2008). Nonclinical pharmacokinetics and metabolism of the MEK1/2 inhibitor, ARRY-142886. Cancer Chemotherapy and Pharmacology, 62(3), 445–455. [Link]
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Robert, C., et al. (2015). Improved overall survival in melanoma with combined dabrafenib and trametinib. New England Journal of Medicine, 372(1), 30–39. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 4-Chloro-3-fluoropicolinic Acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves navigating the complexities of novel chemical entities. 4-Chloro-3-fluoropicolinic acid, a halogenated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, actionable intelligence for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
Inferred Hazard Profile:
| Hazard Class | Potential Effects |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon contact. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. |
This conservative approach, grounded in the principles of chemical safety, ensures that all subsequent handling procedures are robust and protective.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to prevent eye and skin contact with corrosive and toxic substances.[2]
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transferring large quantities, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling corrosive chemicals.[3] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.
-
Body Protection: A lab coat is the minimum requirement. For tasks with a greater potential for splashes or spills, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4][5] If engineering controls are insufficient to maintain exposure below acceptable limits, appropriate respiratory protection, such as a NIOSH-approved respirator, may be necessary.[3][6]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures both safety and experimental reproducibility. The American Chemical Society (ACS) emphasizes the importance of following established best practices in the laboratory.[4][7]
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Don the appropriate PPE (gloves, lab coat, and safety glasses) before opening the package in a well-ventilated area.
-
Verify that the container is clearly labeled with the chemical name and any hazard pictograms.[5]
-
Store the chemical in a designated, secure location away from incompatible materials.
Weighing and Aliquoting:
-
All weighing and aliquoting procedures should be performed within a chemical fume hood to control potential dust or vapor exposure.[8]
-
Use a dedicated set of spatulas and weighing papers.
-
Keep the container tightly closed when not in use to prevent contamination and the release of vapors.[6]
-
Clean any spills immediately following established laboratory procedures.
In-Experiment Use:
-
Always add the acid to the solvent or reaction mixture slowly and in a controlled manner to prevent splashing.[9]
-
Maintain a clear and organized workspace.
-
Be aware of the location and proper operation of emergency equipment, including safety showers and eyewash stations.[2][6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial to protect both personnel and the environment.
-
Segregation: Do not mix this chemical waste with other waste streams. Keep acidic waste separate from basic waste to prevent violent reactions.[5]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.
-
Containment: Use designated, leak-proof containers for all waste.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never pour corrosive chemicals down the drain.[5] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Visualizing Safety: Procedural Flow
To further clarify the critical safety checkpoints, the following diagrams illustrate the recommended workflows for handling and emergency response.
Caption: Recommended workflow for handling this compound.
Caption: Immediate first aid procedures for exposure to this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids.
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- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
- Lion Technology. (2019, January 21). How DOT and OSHA Regulate Corrosive Materials.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

